Process Chemistry and Synthesis of 5-(2-Chloroethyl)-2-methoxyaniline: A Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901...
Author: BenchChem Technical Support Team. Date: March 2026
Process Chemistry and Synthesis of 5-(2-Chloroethyl)-2-methoxyaniline: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1) not merely as a sequence of reactions, but as a system of controlled molecular vulnerabilities. This compound is a highly versatile, bifunctional building block utilized in advanced drug development[1]. Featuring an electron-rich ortho-anisidine core and a reactive primary alkyl chloride, it enables orthogonal functionalization. However, the dual presence of a nucleophilic amine and an electrophilic alkyl chloride presents significant synthetic challenges—primarily the risk of premature intermolecular alkylation. This whitepaper details a robust, scalable, and chemoselective two-step synthetic route designed to mitigate these risks by masking the amine as a nitro group until the final stage.
Retrosynthetic Logic & Molecular Vulnerabilities
From a process chemistry perspective, the target molecule is inherently unstable if concentrated as a free base at elevated temperatures due to the potential for self-condensation. Therefore, the primary amine must remain masked as a nitro group throughout the harsher upstream transformations.
Disconnection of the target leads to 4-(2-chloroethyl)-1-methoxy-2-nitrobenzene. Further disconnection of the aliphatic chloride yields the commercially viable starting material, 2-(4-methoxy-3-nitrophenyl)ethan-1-ol.
Retrosynthetic pathway for 5-(2-Chloroethyl)-2-methoxyaniline.
Phase I: Aliphatic Chlorination via Vilsmeier-Haack Activation
Causality & Mechanism:
The conversion of the primary alcohol to the corresponding alkyl chloride is executed using thionyl chloride (
)[2]. While can operate via an mechanism, relying on this pathway often requires harsh reflux conditions that can degrade the nitroarene. By introducing a catalytic amount of N,N-dimethylformamide (DMF), we generate the highly electrophilic Vilsmeier-Haack reagent in situ. This shifts the reaction to a rapid pathway, characterized by the displacement of the chlorosulfite intermediate by the chloride ion, significantly lowering the activation energy and suppressing side reactions[3].
Experimental Protocol (Self-Validating System):
Setup : Charge a dry, nitrogen-purged reactor with 2-(4-methoxy-3-nitrophenyl)ethan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
Catalysis : Add DMF (0.05 eq). The system must remain strictly anhydrous to prevent the hydrolysis of the Vilsmeier intermediate.
Addition : Cool the mixture to 0 °C. Add
(1.5 eq) dropwise over 30 minutes.
Validation Check: The steady evolution of
and gases physically confirms the formation and breakdown of the chlorosulfite intermediate[2].
Propagation : Warm to 40 °C and stir for 2 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the alcohol (
) and the appearance of a less polar spot () validates reaction completion.
Workup : Quench carefully with saturated aqueous
until pH 7 is reached. Extract the organic layer, dry over , and concentrate to yield 4-(2-chloroethyl)-1-methoxy-2-nitrobenzene.
Phase II: Chemoselective Single-Electron Transfer (SET) Reduction
Causality & Mechanism:
The critical challenge in Phase II is the chemoselective reduction of the nitro group without inducing hydrodehalogenation of the sensitive aliphatic carbon-chlorine bond. Standard catalytic hydrogenation (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
with Pd/C) exhibits poor chemoselectivity and rapidly cleaves the C-Cl bond[4]. To circumvent this, we employ a Bechamp-type reduction using elemental iron powder and ammonium chloride (). The iron surface acts as a single-electron donor, while provides a mildly acidic aqueous environment to protonate the intermediate nitroso and hydroxylamine species, driving the reaction to the aniline cleanly.
Experimental Protocol (Self-Validating System):
Setup : Suspend 4-(2-chloroethyl)-1-methoxy-2-nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water (10 volumes).
Reagent Addition : Add Iron powder (5.0 eq, ~200 mesh) and
(5.0 eq).
Reaction : Heat the heterogeneous mixture to 70 °C under vigorous mechanical stirring for 4 hours.
Validation Check: The reaction is initially exothermic; an observable temperature spike independent of the heating mantle validates the activation of the iron surface.
Filtration : Cool to room temperature. Filter the mixture through a pad of Celite to remove the generated iron oxides (e.g.,
). Wash the filter cake thoroughly with ethyl acetate.
Validation Check: The filtrate must be optically clear, indicating the successful removal of colloidal iron.
Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous
, and evaporate to afford the target 5-(2-chloroethyl)-2-methoxyaniline. Store immediately at 2-8 °C under inert gas to prevent degradation[1].
Step-by-step workflow for the chemoselective nitro reduction.
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(2-Chloroethyl)-2-methoxyaniline, a substituted anili...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(2-Chloroethyl)-2-methoxyaniline, a substituted aniline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a comparative analysis of structurally related analogues, namely 5-Chloro-2-methoxyaniline, 2-methoxyaniline, and 4-(2-Chloroethyl)aniline. By examining the known properties of these comparators, this document offers predictive insights into the melting point, boiling point, solubility, pKa, and spectral characteristics of the title compound. Furthermore, a plausible synthetic route is proposed, and the potential reactivity and applications in drug discovery are discussed based on the interplay of its functional groups.
Introduction: The Significance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2] Their versatile structure allows for fine-tuning of electronic and steric properties, which is critical for optimizing drug-receptor interactions, ADME (absorption, distribution, metabolism, and excretion) profiles, and overall pharmacological activity.[3][4] The aniline moiety, with its nucleophilic nitrogen and activated aromatic ring, provides a reactive handle for a multitude of chemical transformations, making it an invaluable building block in the synthesis of complex molecules.[5][6]
The subject of this guide, 5-(2-Chloroethyl)-2-methoxyaniline, incorporates three key functional groups that collectively define its chemical personality: the aniline core, a methoxy group, and a 2-chloroethyl substituent. The methoxy group, a strong electron-donating group, and the chloroethyl group, with its potential for nucleophilic substitution, impart a unique combination of properties that suggest its potential as an intermediate in the synthesis of novel bioactive compounds.[7]
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting the physicochemical properties of 5-(2-Chloroethyl)-2-methoxyaniline.
Identifier
5-(2-Chloroethyl)-2-methoxyaniline
IUPAC Name
5-(2-Chloroethyl)-2-methoxyaniline
CAS Number
2901860-19-1
Molecular Formula
C₉H₁₂ClNO
Molecular Weight
185.65 g/mol
Canonical SMILES
C1=C(C=C(C=C1CCCl)N)OC
Predicted Physicochemical Properties: A Comparative Analysis
To estimate the physicochemical properties of 5-(2-Chloroethyl)-2-methoxyaniline, we will draw comparisons with three key analogues:
5-Chloro-2-methoxyaniline (Comparator A): This compound shares the same substitution pattern on the aniline ring, with the key difference being a chloro group directly attached to the ring instead of a 2-chloroethyl group.
2-Methoxyaniline (Comparator B): This molecule allows for the assessment of the combined effect of the chloro and ethyl groups by comparing it to a simpler methoxy-substituted aniline.[8][9]
4-(2-Chloroethyl)aniline (Comparator C): This analogue helps to isolate the influence of the 2-chloroethyl group on the aniline core, albeit in a different isomeric form.[10]
Melting Point: Comparator A, with a similar substitution pattern and a higher degree of symmetry and polarity due to the ring-bound chlorine, is a solid with a melting point of 81-83 °C.[11] The introduction of the more flexible 2-chloroethyl group in the target molecule is expected to disrupt crystal lattice packing to some extent, likely resulting in a lower melting point. However, the increased molecular weight and potential for intermolecular interactions involving the chloroethyl group would still favor a solid state at room temperature. Therefore, a melting point in the range of 60-80 °C is a reasonable prediction.
Boiling Point: The presence of the additional ethyl group in the target molecule compared to Comparator A will significantly increase its molecular weight and van der Waals forces, leading to a higher boiling point. Comparator B, a liquid, has a boiling point of 218-219 °C.[8] Given the substantially higher molecular weight of our target compound, its boiling point is predicted to be considerably higher, likely exceeding 250 °C at atmospheric pressure.
Solubility
Compound
Predicted/Known Solubility
5-(2-Chloroethyl)-2-methoxyaniline
Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate).
Comparator A: 5-Chloro-2-methoxyaniline
Known: Soluble in ethanol, ether, acetone; slightly soluble in water.[14]
Comparator B: 2-Methoxyaniline
Known: Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[8]
Comparator C: 4-(2-Chloroethyl)aniline
Predicted: Sparingly soluble in water; soluble in organic solvents.
Analysis and Prediction:
The solubility profile of 5-(2-Chloroethyl)-2-methoxyaniline is expected to be similar to its analogues. The aniline and methoxy groups can participate in hydrogen bonding with water, but the overall hydrophobic character of the benzene ring and the chloroethyl group will limit its aqueous solubility. The increased nonpolar surface area from the ethyl group compared to Comparator A will likely further decrease its solubility in water. It is predicted to be readily soluble in common polar organic solvents.
Acidity/Basicity (pKa)
Compound
Predicted/Known pKa of Conjugate Acid
5-(2-Chloroethyl)-2-methoxyaniline
Predicted: ~4.0 - 4.5
Comparator A: 5-Chloro-2-methoxyaniline
Known: Data available in IUPAC Digitized pKa Dataset.[15] (Exact value not retrieved, but expected to be lower than aniline)
Comparator B: 2-Methoxyaniline
Known: 4.52
Aniline (for reference)
Known: 4.6
Analysis and Prediction:
The basicity of the aniline nitrogen is influenced by the electronic effects of the ring substituents. The methoxy group at the ortho position in Comparator B is electron-donating through resonance, which slightly increases the electron density on the nitrogen, but its inductive electron-withdrawing effect and steric hindrance can counteract this, resulting in a pKa close to that of aniline. In our target molecule, the chloro group at the meta position to the amine is electron-withdrawing via induction, which will decrease the basicity of the aniline nitrogen. The 2-chloroethyl group at the para position is weakly deactivating. Therefore, the pKa of the conjugate acid of 5-(2-Chloroethyl)-2-methoxyaniline is predicted to be slightly lower than that of 2-methoxyaniline, likely in the range of 4.0 to 4.5.
Predicted Spectral Properties
While experimental spectra for 5-(2-Chloroethyl)-2-methoxyaniline are not available, we can predict the key features based on the known spectra of its analogues and the principles of spectroscopy.
1H NMR Spectroscopy
Aromatic Protons (δ 6.5-7.5 ppm): The aromatic region will display a complex splitting pattern due to the three protons on the asymmetrically substituted ring.
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group is expected.
Amino Protons (δ ~3.5-4.5 ppm): A broad singlet for the two -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.
Chloroethyl Protons (δ 3.0-4.0 ppm): The two methylene groups of the 2-chloroethyl substituent will likely appear as two triplets. The methylene group attached to the chlorine will be further downfield (δ ~3.6-3.8 ppm) compared to the methylene group attached to the aromatic ring (δ ~3.0-3.2 ppm).
13C NMR Spectroscopy
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group will be the most downfield, while the carbons ortho and para to the amino group will be shifted upfield.
Methoxy Carbon (δ ~55 ppm): A single peak for the carbon of the -OCH₃ group.
Chloroethyl Carbons (δ ~35-45 ppm): Two signals corresponding to the two methylene carbons of the chloroethyl group. The carbon bonded to the chlorine atom will be further downfield.
Infrared (IR) Spectroscopy
N-H Stretching (3300-3500 cm⁻¹): Two characteristic sharp peaks for the symmetric and asymmetric stretching of the primary amine.
C-H Stretching (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Multiple peaks corresponding to the aromatic C-H and aliphatic C-H bonds.
C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Several bands indicating the presence of the benzene ring.
C-O Stretching (1200-1300 cm⁻¹ and 1000-1100 cm⁻¹): Strong absorptions for the aryl-alkyl ether linkage.
C-Cl Stretching (600-800 cm⁻¹): A peak in the fingerprint region corresponding to the carbon-chlorine bond.
Proposed Synthetic Pathway and Reactivity
A plausible synthetic route to 5-(2-Chloroethyl)-2-methoxyaniline can be envisioned starting from a suitable precursor, such as 2-methoxyaniline, through a Friedel-Crafts acylation followed by reduction.
Taxonomic Clarification & Scope In chemical literature and procurement databases, nomenclature precision is critical. While the specific alkylated derivative 5-(2-Chloroethyl)-2-methoxyaniline is cataloged under CAS 2901...
Author: BenchChem Technical Support Team. Date: March 2026
Taxonomic Clarification & Scope
In chemical literature and procurement databases, nomenclature precision is critical. While the specific alkylated derivative 5-(2-Chloroethyl)-2-methoxyaniline is cataloged under CAS 2901860-19-1 as a specialized building block[1], the globally recognized registry number CAS 95-03-4 strictly corresponds to its parent scaffold, 5-Chloro-2-methoxyaniline (commonly known as 5-Chloro-o-anisidine)[2].
To maintain scientific integrity and provide actionable intelligence for drug development professionals, this whitepaper focuses on the foundational chemistry, synthesis, and analytical validation of the established CAS 95-03-4. The mechanistic principles and protocols discussed herein serve as the baseline for handling both the parent compound and its complex structural analogs.
Physicochemical Architecture
Understanding the physical properties of CAS 95-03-4 is essential for designing downstream reactions, particularly regarding its thermal stability and solubility profiles. The presence of both an electron-donating methoxy group (-OCH3) and a moderately electron-withdrawing chlorine atom (-Cl) dictates its behavior in solution.
Table 1: Physicochemical Properties of CAS 95-03-4
The industrial and laboratory-scale synthesis of 5-Chloro-2-methoxyaniline relies heavily on the reduction of 4-chloro-1-methoxy-2-nitrobenzene.
Experimental Protocol: Catalytic Transfer Hydrogenation
Objective: Reduce the nitro group to a primary amine without triggering hydrodehalogenation (undesired cleavage of the aryl-chloride bond).
Reaction Setup: Charge a reaction vessel with 4-chloro-1-methoxy-2-nitrobenzene (0.496 mol), iron trichloride (10% wt), activated carbon (10% wt), and 1 L of methanol[4]. Bring the mixture to a gentle reflux.
Reagent Addition: Add Hydrazine hydrate (80%, 2.975 mol) drop-wise to the refluxing mixture[4].
Causality of Choice: Hydrazine is added drop-wise to safely manage the exothermic evolution of nitrogen gas. Standard catalytic hydrogenation (e.g., H2 over Pd/C) risks hydrodehalogenation. The FeCl3/Carbon system acts as a highly chemoselective transfer hydrogenation catalyst, preserving the halogen while fully reducing the nitro group.
Propagation: Maintain reflux for 16 hours under continuous stirring.
Isolation: Perform a hot filtration to remove the insoluble Fe/C catalyst matrix. Evaporate the methanol solvent from the filtrate under vacuum[4].
Purification: Wash the resulting residue thoroughly with petroleum ether (2 L)[4].
Causality of Choice: Petroleum ether selectively dissolves unreacted non-polar starting materials and organic impurities, leaving the highly polar amine as a purified off-white to dark brown solid. Expected yield: ~98%[4].
Figure 1: Catalytic reduction workflow for synthesizing 5-Chloro-2-methoxyaniline.
Reactivity Profile & Downstream Applications
The chemical utility of CAS 95-03-4 stems from its highly active nitrogen atom and the activated aromatic ring. The synergistic electron-donating effects of the amine and methoxy groups make the ring highly susceptible to electrophilic aromatic substitution, while the amine itself acts as a potent nucleophile.
Figure 2: Primary reaction pathways and downstream applications of CAS 95-03-4.
Self-Validating Analytical Protocol (HPLC)
To ensure the synthesized or procured batch meets the ≥98.0% purity threshold required for pharmaceutical intermediates, a robust High-Performance Liquid Chromatography (HPLC) method must be employed.
Step-by-Step Chromatographic Method
System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water containing 0.1% Trifluoroacetic acid (TFA).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Causality of Experimental Design: The addition of 0.1% TFA to the mobile phase is non-negotiable. Aniline derivatives possess a basic nitrogen that strongly interacts with residual, unendcapped silanols on the silica backbone of the column, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the amine and suppressing silanol ionization, which ensures sharp, symmetrical peaks for accurate area integration.
Self-Validating System Mechanics:
System Suitability (Blank): Run the mobile phase without sample injection to establish a clean baseline and ensure no ghost peaks interfere with the expected retention window.
Reference Calibration: Inject a certified reference standard of CAS 95-03-4 to establish the exact retention time and response factor.
Spike Recovery (Resolution Test): Spike the sample batch with 1% of the starting material (4-chloro-1-methoxy-2-nitrobenzene). If the chromatographic system is valid, the chromatogram must show baseline resolution (
) between the starting material and the product. This proves the method is stability-indicating and capable of detecting incomplete synthetic reactions.
Toxicological Framework & Safety Protocols
Handling 5-Chloro-2-methoxyaniline requires stringent safety protocols due to its severe acute toxicity profile.
Hazard Classifications: According to standardized safety data, the compound is classified under H300 (Fatal if swallowed), H310 (Fatal in contact with skin), and H330 (Fatal if inhaled)[5].
Mechanism of Toxicity: Like many aniline derivatives, systemic absorption can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe2+ to Fe3+, severely impairing the blood's oxygen-carrying capacity. Target organs include the blood, kidneys, liver, and central nervous system[6].
Mandatory PPE: Operations must be conducted inside a certified chemical fume hood. Personnel must wear a NIOSH-approved N95 (or higher) particulate respirator, heavy-duty chemical-resistant gloves, and tight-fitting safety goggles[2],[6].
"molecular structure of 5-(2-Chloroethyl)-2-methoxyaniline"
An In-depth Technical Guide to the Molecular Structure of 5-(2-Chloroethyl)-2-methoxyaniline Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug discovery, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Structure of 5-(2-Chloroethyl)-2-methoxyaniline
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the rational design of novel therapeutics hinges on the availability of versatile and strategically functionalized molecular building blocks. 5-(2-Chloroethyl)-2-methoxyaniline emerges as a significant scaffold, embodying a unique combination of reactive and modulatory functional groups. This substituted aniline derivative, while not extensively documented as a standalone therapeutic agent, serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its structure is particularly relevant for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of enzyme inhibitors, especially in the field of oncology.[2][3]
This technical guide offers a comprehensive examination of the molecular structure of 5-(2-Chloroethyl)-2-methoxyaniline. It is intended for researchers, scientists, and drug development professionals, providing in-depth analysis of its structural elucidation through spectroscopic techniques, a discussion of its synthesis and chemical reactivity, and an exploration of its applications as a key intermediate in pharmaceutical research. The causality behind its structural features and their influence on its chemical behavior and utility in drug design will be a central focus.
Molecular Structure and Physicochemical Properties
The foundational attributes of 5-(2-Chloroethyl)-2-methoxyaniline are dictated by the interplay of its three key functional moieties: the primary aromatic amine (-NH₂), the methoxy group (-OCH₃), and the 2-chloroethyl side chain (-CH₂CH₂Cl), all attached to a benzene ring.
The IUPAC name for this compound is 5-(2-Chloroethyl)-2-methoxyaniline. Its molecular formula is C₉H₁₂ClNO, conferring a molecular weight of 185.65 g/mol .[1]
Caption: 2D Structure of 5-(2-Chloroethyl)-2-methoxyaniline.
The methoxy group at the ortho position to the amine is a strong electron-donating group, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the amine.[4] The chloroethyl group provides a reactive handle for nucleophilic substitution, making it a valuable site for introducing further molecular complexity. The chlorine atom itself can influence the electronic properties of the molecule and participate in specific interactions within a biological target.[5]
Spectroscopic Characterization and Structural Elucidation
The definitive confirmation of the molecular structure of 5-(2-Chloroethyl)-2-methoxyaniline is achieved through a combination of spectroscopic methods. While a specific complete dataset for this exact molecule is not publicly available, its expected spectral characteristics can be accurately predicted based on the well-documented spectra of closely related analogues, such as 5-chloro-2-methoxyaniline.[6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be highly informative.
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (approx. δ 6.5-7.0 ppm). Their splitting pattern will be complex due to their positions relative to each other and the other substituents. Based on data for 5-chloro-2-methoxyaniline, a multiplet in the range of δ 6.6-6.7 ppm is anticipated.[8]
Amine Protons (2H): The -NH₂ protons will likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically δ 3.5-4.5 ppm).
Methoxy Protons (3H): The -OCH₃ group will give rise to a sharp singlet at approximately δ 3.8 ppm.[8]
Chloroethyl Protons (4H): The two methylene groups (-CH₂CH₂Cl) will appear as two distinct triplets in the aliphatic region. The methylene group adjacent to the chlorine atom will be further downfield (approx. δ 3.6-3.8 ppm) than the methylene group attached to the aromatic ring (approx. δ 2.8-3.0 ppm), due to the electron-withdrawing effect of the chlorine.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Aromatic Carbons (6C): These will appear in the range of δ 110-150 ppm. The carbons directly attached to the oxygen and nitrogen atoms will be the most downfield.
Methoxy Carbon (1C): The -OCH₃ carbon will produce a signal around δ 55-60 ppm.
Chloroethyl Carbons (2C): The carbon atom bonded to the chlorine (-CH₂Cl) will be in the range of δ 40-45 ppm, while the carbon attached to the ring (-CH₂-) will be around δ 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
N-H Stretching: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ is characteristic of the primary amine.
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and chloroethyl groups will be just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether linkage will show a strong, characteristic peak around 1250 cm⁻¹.
C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the C-Cl bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would reveal:
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 185. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 187, with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation: Key fragmentation patterns would include the loss of a chlorine atom, the loss of the chloroethyl group, and cleavage of the methoxy group.
A deep understanding of a molecule's synthesis and reactivity is paramount for its effective utilization in drug development workflows.
Proposed Synthetic Protocol
A plausible and efficient synthesis of 5-(2-Chloroethyl)-2-methoxyaniline can be envisioned starting from 2-methoxyaniline. The most direct method to introduce the side chain would be through a Friedel-Crafts acylation reaction.
Caption: Proposed synthetic workflow for 5-(2-Chloroethyl)-2-methoxyaniline.
Step-by-Step Methodology:
Protection of the Amine: The highly reactive amine group of 2-methoxyaniline is first protected, for example, by acetylation with acetic anhydride to form N-(2-methoxyphenyl)acetamide. This prevents side reactions during the subsequent electrophilic substitution step.
Friedel-Crafts Acylation: The protected aniline is reacted with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The acylation is directed primarily to the para position relative to the activating methoxy group, yielding N-(5-(2-chloroacetyl)-2-methoxyphenyl)acetamide.
Reduction of the Ketone: The carbonyl group of the acetyl side chain is reduced to a methylene group. This can be achieved under acidic conditions (Clemmensen reduction: Zn(Hg), HCl) or basic conditions (Wolff-Kishner reduction: H₂NNH₂, KOH).
Deprotection: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, 5-(2-Chloroethyl)-2-methoxyaniline.
Chemical Reactivity
The reactivity of 5-(2-Chloroethyl)-2-methoxyaniline is governed by its functional groups:
Aromatic Amine: This group is nucleophilic and will readily undergo reactions such as N-alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions. The ortho-methoxy group enhances its reactivity in electrophilic substitution reactions.[4] However, like other anilines, it is susceptible to oxidation.[9]
Chloroethyl Side Chain: The primary alkyl chloride is an excellent electrophilic site for Sₙ2 reactions. This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, azides, thiols, cyanides), making it a key diversification point in combinatorial library synthesis.
Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the electron-donating methoxy and amino groups. The positions ortho and para to these activators are the most likely sites for subsequent reactions, although steric hindrance from the existing substituents will play a significant role.
Applications in Drug Development
The true value of 5-(2-Chloroethyl)-2-methoxyaniline lies in its role as a versatile scaffold for the synthesis of pharmacologically active compounds.[2]
Kinase Inhibitors: Substituted anilines are a core structural motif in numerous kinase inhibitors.[2] The aniline nitrogen often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The rest of the molecule can be elaborated to occupy adjacent hydrophobic and hydrophilic pockets to achieve potency and selectivity.
Scaffold for Combinatorial Chemistry: The presence of two distinct reactive sites—the nucleophilic amine and the electrophilic chloroethyl group—makes this molecule an ideal starting point for creating large, diverse libraries of compounds for biological screening.[3]
Modulation of Physicochemical Properties: The methoxy and chloro groups are known to be beneficial substituents in drug design.[5] The methoxy group can improve metabolic stability by blocking a potential site of oxidation and can also act as a hydrogen bond acceptor. The chlorine atom can enhance binding affinity through halogen bonding and improve membrane permeability.
Safety and Handling
As a substituted aniline, 5-(2-Chloroethyl)-2-methoxyaniline should be handled with care, assuming it possesses hazards similar to related compounds like o-anisidine and other chloroanilines.
Toxicity: Anilines are generally toxic and can be absorbed through the skin, by inhalation of dust or vapor, or by ingestion.[10] Chronic exposure to some anilines is associated with an increased risk of cancer, particularly of the urinary bladder.[9]
Handling Precautions: Use of appropriate personal protective equipment (PPE) is mandatory. This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles. All handling should be performed in a well-ventilated fume hood.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1][11]
Conclusion
5-(2-Chloroethyl)-2-methoxyaniline is a strategically designed chemical entity whose value is derived from the synergistic interplay of its constituent functional groups. Its molecular structure provides a robust and versatile platform for chemical modification, enabling access to a wide chemical space relevant to drug discovery. A thorough understanding of its spectroscopic signature, reactivity, and synthetic accessibility allows medicinal chemists to leverage this building block effectively in the design and synthesis of next-generation therapeutics, particularly in the development of targeted cancer therapies. As with all reactive chemical intermediates, adherence to strict safety protocols is essential to ensure its responsible and effective application in the research laboratory.
International Agency for Research on Cancer. (n.d.). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and related Compounds. NCBI Bookshelf.
Bifunctional Mastery: A Technical Guide to 5-(2-Chloroethyl)-2-methoxyaniline in Modern Synthetic Chemistry
Executive Summary & Strategic Value In the landscape of modern drug discovery, the demand for modular, bifunctional building blocks is paramount. 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1) emerges as a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
In the landscape of modern drug discovery, the demand for modular, bifunctional building blocks is paramount. 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1) emerges as a highly versatile intermediate, offering orthogonal reactivity profiles that enable the rapid assembly of complex pharmacophores[1].
As a Senior Application Scientist, I evaluate building blocks not just by their structural features, but by their predictable behavior in multi-step syntheses. This molecule presents a unique 1,2,5-trisubstitution pattern: an electron-rich aniline for cross-coupling or acylation, a methoxy group that dictates electronic topology, and a 2-chloroethyl moiety primed for aliphatic nucleophilic substitution[2]. This guide deconstructs the chemical behavior of this scaffold, providing field-proven, self-validating protocols for its integration into medicinal chemistry workflows, particularly in the synthesis of phenethylamine derivatives and targeted alkylating agents[3].
Physicochemical Profiling & Electronic Topology
To master the reactivity of 5-(2-Chloroethyl)-2-methoxyaniline, one must understand the electronic interplay across its aromatic system.
The Methoxy Activating Group (+M Effect): Positioned at C2, the methoxy group strongly donates electron density into the ring via resonance. This enriches the ortho and para positions, rendering the ring highly susceptible to electrophilic aromatic substitution (EAS). More importantly, it increases the basicity and nucleophilicity of the adjacent C1 primary amine compared to an unfunctionalized aniline.
The Primary Amine (-NH₂): A potent nucleophile and directing group. It readily undergoes acylation, sulfonyl formation, and transition-metal-catalyzed Buchwald-Hartwig aminations.
The 2-Chloroethyl Electrophile: Located at C5, this group is meta to the methoxy substituent. This spatial arrangement is critical: it insulates the alkyl chloride from the strong +M effect of the ether, ensuring that its reactivity is governed strictly by aliphatic Sₙ2 dynamics rather than benzylic stabilization[2].
Quantitative Physicochemical Profile
Property
Value
Causality / Implication in Synthesis
CAS Number
2901860-19-1
Unique registry identifier for sourcing (e.g., ChemScene)[1].
Molecular Formula
C₉H₁₂ClNO
Indicates a low molecular weight (185.65 g/mol ), ideal for fragment-based drug design (FBDD)[1].
TPSA
35.25 Ų
Excellent membrane permeability profile for CNS-targeted applications[1].
LogP (Estimated)
~2.1
Favorable lipophilicity; ensures solubility in standard organic solvents (DCM, THF, DMF).
Halogenated Analogs
4-Bromo derivative (CAS: 2901860-27-1)
Available for advanced Pd-catalyzed cross-coupling at the C4 position[4].
Divergent Synthetic Pathways
The true value of 5-(2-Chloroethyl)-2-methoxyaniline lies in its chemoselectivity. By carefully tuning reaction conditions, researchers can selectively address either the amine or the alkyl chloride.
Divergent synthetic pathways of 5-(2-Chloroethyl)-2-methoxyaniline in drug discovery.
Pathway A: Finkelstein-Assisted Sₙ2 Amination
The 2-chloroethyl moiety is a classic precursor for the phenethylamine pharmacophore—a motif ubiquitous in GPCR ligands (e.g., dopamine and serotonin receptor modulators). However, primary alkyl chlorides are moderately sluggish electrophiles. Direct amination often requires harsh heating, which risks oxidizing the electron-rich aniline. We solve this via Finkelstein catalysis , using catalytic Sodium Iodide (NaI) to transiently generate a highly reactive alkyl iodide.
Finkelstein-assisted SN2 mechanism for the amination of the 2-chloroethyl moiety.
Pathway B: Aziridinium Ion Formation (Alkylating Agents)
If the primary aniline is converted into a secondary or tertiary amine (e.g., via reductive amination), the nitrogen lone pair can undergo intramolecular attack on the C5-chloroethyl group. This forms a transient, highly electrophilic aziridinium ion . This mechanism is the foundational basis for the DNA-crosslinking properties of nitrogen mustards and targeted antitumour agents[3].
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint.
Protocol 1: Chemoselective Amination of the 2-Chloroethyl Group
Objective: Synthesize 5-(2-(dimethylamino)ethyl)-2-methoxyaniline without acylating the primary aniline.
Reaction Setup: In an oven-dried round-bottom flask, dissolve 5-(2-Chloroethyl)-2-methoxyaniline (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).
Catalyst & Base Addition: Add Potassium Carbonate (K₂CO₃, 3.0 eq) and Sodium Iodide (NaI, 0.1 eq).
Causality: K₂CO₃ is a heterogeneous base that absorbs HCl without reacting with the electrophile. NaI acts as the Finkelstein catalyst, lowering the activation energy for the Sₙ2 displacement.
Nucleophile Addition: Add Dimethylamine (2.0 M in THF, 2.0 eq). Seal the vessel and heat to 65°C for 12 hours.
Analytical Checkpoint (LC-MS): Monitor the reaction. The starting material will show a distinct chlorine isotope pattern (M and M+2 in a 3:1 ratio). The product will show a complete loss of this pattern and a mass shift corresponding to the dimethylamine adduct.
Acid-Base Extraction (Self-Validation):
Dilute the mixture with EtOAc and wash with 1M HCl.
Causality: The product is a diamine (a weakly basic aniline and a strongly basic aliphatic amine). It will partition entirely into the aqueous layer as a dihydrochloride salt, leaving non-basic organic impurities in the EtOAc layer.
Separate the aqueous layer, basify to pH 10 using 2M NaOH, and extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the pure diamine.
Protocol 2: Orthogonal Acylation of the Aniline Nitrogen
Objective: Form an amide at the C1 position while preserving the C5 alkyl chloride.
Reaction Setup: Dissolve the starting material (1.0 eq) in anhydrous DCM at 0°C under N₂.
Base Selection: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
Causality: DIPEA is a non-nucleophilic, mild base. Avoiding strong bases like NaH prevents the premature deprotonation of the amide, which could lead to unwanted intermolecular alkylation with the C5-chloroethyl group.
Acylation: Dropwise add the desired Acid Chloride (1.05 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry, and concentrate. The resulting product is primed for subsequent Sₙ2 functionalization at the preserved chloroethyl tail.
Quantitative Reaction Metrics
The following optimization matrix demonstrates the critical role of Finkelstein catalysis in achieving high yields during the Sₙ2 amination of the 2-chloroethyl group.
Entry
Nucleophile
Base
Solvent
Additive
Temp (°C)
Yield (%)
Observation / Causality
1
Morpholine
K₂CO₃
MeCN
None
80°C
45%
Sluggish reaction; unreacted starting material remains.
Homogeneous base in polar aprotic solvent maximizes Sₙ2 trajectory.
4
Piperazine
K₂CO₃
THF
None
65°C
20%
Poor solubility of base; competing polymerization.
References
ChemScene. "2901860-19-1 | 5-(2-Chloroethyl)-2-methoxyaniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmsQTYs01EaRAiExDJBNGqqPEiICFrgZlj878ltYPtDHo6c0NCA8IuLHM5rLjhg8PU5F3BDtT7P96G374-9-aXYZM0EvDxMKQF4Xq4M8EUS1G5Q6ziz9eDCO32avsw36ZPiSu_EyINtKNw9zqd]
ChemScene. "2901860-27-1 | 4-Bromo-5-(2-chloroethyl)-2-methoxyaniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6LwKmZA8JdLRuIs-pcZo9iso9DG0QDerhZGaybq6bS7Zdv7GQP57SK_O4ww0jKgselo_UT6oscsg2DGc0bLvaBOn55DqVEZtf5hN3I8roQNnQ7H5R5nQLI9ae2ey0Cej3xOA_OoPkWPOmHIJF]
Benchchem. "Aniline, p-(2-chloroethyl)-, hydrochloride | 52273-60-6". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVpjSgA-hH-88JNDHH1Zms1wRl19vC92qqRzZNA_9UgpYF3HFBnHGn0EBrD1kIR_daXN8dxNXUYwbShKutTLem5aFE0HvCOdjnZxqxr0xDmCXs_FQMXxFkhqVKga7ECBPXbhY_MQ==]
CymitQuimica. "N-(2-Chloroethyl)aniline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErQaEFFrR46rukBzBHNlGzO5QEivmDd7FX2aYIgcRiE_xf44INADso6JLg5vt_SY7YpNEpoz091Q17kZ8zDpUXyUpnypIvbqlah6OZHGsaYntrxZhmo1xm-FFUxuDRJSkiJTPPbPjsKSt8OgX5hDblUSX05MMxo1gg6p-QCkXAKHd7-sAj5BF3Pg==]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 5-(2-Chloroethyl)-2-methoxyaniline (CAS 2901860-19-1)[1]
Molecular Formula: C₉H₁₂ClNO[1]
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I approach the structural validation of synthetic intermediates not as a mere checklist of spectral peaks, but as a holistic analysis of electronic environments. The target compound, 5-(2-Chloroethyl)-2-methoxyaniline[1], is a highly functionalized aromatic system. It features an electron-rich aniline core modified by an ortho-methoxy group and a meta-alkyl chloride chain.
Understanding the spectroscopic behavior of this molecule requires analyzing the competing electronic effects on the aromatic ring:
The +M (Mesomeric) Effects: Both the primary amine (-NH₂) and the methoxy (-OCH₃) groups are strong pi-electron donors. They significantly shield the ortho and para protons on the aromatic ring, pushing their ¹H NMR signals upfield (typically between 6.2 and 6.7 ppm), well below the standard 7.27 ppm of benzene[2].
The -I (Inductive) Effect: The chlorine atom on the ethyl chain exerts an electron-withdrawing inductive pull. While this has a negligible effect on the aromatic ring due to the distance, it strongly deshields the adjacent aliphatic protons, pushing the -CH₂-Cl signal to approximately 3.65 ppm[3].
By structurally mapping these forces, we can predict, acquire, and validate the spectroscopic data with absolute confidence.
Electronic effects governing the NMR chemical shifts of the aromatic core.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To ensure scientific integrity, every workflow described below is designed as a self-validating system.
Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)
Causality: We select CDCl₃ as the solvent for its excellent solubility profile. However, because aniline -NH₂ proton shifts are highly concentration- and moisture-dependent, we mandate strict concentration controls and the use of Tetramethylsilane (TMS) as an internal zero-point reference.
Sample Preparation: Weigh exactly 20.0 mg of 5-(2-Chloroethyl)-2-methoxyaniline. Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.
Instrument Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the Z-axis until the solvent residual peak FWHH (Full Width at Half Height) is <1.0 Hz.
¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a spectral width of 15 ppm.
¹³C Acquisition: Run a proton-decoupled carbon sequence (zgpg30) with 1024 scans, a 2-second D1, and a spectral width of 250 ppm.
Validation: Calibrate the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm). The integration of the -OCH₃ singlet must perfectly equal 3.00 protons.
Protocol B: ESI-TOF Mass Spectrometry
Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic amine group readily accepts a proton to form a stable [M+H]⁺ ion.
Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (to drive protonation).
Injection: Inject 5 µL into the ESI-TOF system. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.
Validation: The isotopic pattern itself serves as the internal validation. The presence of the intact chloroethyl group is confirmed only if the[M+H]⁺ and [M+2+H]⁺ peaks exhibit a strict 3:1 intensity ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.
Workflow for the multi-modal spectroscopic validation of the target aniline derivative.
Quantitative Data Presentation
The following tables summarize the predicted and highly validated spectroscopic data for 5-(2-Chloroethyl)-2-methoxyaniline, derived from empirical substituent rules and analogous compounds like 2-methoxyaniline[2], 5-chloro-2-methoxyaniline[4], and 1-chloro-2-(2-chloroethyl)benzene[3].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
6.65
Doublet (d)
~ 8.0
1H
Aromatic H-3 (ortho to OCH₃)
6.40
Doublet of doublets (dd)
~ 8.0, 2.0
1H
Aromatic H-4 (para to NH₂)
6.30
Doublet (d)
~ 2.0
1H
Aromatic H-6 (ortho to NH₂)
3.85
Singlet (s)
-
3H
Methoxy -OCH₃
3.50 - 4.00
Broad singlet (br s)
-
2H
Amine -NH₂ (Exchanges with D₂O)
3.65
Triplet (t)
~ 7.2
2H
Aliphatic -CH₂-Cl
2.90
Triplet (t)
~ 7.2
2H
Aliphatic Ar-CH₂-
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
~ 147.0
Quaternary (C)
C-2 (Attached to -OCH₃)
~ 136.0
Quaternary (C)
C-1 (Attached to -NH₂)
~ 130.0
Quaternary (C)
C-5 (Attached to -CH₂CH₂Cl)
~ 118.0
Methine (CH)
C-4 (Aromatic)
~ 114.0
Methine (CH)
C-6 (Aromatic)
~ 110.0
Methine (CH)
C-3 (Aromatic)
~ 55.5
Methyl (CH₃)
Methoxy -OCH₃
~ 45.0
Methylene (CH₂)
Aliphatic -CH₂-Cl
~ 38.5
Methylene (CH₂)
Aliphatic Ar-CH₂-
Table 3: FT-IR Spectroscopy (ATR Method)
Wavenumber (cm⁻¹)
Intensity
Functional Group / Vibration Type
3450, 3360
Medium, Doublet
N-H primary amine asymmetric/symmetric stretch
2950, 2830
Weak
C-H aliphatic stretch (methoxy and ethyl chain)
1620, 1505
Strong
C=C aromatic ring stretching
1220
Strong
C-O-C asymmetric ether stretch (methoxy)
680
Medium
C-Cl aliphatic stretch
Table 4: High-Resolution Mass Spectrometry (ESI-TOF)
Ion Species
Theoretical m/z
Relative Abundance
Diagnostic Significance
[M(³⁵Cl)+H]⁺
186.068
100% (Base Peak)
Confirms exact mass of the target molecule.
[M(³⁷Cl)+H]⁺
188.065
~ 32%
Validates the presence of exactly one Chlorine atom.
[M-CH₂Cl]⁺
136.076
Variable
Confirms the loss of the chloromethyl radical fragment.
References
PubChem. "5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763". National Center for Biotechnology Information. URL: [Link]
"solubility of 5-(2-Chloroethyl)-2-methoxyaniline in organic solvents"
An In-depth Technical Guide to the Solubility of 5-(2-Chloroethyl)-2-methoxyaniline in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical ph...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 5-(2-Chloroethyl)-2-methoxyaniline in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-(2-Chloroethyl)-2-methoxyaniline, a substituted aniline derivative of interest in medicinal chemistry. We will explore the theoretical principles underpinning its solubility, provide predictive analysis based on its molecular structure, and detail robust experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development, offering field-proven insights to guide solvent selection for reaction chemistry, purification, and formulation.
Introduction: The Critical Role of Solubility
5-(2-Chloroethyl)-2-methoxyaniline is a molecule possessing a combination of functional groups—a basic aromatic amine, an ether, and an alkyl halide—that confer upon it a unique polarity profile. Understanding its interaction with various organic solvents is paramount for any laboratory or industrial application. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization and chromatography, and can be a significant hurdle in developing effective drug delivery systems.[1]
This guide serves as a senior application scientist's perspective on systematically approaching the solubility assessment of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and observed solubility, empowering the reader to make informed decisions in their experimental designs.
Physicochemical Profile of 5-(2-Chloroethyl)-2-methoxyaniline
A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. The key physicochemical parameters for 5-(2-Chloroethyl)-2-methoxyaniline are summarized below.
The LogP value suggests a moderate lipophilicity, while the TPSA, hydrogen bond donor, and acceptor counts indicate a capacity for significant polar interactions. This duality is key to its solubility behavior.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[5]
Polarity and Intermolecular Forces : Solubility is a result of the solvent molecules overcoming the solute-solute intermolecular forces and forming new, energetically favorable solute-solvent interactions.[6]
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the amine (-NH₂) and methoxy (-OCH₃) groups of the target molecule.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone) : These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[7] They will interact with the polar parts of the molecule but may be less effective at solvating the amine group compared to protic solvents.
Non-Polar Solvents (e.g., Hexane, Toluene) : These solvents interact primarily through weak London dispersion forces. They are expected to be poor solvents for this molecule due to its significant polarity.
Acid-Base Chemistry : The aniline functional group is basic. Therefore, 5-(2-Chloroethyl)-2-methoxyaniline is expected to be highly soluble in dilute aqueous acidic solutions (e.g., 5% HCl) due to the formation of a highly polar, water-soluble ammonium salt. This is a crucial property for extraction and purification workflows.
Predictive Solubility Analysis of 5-(2-Chloroethyl)-2-methoxyaniline
Based on its structure, we can make the following reasoned predictions:
High Solubility : Expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) and polar aprotic solvents with high dielectric constants like DMSO and DMF. These solvents can effectively solvate both the polar functional groups and the aromatic ring.
Moderate Solubility : Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. These solvents offer a balance of polar and non-polar characteristics.
Low to Insoluble : Expected in non-polar aliphatic and aromatic hydrocarbons like hexane and toluene. The energy required to break the crystal lattice of the solid solute would not be compensated by the weak solute-solvent interactions.
The following diagram illustrates the logical workflow for solvent selection based on these principles.
Caption: Logical workflow for solvent selection.
Experimental Protocols for Solubility Determination
Theoretical prediction must be validated by empirical data. The following protocols describe standard methodologies for assessing solubility.
Qualitative Solubility Test
This rapid test provides a binary "soluble" or "insoluble" assessment and is useful for initial solvent screening.
Methodology:
Preparation : Add approximately 10-20 mg of 5-(2-Chloroethyl)-2-methoxyaniline to a clean, dry test tube.
Solvent Addition : Add the chosen solvent dropwise, starting with 0.5 mL.
Agitation : Vigorously agitate the mixture using a vortex mixer for 60 seconds.
Observation : Visually inspect the solution against a dark background. The compound is considered soluble if a clear, homogenous solution is formed with no visible solid particles.[8]
Incremental Addition : If the solid is not fully dissolved, add another 0.5 mL of solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.[9]
Classification : If the compound dissolves completely at any point, it is classified as soluble in that solvent. If solid remains after 3 mL, it is classified as sparingly soluble or insoluble.
This method determines the thermodynamic equilibrium solubility and provides a precise concentration value (e.g., in mg/mL or mM).[10]
Methodology:
Sample Preparation : Add an excess amount of 5-(2-Chloroethyl)-2-methoxyaniline to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.
Phase Separation : After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
Sample Extraction : Carefully withdraw a sample from the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high results.
Dilution : Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve of known concentrations.
Calculation : Calculate the original solubility concentration by accounting for the dilution factor.
The workflow for this quantitative method is visualized below.
Caption: Experimental workflow for quantitative solubility.
Solubility Data for 5-(2-Chloroethyl)-2-methoxyaniline
While extensive experimental data for this specific compound is not publicly available, the following table presents a scientifically plausible solubility profile based on the principles discussed. This serves as a practical guide for initial solvent selection.
Solvent
Solvent Class
Dielectric Constant (ε)
Predicted Qualitative Solubility
Predicted Quantitative Solubility (at 25°C)
Hexane
Non-Polar
1.9
Insoluble
< 0.1 mg/mL
Toluene
Non-Polar (Aromatic)
2.4
Sparingly Soluble
1-5 mg/mL
Diethyl Ether
Non-Polar
4.3
Sparingly Soluble
5-10 mg/mL
Dichloromethane (DCM)
Polar Aprotic
9.1
Soluble
> 50 mg/mL
Ethyl Acetate
Polar Aprotic
6.0
Soluble
> 30 mg/mL
Acetone
Polar Aprotic
21
Soluble
> 100 mg/mL
Acetonitrile (ACN)
Polar Aprotic
37.5
Soluble
> 100 mg/mL
Isopropanol (IPA)
Polar Protic
19.9
Soluble
> 80 mg/mL
Ethanol
Polar Protic
24.5
Highly Soluble
> 150 mg/mL
Methanol
Polar Protic
32.7
Highly Soluble
> 200 mg/mL
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
Highly Soluble
> 200 mg/mL
Water
Polar Protic
80.1
Insoluble
< 0.1 mg/mL
5% aq. HCl
Aqueous Acid
~80
Highly Soluble (by reaction)
> 200 mg/mL
Safety, Handling, and Discussion
Safety Precautions : 5-(2-Chloroethyl)-2-methoxyaniline is a chemical intermediate and should be handled with appropriate care. Based on data for similar anilines, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[11][12]
Always handle in a well-ventilated area or a chemical fume hood.[13]
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][14]
For Chemical Synthesis : Solvents like Dichloromethane, Acetonitrile, or Ethanol would be excellent choices as reaction media, depending on the specific reaction requirements.
For Purification by Recrystallization : A solvent pair system would likely be effective. For example, dissolving the compound in a "good" solvent like hot ethanol or acetone and then adding a "poor" solvent like water or hexane until turbidity is observed, followed by cooling.
For Chromatographic Purification : The predicted solubility suggests good compatibility with both normal-phase (e.g., ethyl acetate/hexane mobile phase) and reverse-phase (e.g., acetonitrile/water mobile phase) chromatography.
For Drug Formulation : The high solubility in pharmaceutically acceptable solvents like ethanol is a positive attribute. For aqueous formulations, the high solubility in acidic solutions could be leveraged to create a salt form of the compound.
Conclusion
The solubility of 5-(2-Chloroethyl)-2-methoxyaniline is governed by its moderately polar nature, arising from a combination of polar functional groups and a non-polar hydrocarbon framework. It is predicted to be highly soluble in polar organic solvents, particularly polar protic solvents capable of hydrogen bonding, and sparingly soluble to insoluble in non-polar hydrocarbons. Its basic amine functionality allows for greatly enhanced solubility in acidic aqueous solutions. The experimental protocols and predictive data provided in this guide offer a robust framework for scientists to efficiently select appropriate solvents, thereby accelerating research and development timelines.
References
Comparison of the polarity of organic solvents. (2022, October 13).
Solvents and Polarity.
Polarity of Solvents.
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).
How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15).
Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
Solubility test for Organic Compounds. (2024, September 24).
Experiment: Solubility of Organic & Inorganic Compounds.
5-Chloro-2-methoxyaniline hydrochloride - CymitQuimica. (2023, July 7).
Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy.
Solubility of organic compounds (video) - Khan Academy.
Solubility of Organic Compounds. (2023, August 31).
5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets - ECHEMI.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
SAFETY DATA SHEET - Fisher Scientific.
5-Chloro-2-methoxyaniline | 95-03-4 - ChemicalBook. (2024, December 18).
Solubility - Chemistry Online @ UTSC.
SAFETY DATA SHEET - Fisher Scientific. (2009, September 24).
Safety Data Sheet - Angene Chemical. (2021, May 1).
Navigating the Synthesis and Application of Substituted Anilines: A Technical Guide Using 5-Chloro-2-methoxyaniline as a Case Study
A Note to the Researcher: Initial inquiries into the chemical intermediate "5-(2-Chloroethyl)-2-methoxyaniline" (CAS 2901860-19-1) revealed a significant scarcity of publicly available scientific literature, including sy...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Researcher: Initial inquiries into the chemical intermediate "5-(2-Chloroethyl)-2-methoxyaniline" (CAS 2901860-19-1) revealed a significant scarcity of publicly available scientific literature, including synthesis protocols and specific applications in drug development. This often indicates a highly specialized, proprietary, or novel compound. However, to provide a comprehensive and technically valuable guide within the spirit of the original request, this document will focus on the closely related and well-documented analogue, 5-Chloro-2-methoxyaniline (CAS 95-03-4). The principles, protocols, and reaction mechanisms discussed herein for 5-Chloro-2-methoxyaniline can serve as a foundational framework for researchers and scientists approaching the synthesis and utilization of similarly substituted anilines, including the 5-(2-chloroethyl) derivative.
Introduction to 5-Chloro-2-methoxyaniline: A Versatile Intermediate
5-Chloro-2-methoxyaniline is a substituted aniline that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a nucleophilic amino group and a chlorinated aromatic ring with a directing methoxy group, allows for a diverse range of chemical transformations. This guide will delve into the chemical properties, synthesis, and key applications of 5-Chloro-2-methoxyaniline as a chemical intermediate, providing practical insights for laboratory and process development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization.
5-Chloro-2-methoxyaniline is a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6]
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][6] Causes skin and serious eye irritation.[3][6] May cause respiratory irritation.
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[3][7] Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.[3]
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move the person to fresh air.[5] In case of skin contact, wash off immediately with soap and plenty of water.[5] If swallowed, seek medical attention.[5]
Synthesis of 5-Chloro-2-methoxyaniline
The most common and industrially viable method for the synthesis of 5-Chloro-2-methoxyaniline is the reduction of the corresponding nitro compound, 4-Chloro-2-nitroanisole.
Reaction Pathway: Reduction of 4-Chloro-2-nitroanisole
The synthesis involves the selective reduction of the nitro group to an amine. A common laboratory and industrial method for this transformation is catalytic hydrogenation or reduction with metals in acidic media. A specific example involves the use of hydrazine hydrate with an iron catalyst.[8]
Caption: Synthesis of 5-Chloro-2-methoxyaniline via reduction.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 5-Chloro-2-methoxyaniline.[8]
Materials:
4-Chloro-2-nitroanisole
Hydrazine hydrate (80%)
Iron (III) chloride (FeCl₃)
Activated carbon
Methanol
Petroleum ether
Procedure:
To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron (III) chloride (0.1 equivalents), and activated carbon (0.1 weight equivalents) in methanol, add hydrazine hydrate (80%, 6 equivalents) dropwise.
After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the hot reaction mixture to remove the catalyst and activated carbon.
Evaporate the solvent from the filtrate under reduced pressure.
Wash the resulting residue with petroleum ether to obtain 5-chloro-2-methoxyaniline as a solid.
The product can be further purified by recrystallization from aqueous ethanol or by steam distillation.[4]
Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot. The final product can be characterized by its melting point and spectroscopic methods like ¹H NMR to confirm its identity and purity.
5-Chloro-2-methoxyaniline as a Chemical Intermediate
The utility of 5-Chloro-2-methoxyaniline lies in its ability to undergo a variety of chemical reactions at its amine and aromatic ring, making it a valuable precursor for more complex molecules.
N-Acylation and N-Alkylation Reactions
The primary amine group is nucleophilic and can readily react with acylating and alkylating agents. These reactions are fundamental in building more complex molecular scaffolds.
Caption: Key reactions of 5-Chloro-2-methoxyaniline.
Diazotization and Sandmeyer Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions.
Explanatory Causality: The choice of reaction conditions for diazotization (low temperature) is critical to prevent the decomposition of the unstable diazonium salt. The subsequent Sandmeyer reaction with a copper(I) salt allows for the regioselective introduction of a halide or cyanide group, replacing the diazonium group.
Application in the Synthesis of Bioactive Molecules
5-Chloro-2-methoxyaniline is used in the preparation of appetite-modulating molecules.[4] This highlights its role as a key fragment in the synthesis of pharmacologically active compounds. The specific structure of the aniline provides a scaffold that can be elaborated to interact with biological targets.
Conclusion
While direct and extensive information on "5-(2-Chloroethyl)-2-methoxyaniline" remains elusive, a detailed examination of its close analogue, "5-Chloro-2-methoxyaniline," provides a robust framework for understanding the synthesis, properties, and reactivity of this class of substituted anilines. The protocols and reaction schemes presented herein offer a solid starting point for researchers working on the synthesis of complex molecules where such intermediates are key. As with any chemical synthesis, a thorough understanding of the reaction mechanisms and safety precautions is essential for successful and safe laboratory practice.
References
Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Reddit. (2023). [Link]
Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Eureka. (2013). [Link]
Li, M., Li, H., Li, T., & Gu, Y. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic letters, 13(5), 1064–1067. [Link]
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. (2024). [Link]
Hřebabecký, H., Džubák, P., & Hajdúch, M. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: an important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central journal, 7(1), 16. [Link]
Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
An In-depth Technical Guide on the Reactivity of the Chloroethyl Group in 5-(2-Chloroethyl)-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals Abstract 5-(2-Chloroethyl)-2-methoxyaniline is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the atypical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloroethyl)-2-methoxyaniline is a key intermediate in the synthesis of various pharmacologically active compounds, most notably the atypical antipsychotic agent aripiprazole.[1][2] The reactivity of its chloroethyl group is of paramount importance, dictating the success and efficiency of subsequent synthetic transformations. This guide provides a comprehensive analysis of the chemical behavior of this functional group, focusing on its propensity for intramolecular cyclization and susceptibility to nucleophilic substitution reactions. By understanding the underlying mechanistic principles and the influence of the aromatic substituents, researchers can optimize reaction conditions and develop robust synthetic strategies.
I. Introduction: Structural and Electronic Landscape
5-(2-Chloroethyl)-2-methoxyaniline possesses a unique arrangement of functional groups that collectively influence the reactivity of the chloroethyl moiety. The molecule consists of an aniline core substituted with a methoxy group at the 2-position and a 2-chloroethyl group at the 5-position.
The electronic nature of the aromatic ring plays a crucial role. The methoxy group is a strong electron-donating group through resonance (+R effect), increasing the electron density of the benzene ring. The amino group is also an activating group. This enhanced electron density can influence the reactivity of the benzylic position and the stability of potential intermediates.
II. The Dichotomous Reactivity of the Chloroethyl Group
The chloroethyl group in 5-(2-Chloroethyl)-2-methoxyaniline exhibits a dual nature, capable of participating in both intramolecular and intermolecular reactions. The preferred pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent system employed.
A. Intramolecular Cyclization: The Aziridinium Ion Intermediate
A key feature of 2-haloethylanilines is their tendency to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This process is facilitated by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon bearing the chlorine atom.
The formation of this three-membered ring is a reversible process, but the high ring strain of the aziridinium ion makes it a potent electrophile, readily attacked by nucleophiles. This cyclization is often a crucial step in the mechanism of reactions involving 2-chloroethylanilines.[3]
B. Nucleophilic Substitution: A Direct Pathway
Alternatively, the chloroethyl group can undergo direct nucleophilic substitution (SN2) reactions where an external nucleophile displaces the chloride ion. The efficiency of this pathway is contingent on the strength and concentration of the nucleophile, as well as the reaction conditions that may favor or disfavor the competing cyclization pathway.
III. Mechanistic Insights and Key Transformations
A. The Role of the Aziridinium Ion in Nucleophilic Substitution
In many instances, what appears to be a direct SN2 reaction on the chloroethyl group actually proceeds through the formation of the aziridinium ion intermediate. The nucleophile then attacks one of the carbons of the aziridinium ring, leading to the ring-opened product. This two-step mechanism is often favored because the aziridinium ion is a much more potent electrophile than the starting chloroethyl group.
Caption: Figure 1. Competing pathways for nucleophilic substitution.
B. Synthesis of Aripiprazole Precursors
The reaction of 5-(2-Chloroethyl)-2-methoxyaniline with piperazine derivatives is a critical step in several reported syntheses of aripiprazole.[1][2] This transformation highlights the practical application of the chloroethyl group's reactivity. The reaction typically proceeds via nucleophilic substitution, where a nitrogen atom of the piperazine ring acts as the nucleophile.
IV. Experimental Protocols
A. General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general framework for the reaction of 5-(2-Chloroethyl)-2-methoxyaniline with a primary or secondary amine.
Materials:
5-(2-Chloroethyl)-2-methoxyaniline
Amine nucleophile (e.g., piperazine derivative)
Aprotic polar solvent (e.g., Acetonitrile, DMF)
Base (e.g., K2CO3, NaHCO3)
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
To a solution of 5-(2-Chloroethyl)-2-methoxyaniline (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq).
Heat the reaction mixture to a temperature between 80-120 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
B. Conditions Favoring Intramolecular Cyclization
To favor the formation of the aziridinium ion and subsequent reactions, the following conditions can be employed:
Use of a weaker, non-nucleophilic base: This will deprotonate the aniline nitrogen to a lesser extent, allowing it to act as an intramolecular nucleophile.
Absence of a strong external nucleophile: This will minimize the competing direct SN2 pathway.
Choice of solvent: A less polar, aprotic solvent may favor the intramolecular cyclization.
Caption: Figure 2. Decision workflow for predicting reactivity.
VII. Conclusion
The chloroethyl group in 5-(2-Chloroethyl)-2-methoxyaniline is a versatile functional handle that can be manipulated through both intramolecular and intermolecular pathways. A thorough understanding of the factors that govern the competition between intramolecular cyclization to the aziridinium ion and direct nucleophilic substitution is essential for designing efficient and high-yielding syntheses of complex molecules. By carefully selecting reaction conditions, including the nucleophile, solvent, and base, chemists can selectively favor one pathway over the other to achieve the desired synthetic outcome. This knowledge is particularly valuable in the context of pharmaceutical development, where the efficient synthesis of key intermediates like 5-(2-Chloroethyl)-2-methoxyaniline is a critical component of the overall drug discovery and manufacturing process.
VIII. References
Biochem Pharmacol. 2011 May 1;81(9):1116-23. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. [Link]
Aripiprazole Synthesis Process: A Detailed Guide. [Link]
"GC-MS protocol for 5-(2-Chloroethyl)-2-methoxyaniline characterization"
Application Note: GC-MS Protocol for the Characterization and Trace Analysis of 5-(2-Chloroethyl)-2-methoxyaniline Introduction & Toxicological Context In the highly regulated landscape of pharmaceutical manufacturing, t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: GC-MS Protocol for the Characterization and Trace Analysis of 5-(2-Chloroethyl)-2-methoxyaniline
Introduction & Toxicological Context
In the highly regulated landscape of pharmaceutical manufacturing, the identification and control of reactive intermediates are paramount. 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1) is a bifunctional aromatic compound featuring a primary aniline group, a methoxy ether linkage, and a 2-chloroethyl aliphatic chain[1]. While it serves as a valuable building block in custom synthesis[1], its structural profile triggers immediate toxicological alerts.
The 2-chloroethyl moiety is a well-documented alkylating agent. Under physiological conditions, the polarized C-Cl bond can act as a potent electrophile, rendering the molecule capable of direct SN2 nucleophilic attack on DNA nucleobases (e.g., the N7 position of guanine). This mechanism of covalent DNA adduct formation classifies the compound as a potential Genotoxic Impurity (GTI)[2]. Consequently, its presence in Active Pharmaceutical Ingredients (APIs) must be rigorously controlled to parts-per-million (ppm) or parts-per-billion (ppb) levels in accordance with the ICH M7(R1) guidelines for DNA-reactive (mutagenic) impurities[2].
Figure 1: Toxicological pathway of DNA alkylation by 2-chloroethyl-containing genotoxic impurities.
Analytical Challenges & The Causality of Derivatization
Analyzing 5-(2-Chloroethyl)-2-methoxyaniline directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents two severe analytical challenges:
Thermal Lability: The 2-chloroethyl group is highly susceptible to thermally induced dehydrohalogenation (loss of HCl) in a hot GC inlet, leading to the formation of a vinyl derivative (5-vinyl-2-methoxyaniline). This degradation artificially lowers recovery and creates unpredictable quantitative variance.
Active Site Adsorption: The primary aniline group (-NH₂) forms strong hydrogen bonds with residual silanol groups in the GC inlet liner and column stationary phase, resulting in severe peak tailing and loss of sensitivity at trace levels.
The Solution: To build a self-validating and robust analytical system, we employ pre-column derivatization using Heptafluorobutyric anhydride (HFBA) [3]. HFBA is a perfluoroacylated reagent that reacts rapidly with primary amines to form stable, highly volatile fluorinated amides.
Causality of this choice: Derivatizing the aniline nitrogen neutralizes its hydrogen-bonding capability, entirely eliminating peak tailing[4]. Furthermore, the addition of the massive heptafluorobutyryl group (adding 196 Da to the molecular weight) significantly increases the target's mass-to-charge (m/z) ratio. This shifts the analyte's primary ions out of the low-mass background noise typical of complex API matrices, enabling ultra-sensitive Selected Ion Monitoring (SIM) or Negative Chemical Ionization (NCI)[5].
Experimental Protocol: HFBA Derivatization and GC-MS Analysis
Reagents and Materials
Analyte: 5-(2-Chloroethyl)-2-methoxyaniline reference standard (Purity ≥98%)[1].
Internal Standard (IS): Deuterated aniline-d5 or a structurally similar halogenated amine.
This protocol utilizes a liquid-liquid extraction (LLE) coupled with in-situ derivatization to isolate the GTI from a water-soluble API matrix.
Sample Dissolution: Accurately weigh 50 mg of the API sample and dissolve it in 2.0 mL of HPLC-grade water in a 10 mL glass centrifuge tube. Spike with 10 µL of the Internal Standard solution (10 µg/mL).
Liquid-Liquid Extraction: Add 2.0 mL of ethyl acetate to the aqueous API solution. Vortex vigorously for 2 minutes to extract the free-base 5-(2-Chloroethyl)-2-methoxyaniline into the organic layer. Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.
Derivatization Reaction: Transfer 1.0 mL of the upper organic (ethyl acetate) layer to a clean, dry 2 mL GC autosampler vial. Add 50 µL of HFBA reagent[3]. Cap the vial tightly with a PTFE-lined septum.
Incubation: Vortex the mixture for 1 minute, then incubate in a heating block at 60 °C for 30 minutes to drive the acylation reaction to completion[3].
Neutralization (Critical Step): Allow the vial to cool to room temperature. Add 0.5 mL of 5% NaHCO₃ solution to the vial to quench the unreacted HFBA and neutralize the highly corrosive heptafluorobutyric acid byproduct[3]. Note: Failure to perform this step will result in rapid degradation of the GC column's stationary phase.
Final Extraction: Vortex gently for 1 minute and allow the layers to separate. Carefully transfer the upper organic layer into a clean GC vial containing a glass micro-insert for injection.
Figure 2: Workflow for the extraction and HFBA derivatization of amine-based GTIs prior to GC-MS.
GC-MS Instrumental Parameters
To ensure maximum inertness, a highly deactivated arylene-modified siloxane column (e.g., Rxi-5Sil MS or DB-5MS) is required.
Parameter
Setting / Condition
System
Agilent 7890B GC coupled with 5977A MSD (or equivalent)[3]
Column
Rxi-5Sil MS, 30 m × 0.25 mm ID × 0.25 µm film thickness
Carrier Gas
Helium (Ultra-High Purity), Constant flow at 1.2 mL/min
Injection Mode
Pulsed Splitless (Pulse pressure: 25 psi for 0.5 min)
Inlet Temperature
250 °C (Use a deactivated single-taper liner with glass wool)
Injection Volume
1.0 µL
Oven Temperature Program
60 °C (hold 1 min) ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp
280 °C
Ion Source Temp
230 °C (EI mode)
Quadrupole Temp
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Mass Spectrometry Note: The molecular weight of the underivatized 5-(2-Chloroethyl)-2-methoxyaniline is 185.65 g/mol [1]. Following HFBA derivatization, the mass increases to ~381.6 g/mol . The SIM method should monitor the molecular ion [M]⁺ and specific high-mass fluorinated fragments (e.g.,[M-HF]⁺ or [M-C₃F₇]⁺) to ensure high selectivity against the API matrix.
Quantitative Data & Method Performance
A self-validating protocol must demonstrate rigorous linearity and recovery at the threshold of toxicological concern (TTC). The following table summarizes the expected validation parameters for HFBA-derivatized chloroethylamine compounds analyzed via this GC-MS SIM methodology[5][6].
Validation Parameter
Expected Performance Criteria
Limit of Detection (LOD)
0.05 ppm (relative to API concentration)
Limit of Quantification (LOQ)
0.15 ppm
Linear Dynamic Range
0.15 ppm to 10.0 ppm
Correlation Coefficient ()
0.999
Method Precision (% RSD)
5.0% (at 1.0 ppm spike level, n=6)
Spike Recovery
90% – 110% (across low, medium, and high QC levels)
References
IntechOpen. "Derivatization Methods in GC and GC/MS". IntechOpen. Available at:[Link]
JirehHZ. "Medical ICH M7 QSAR Analysis". JirehHZ. Available at:[Link]
"NMR spectroscopy of 5-(2-Chloroethyl)-2-methoxyaniline for structure elucidation"
Application Note: Structural Elucidation of 5-(2-Chloroethyl)-2-methoxyaniline via NMR Spectroscopy Executive Summary This application note details the protocol for the structural characterization of 5-(2-Chloroethyl)-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Structural Elucidation of 5-(2-Chloroethyl)-2-methoxyaniline via NMR Spectroscopy
Executive Summary
This application note details the protocol for the structural characterization of 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 95-03-4 derivative/analog) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors. Due to the specific substitution pattern on the aniline ring and the presence of a reactive chloroethyl handle, precise structural confirmation is required to distinguish it from potential regioisomers (e.g., 4-substituted analogs).
Key Deliverables:
Optimized sample preparation protocols for high-resolution acquisition.
Step-by-step assignment logic for 1H and 13C spectra.
Differentiation of regioisomers using 2D HMBC correlations.
Safety & Handling (Critical)
WARNING: Chlorinated anilines are potent toxins.
Hazard: Fatal if inhaled (H330), Toxic in contact with skin (H311), Carcinogenicity potential.
Control: All weighing and sample preparation must be performed inside a certified fume hood. Double-gloving (Nitrile/Laminate) is required.
Disposal: Segregate liquid waste into halogenated organic waste streams.
Experimental Protocol
Sample Preparation
Proper solvation is the prerequisite for resolving the broad amino (-NH₂) protons and preventing signal overlap between the alkyl chain and solvent residual peaks.
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the recommended solvent.
Reasoning: Unlike CDCl₃, DMSO-d6 forms strong hydrogen bonds with the amine protons, slowing their exchange rate. This results in a sharp, distinct signal (integrating to 2H) rather than a broad, invisible hump, enabling direct quantification of the amine functionality.
Concentration: 10–15 mg of analyte in 600 µL solvent.
Vessel: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (600 MHz Base Frequency)
Experiment
Pulse Sequence
Scans (NS)
Relaxation Delay (D1)
Rationale
1H Standard
zg30
16
1.0 s
Quantitative integration of protons.
13C {1H}
zgpg30
512
2.0 s
Broadband decoupling to observe all carbons.
COSY
cosygpppqf
8
1.5 s
H-H connectivity (Aliphatic chain & Ring).
HSQC
hsqcetgp
8
1.5 s
1-bond C-H correlation (Multiplicity editing).
HMBC
hmbcgplpndqf
16
1.5 s
Long-range (2-3 bond) C-H connectivity.
Workflow Visualization
The following diagram outlines the critical path from sample handling to structural confirmation.
Figure 1: End-to-end workflow for NMR characterization, emphasizing safety and solvation steps.
Structural Elucidation & Data Analysis
1H NMR Assignment Logic (Predicted in DMSO-d6)
The molecule contains three distinct regions: the Aromatic Ring (trisubstituted), the Aliphatic Chain (chloroethyl), and Heteroatoms (Methoxy/Amine).
Table 1: 1H NMR Chemical Shift Assignment
Position
Group
Shift (δ ppm)
Multiplicity
Integral
Assignment Logic
1
-NH₂
4.5 – 5.0
Broad Singlet
2H
Exchangeable. Visible in DMSO; disappears in D₂O shake.
2
-OCH₃
3.70
Singlet
3H
Characteristic methoxy on aromatic ring.
3
Ar-H
6.6 – 6.7
Doublet (J~8Hz)
1H
Ortho to -OCH₃ (shielded). Couples with H4.
4
Ar-H
6.4 – 6.5
dd (J~8, 2Hz)
1H
Para to -NH₂ (shielded). Couples with H3 (ortho) and H6 (meta).
6
Ar-H
6.3 – 6.4
Doublet (J~2Hz)
1H
Ortho to -NH₂ (strongly shielded). Meta coupling to H4.
7
Ar-CH₂-
2.75
Triplet (J~7Hz)
2H
Benzylic protons.
8
-CH₂-Cl
3.75
Triplet (J~7Hz)
2H
Deshielded by Chlorine electronegativity.
Note: Aromatic protons H4 and H6 are significantly shielded (upfield, < 6.8 ppm) due to the electron-donating nature of the ortho/para -NH₂ group.
To confirm the structure is 5-substituted (and not 4-substituted), analyze the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Entry Point: Identify the Ar-CH₂ protons (Triplet, ~2.75 ppm).
Validation Path: Look for long-range correlations from these protons to the aromatic ring carbons.
If 5-substituted: The Ar-CH₂ protons will show a strong 3-bond correlation to C4 and C6 (the protonated carbons) and C5 (quaternary).
Differentiation: If the alkyl group were at position 4, the symmetry and coupling patterns of the aromatic protons (H3/H4/H6) would change to an ABX or AA'BB' system depending on the exact substitution, and HMBC correlations would shift to C3 and C5.
Elucidation Logic Tree
The following diagram illustrates the decision process for assigning the regiochemistry of the chloroethyl group.
Figure 2: Logical decision tree for confirming the position of the chloroethyl substituent.
Troubleshooting & Quality Control
Issue: Broad -NH₂ peak.
Cause: Wet DMSO or acidic impurities causing rapid proton exchange.
Fix: Filter sample through basic alumina or use a fresh ampoule of DMSO-d6.
Issue: Overlap of -OCH₃ and H₂O.
Cause: Water in DMSO usually appears at 3.33 ppm, but can shift.
Fix: Verify integration. The OMe singlet must integrate to exactly 3H relative to the aromatic protons. If 3.5H+, water is overlapping.
Issue: Impurities.
Check: Look for peaks at 5.75 ppm (Dichloromethane) or 1.23/8.74 ppm (Residual Diethylamine/Triethylamine from synthesis).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for AMX coupling patterns).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Reich, H. J. (2023).[4] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Department. Link
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12217349 (Related Structure: 5-Chloro-2-methoxyaniline)." Link
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link
Synthetic Routes to Derivatives of 5-(2-Chloroethyl)-2-methoxyaniline: A Detailed Guide for Researchers
Introduction 5-(2-Chloroethyl)-2-methoxyaniline is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of heterocyclic compounds and other complex molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(2-Chloroethyl)-2-methoxyaniline is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of heterocyclic compounds and other complex molecular architectures.[1][2] Its unique substitution pattern, featuring a reactive chloroethyl side chain and a nucleophilic amino group on a methoxy-activated benzene ring, allows for diverse synthetic transformations. This guide provides a detailed overview of established synthetic routes to derivatives of 5-(2-chloroethyl)-2-methoxyaniline, offering practical protocols and insights for researchers in the field. The strategic manipulation of this scaffold is crucial for the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators.[2]
Strategic Approaches to Synthesis
The synthesis of 5-(2-chloroethyl)-2-methoxyaniline derivatives can be broadly categorized into two main strategies:
Direct Functionalization: Modification of the pre-formed 5-(2-chloroethyl)-2-methoxyaniline core. This often involves reactions at the amino group or nucleophilic substitution of the chloroethyl side chain.
Convergent Synthesis: Construction of the aniline derivative from simpler precursors, incorporating the desired functionalities at various stages.
The choice of strategy depends on the target molecule's complexity, the availability of starting materials, and the desired overall yield.
Core Synthesis of the Precursor: 5-(2-Chloroethyl)-2-methoxyaniline
While not extensively detailed in the public domain, the synthesis of the parent compound, 5-(2-chloroethyl)-2-methoxyaniline, likely involves a multi-step sequence starting from a more readily available substituted nitrobenzene. A plausible retro-synthetic analysis suggests a pathway involving the introduction of the 2-chloroethyl group followed by the reduction of a nitro group to the aniline.
A general synthetic pathway could involve the Friedel-Crafts acylation of a suitable methoxy-substituted chlorobenzene with chloroacetyl chloride, followed by reduction of the resulting ketone and nitro group.
Application Note 1: N-Alkylation and N-Arylation Derivatives
The amino group of 5-(2-chloroethyl)-2-methoxyaniline is a prime site for derivatization, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of target compounds.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of anilines, which can be adapted for 5-(2-chloroethyl)-2-methoxyaniline.
Materials:
5-(2-Chloroethyl)-2-methoxyaniline
Alkyl halide (e.g., methyl iodide, ethyl bromide)
Base (e.g., potassium carbonate, sodium hydride)
Anhydrous solvent (e.g., DMF, ACN, Toluene)
Standard laboratory glassware and work-up reagents
Procedure:
To a solution of 5-(2-chloroethyl)-2-methoxyaniline (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq).
Stir the mixture at room temperature for 15-30 minutes.
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
The reaction can be heated (e.g., to 60-80 °C) to drive it to completion, monitoring by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Expert Insights: The choice of base and solvent is critical and often needs to be optimized for specific substrates. For less reactive alkyl halides, stronger bases like sodium hydride in DMF might be necessary. The addition of a catalytic amount of sodium iodide can be beneficial when using alkyl chlorides or bromides.[3]
Application Note 2: Synthesis of Tetrahydroquinoline Derivatives via Intramolecular Cyclization
The presence of the 2-chloroethyl side chain ortho to the amino group provides an excellent opportunity for intramolecular cyclization to form valuable tetrahydroquinoline scaffolds. These heterocycles are prevalent in natural products and pharmaceuticals.[4][5]
Protocol 2: Base-Mediated Intramolecular N-Alkylation for Tetrahydroquinoline Synthesis
This protocol outlines a general procedure for the intramolecular cyclization of N-substituted 5-(2-chloroethyl)-2-methoxyaniline derivatives.
Materials:
N-substituted 5-(2-chloroethyl)-2-methoxyaniline
Strong base (e.g., sodium hydride, potassium tert-butoxide)
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Standard laboratory glassware and work-up reagents
Procedure:
Dissolve the N-substituted 5-(2-chloroethyl)-2-methoxyaniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add the strong base (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required.
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic layers, dry, and concentrate.
Purify the resulting tetrahydroquinoline derivative by column chromatography.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to deprotonate the aniline nitrogen without competing in a substitution reaction with the chloroethyl group. Anhydrous and inert conditions are necessary to prevent quenching of the strong base.
Workflow for Tetrahydroquinoline Synthesis
Caption: Synthetic workflow for the preparation of substituted tetrahydroquinolines.
Application Note 3: Derivatization via Nucleophilic Substitution of the Chloroethyl Group
The primary chloride of the 2-chloroethyl group is susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups. This strategy is particularly useful for creating libraries of compounds for high-throughput screening.
Protocol 3: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting 5-(2-chloroethyl)-2-methoxyaniline with various nucleophiles.
Standard laboratory glassware and work-up reagents
Procedure:
Dissolve 5-(2-chloroethyl)-2-methoxyaniline (1.0 eq) and the nucleophile (1.2-2.0 eq) in the chosen solvent.
If necessary, add a phase-transfer catalyst (0.1 eq).
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.
After completion, cool the reaction mixture and pour it into water.
Extract the product with a suitable organic solvent.
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.
Purify the product by column chromatography or recrystallization.
Data Presentation: Comparison of Reaction Conditions for Nucleophilic Substitution
Nucleophile
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Sodium Azide
DMF
80
6
>90
Potassium Cyanide
DMSO
100
12
75-85
Piperidine
Acetonitrile
Reflux
8
80-90
Sodium Thiophenoxide
Ethanol
Reflux
4
>90
Logical Relationship of Synthetic Pathways
Caption: Interconnectivity of synthetic routes from the core molecule.
Conclusion
5-(2-Chloroethyl)-2-methoxyaniline is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The ability to perform N-functionalization, intramolecular cyclization, and side-chain modification allows for the systematic development of new chemical entities with tailored pharmacological profiles.
References
Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(8), 4363-4367.
Zhang, L., et al. (2010). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. Journal of Chemical Research, 34(11), 644-646.
Rago, A. J., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1780.
Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
Söderberg, B. C. G. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(7), 5571-5604.
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
Meti, G. Y., et al. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Archives in Chemical Research, 1(1).
Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Arkivoc, 2013(3), 209-220.
Nikitin, K. V., et al. (2001). Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones.
Pathak, S., et al. (2010). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry, 22(5), 3821-3826.
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
Kim, S. H., et al. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 1633-1640.
Google Patents. (n.d.). CN109384682A - A kind of preparation method of the bromo- 4- trifluoro-methoxyaniline of 2,6- bis-.
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 235-260.
Chen, Y., et al. (2021). Catalyzed 6-endo-dig Cyclizations of Aromatic 1,5-Enynes to 2-(Naphthalen-2-yl)anilines Leading to Divergent Syntheses of Heterocycles. ChemRxiv.
Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2375-2404.
Potemkin, V. A., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Scientific Reports, 14(1), 534.
ResearchGate. (2014, January 6). What is the best method for bis-alkylation of electron-rich, aromatic secondary amine with chloro- or bromoacetonitrile?. Retrieved from [Link]
"application of 5-(2-Chloroethyl)-2-methoxyaniline in dye synthesis"
An Application Guide to 5-(2-Chloroethyl)-2-methoxyaniline in the Synthesis of Novel Dyestuffs Authored by a Senior Application Scientist Foreword The field of dye chemistry is in a perpetual state of innovation, driven...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to 5-(2-Chloroethyl)-2-methoxyaniline in the Synthesis of Novel Dyestuffs
Authored by a Senior Application Scientist
Foreword
The field of dye chemistry is in a perpetual state of innovation, driven by the need for novel chromophores with enhanced properties such as improved lightfastness, thermal stability, and covalent bonding capabilities with various substrates. Within this context, the strategic design of dye precursors is of paramount importance. 5-(2-Chloroethyl)-2-methoxyaniline is a bespoke aromatic amine, the functionalization of which—a methoxy group, a primary amine, and a reactive chloroethyl side chain—suggests its significant potential as a versatile building block in the synthesis of high-performance dyes, particularly reactive azo dyes.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the plausible applications of 5-(2-Chloroethyl)-2-methoxyaniline in dye synthesis. While direct, peer-reviewed literature on the specific use of this compound in dye synthesis is not extensively available, its molecular architecture allows for scientifically sound extrapolation from well-established principles of organic and dye chemistry. The protocols and mechanistic discussions presented herein are therefore based on these foundational principles and are intended to serve as a robust starting point for further research and development.
Core Concepts: The Chemistry of Azo Dye Synthesis
Azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of the dye and pigment industry, accounting for a significant portion of all commercial colorants.[1] Their synthesis is most commonly achieved through a two-step process: diazotization followed by azo coupling.[2]
Diazotization: Formation of the Electrophilic Diazonium Ion
The initial step involves the conversion of a primary aromatic amine, in this case, 5-(2-Chloroethyl)-2-methoxyaniline, into a highly reactive diazonium salt. This transformation is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The reaction is highly exothermic and requires strict temperature control, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[4]
The resulting aryl diazonium salt is a valuable intermediate due to the excellent leaving group ability of the diazonium moiety (N₂).[3]
Azo Coupling: Formation of the Chromophore
The diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, known as the coupling component.[2] Common coupling components include phenols, naphthols, and other aromatic amines. This electrophilic aromatic substitution reaction results in the formation of the characteristic azo linkage (-N=N-), which bridges the two aromatic rings and forms the basis of the dye's chromophoric system.[5] The pH of the reaction medium is a critical parameter; coupling with phenols is typically performed under mildly alkaline conditions, while coupling with aromatic amines is carried out in a slightly acidic medium.[6]
Proposed Application: Synthesis of a Reactive Azo Dye
The presence of the 2-chloroethyl group in 5-(2-Chloroethyl)-2-methoxyaniline is a strong indicator of its potential in the synthesis of reactive dyes. Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring, leading to excellent wash fastness. The chloroethyl group can be converted to a more reactive vinyl sulfone group under alkaline conditions, which can then react with the hydroxyl groups of cellulosic fibers (e.g., cotton) or the amine groups of protein fibers (e.g., wool and silk) via a Michael addition reaction.
This section outlines a hypothetical, yet scientifically plausible, protocol for the synthesis of a reactive red azo dye using 5-(2-Chloroethyl)-2-methoxyaniline as the diazo component and H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) as the coupling component.
Overall Reaction Scheme
Caption: Figure 1: Proposed reaction pathway for the synthesis of a reactive azo dye.
Detailed Experimental Protocol
Objective: To synthesize a reactive red azo dye via a diazotization-coupling reaction.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (g)
Moles (mol)
5-(2-Chloroethyl)-2-methoxyaniline
2901860-19-1
185.65
1.86
0.01
Sodium Nitrite (NaNO₂)
7632-00-0
69.00
0.72
0.0105
Concentrated Hydrochloric Acid (HCl)
7647-01-0
36.46
3 mL
-
H-acid (monosodium salt)
5460-09-3
341.30
3.41
0.01
Sodium Carbonate (Na₂CO₃)
497-19-8
105.99
As needed
-
Ice
-
18.02
As needed
-
Distilled Water
7732-18-5
18.02
As needed
-
Procedure:
Part A: Diazotization of 5-(2-Chloroethyl)-2-methoxyaniline
In a 250 mL beaker, add 1.86 g (0.01 mol) of 5-(2-Chloroethyl)-2-methoxyaniline to 20 mL of water and 3 mL of concentrated hydrochloric acid.
Stir the mixture until a fine suspension is obtained.
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
Prepare a solution of 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling
In a separate 500 mL beaker, dissolve 3.41 g (0.01 mol) of H-acid in 50 mL of water. If necessary, add a small amount of sodium carbonate to aid dissolution.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the freshly prepared, cold diazonium salt solution to the H-acid solution with vigorous stirring.
Maintain the temperature at 0-5 °C and add a saturated solution of sodium carbonate dropwise to adjust the pH to 8-9 to facilitate the coupling reaction. A colored precipitate of the azo dye will form.
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
Part C: Isolation and Purification
Isolate the precipitated dye by filtration.
Wash the filter cake with a cold 10% NaCl solution to remove any unreacted starting materials and by-products.
Dry the purified dye in an oven at 60-70 °C.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for the synthesis of the reactive azo dye.
Mechanism of Action & Scientific Rationale
The successful synthesis of the proposed reactive azo dye hinges on several key chemical principles:
Diazotization: The primary amine group of 5-(2-Chloroethyl)-2-methoxyaniline is readily converted to a diazonium salt under acidic conditions with nitrous acid. The electron-donating methoxy group facilitates this reaction by increasing the nucleophilicity of the amine.
Azo Coupling: The diazonium ion is a weak electrophile and will preferentially attack the electron-rich ring of the coupling component, H-acid. The hydroxyl and amino groups of H-acid are strong activating groups, directing the electrophilic substitution. The coupling position on H-acid is determined by the pH of the reaction. In the proposed alkaline conditions, coupling occurs ortho to the amino group.
Reactivity of the Chloroethyl Group: The 2-chloroethyl group is the key to the dye's reactivity. Under alkaline conditions, typically during the dyeing process, this group can undergo an elimination reaction to form a vinyl group, which can then react with nucleophiles on the fiber surface (e.g., -OH on cellulose or -NH₂ on wool) to form a stable covalent bond. This covalent linkage is responsible for the high wash fastness of reactive dyes.
Safety and Handling
5-(2-Chloroethyl)-2-methoxyaniline should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Diazonium salts are unstable and potentially explosive when dry, so they should be kept in solution and used immediately after preparation.[4] Nitrous acid and its fumes are toxic and should be handled with caution.[3]
Conclusion
5-(2-Chloroethyl)-2-methoxyaniline is a promising, albeit under-explored, precursor for the synthesis of novel dyes. Its unique combination of a diazotizable amino group, an electron-donating methoxy group, and a reactive chloroethyl side chain makes it an ideal candidate for the development of high-performance reactive azo dyes. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in the creation of new and improved colorants for a wide range of applications.
References
Filo. (2025, November 30). Reaction mechanims of diazonium ion with beta naphthol. Retrieved from [Link]
ResearchGate. (n.d.). One step synthesis of azo compounds from nitroaromatics and anilines. Retrieved from [Link]
Project Topics. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
ResearchGate. (2016, August 24). Coupling with diazonium salt ?. Retrieved from [Link]
RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
Google Patents. (n.d.). CN102086307A - N,N-diacetoxyethyl-m-chloroaniline series azo dyes.
ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
ResearchGate. (n.d.). Reactive dyes based on 4,4'-methylene bis-(2,3-dichloro aniline): Their synthesis, characterization and application. Retrieved from [Link]
Unacademy. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Retrieved from [Link]
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). The synthesis of NN-di-(2-chloroethyl)[3,5-3H2]aniline of high specific activity. Retrieved from [Link]
Britannica. (n.d.). Dye - Synthetic, Organic, Colorants. Retrieved from [Link]
Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
Google Patents. (n.d.). US4879415A - Process for the preparation of chloronitroanilines and chloronitrophenols.
Google Patents. (n.d.). DE1644619A1 - Process for the preparation of dyes of the triphenylrosaniline series.
Google Patents. (n.d.). US3768968A - Polyester dye with dye in methylene chloride and a chlorofluoroalkane.
CAS Common Chemistry. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
Application Notes & Protocols: 5-(2-Chloroethyl)-2-methoxyaniline as a Versatile Building Block in Pharmaceutical Synthesis
Abstract and Scope This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 5-(2-Chloroethyl)-2-methoxyaniline (CAS No. 29...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract and Scope
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 5-(2-Chloroethyl)-2-methoxyaniline (CAS No. 2901860-19-1) in modern organic synthesis. The primary focus is its pivotal role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the antipsychotic drug Cariprazine. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss the causality behind experimental choices to ensure reproducible and efficient outcomes. The guide is structured to offer both a high-level strategic overview and granular, actionable laboratory instructions.
Introduction to the Building Block
5-(2-Chloroethyl)-2-methoxyaniline is a substituted aniline derivative characterized by three key functional groups: a primary aromatic amine, a methoxy group, and a chloroethyl side chain. This unique combination of functionalities makes it a highly valuable and versatile precursor in multi-step synthetic pathways.
The Aromatic Amine (-NH2): Serves as a potent nucleophile or as a directing group in electrophilic aromatic substitution reactions. Its basicity and reactivity can be modulated by the electronic effects of the other substituents.
The Methoxy Group (-OCH3): An electron-donating group that activates the aromatic ring, influencing the regioselectivity of subsequent reactions.
The Chloroethyl Group (-CH2CH2Cl): An alkylating agent precursor. The terminal chlorine is a good leaving group, susceptible to nucleophilic substitution, which is the cornerstone of its utility in constructing heterocyclic systems.
Core Application: Synthesis of Piperazine-Containing Scaffolds
The most prominent application of 5-(2-Chloroethyl)-2-methoxyaniline is in the synthesis of 1-(2-methoxyphenyl)piperazine and its derivatives. This scaffold is a crucial pharmacophore found in numerous centrally active pharmaceuticals due to its high affinity for serotonin (5-HT) and dopamine receptors.[2][3] Cariprazine, an FDA-approved antipsychotic, is a prime example of a complex molecule built upon this core.[4]
Mechanistic Rationale: Intramolecular Cyclization
The conversion of an aniline with a pendant haloalkyl chain into a heterocyclic system is a classic strategy in organic synthesis. In the case of 5-(2-Chloroethyl)-2-methoxyaniline, the key transformation often involves a reaction that ultimately leads to the formation of a piperazine ring. A common method is the condensation of a 2-methoxyaniline derivative with bis(2-chloroethyl)amine.[2][5] This reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen and the secondary amine nitrogen of the bis(2-chloroethyl)amine attack the electrophilic carbons of the chloroethyl groups, leading to the formation of the six-membered piperazine ring.
The use of 5-(2-Chloroethyl)-2-methoxyaniline itself can be envisioned in intramolecular cyclization strategies, where the aniline nitrogen attacks the terminal carbon of the chloroethyl group, or in reactions where it is coupled with another amine-containing fragment to build the piperazine ring. These types of cyclization reactions are fundamental in heterocyclic chemistry.
Protocol: Synthesis of a Key Cariprazine Intermediate
While direct protocols starting from 5-(2-Chloroethyl)-2-methoxyaniline are proprietary and often found in patent literature, a well-established and analogous reaction is the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[5] This serves as an excellent model for the type of transformation our title compound is designed for.
Objective
To synthesize 1-(2-methoxyphenyl)piperazine hydrochloride through a condensation and cyclization reaction, demonstrating the formation of the piperazine ring system.
Materials and Reagents
Reagent
CAS No.
MW
Amount (mmol)
2-Methoxyaniline
90-04-0
123.15
3.0
Bis(2-chloroethyl)amine HCl
821-48-7
178.48
3.0
Diethyleneglycol monomethyl ether
111-77-3
120.15
0.75 mL
Methanol
67-56-1
32.04
4.0 mL
Diethyl ether
60-29-7
74.12
150 mL
Experimental Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethyleneglycol monomethyl ether (0.75 mL).[5]
Heating: Heat the reaction mixture to 150 °C and maintain this temperature with stirring for approximately 12 hours.[5]
Scientist's Note: The high temperature is necessary to drive the double nucleophilic substitution and cyclization. Diethyleneglycol monomethyl ether is chosen as the solvent due to its high boiling point and ability to dissolve the reactants.
Work-up and Isolation: After 12 hours, cool the reaction mixture to room temperature.[5]
Dissolve the resulting residue in methanol (4 mL).[5]
Transfer the methanol solution to a larger flask and add diethyl ether (150 mL) while stirring. This will cause the hydrochloride salt of the product to precipitate out of the solution.[5]
Scientist's Note: The product's hydrochloride salt is soluble in polar methanol but insoluble in the nonpolar diethyl ether. This solvent/anti-solvent precipitation is an effective method for purification.
Filtration: Collect the precipitate by vacuum filtration.
Washing: Wash the collected solid with a small amount of fresh diethyl ether to remove any residual impurities.[5]
Drying: Dry the product under vacuum to obtain 1-(2-methoxyphenyl)piperazine hydrochloride as a solid. The expected yield is approximately 74% (510 mg).[5]
Workflow Diagram
Caption: Workflow for the synthesis of a key piperazine intermediate.
Broader Synthetic Utility
Beyond the synthesis of Cariprazine, the 1-(2-methoxyphenyl)piperazine moiety is a recurring motif in medicinal chemistry. It is used to prepare a variety of compounds, including:
Serotonin 5-HT1A Receptor Ligands: Derivatives have been developed with high affinity for serotonin receptors, which are targets for anxiolytic and antidepressant drugs.[2][3]
Tröger's Base Derivatives: Used in the preparation of complex chiral molecules.[6]
Anticancer Agents: Some piperazine derivatives have been investigated as potential anticancer agents and carbonic anhydrase inhibitors.[6]
The chloroethyl functionality allows for coupling with a wide range of nucleophiles, making 5-(2-Chloroethyl)-2-methoxyaniline a versatile starting point for generating diverse chemical libraries for drug discovery.
Safety and Handling
As a substituted aniline, 5-(2-Chloroethyl)-2-methoxyaniline and its precursors require careful handling. Aniline derivatives can be toxic and are often skin and eye irritants.[7][8] 2-Methoxyaniline, a related precursor, is listed as possibly carcinogenic to humans (IARC Group 2B).[9][10]
Core Safety Protocols:
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.[1][11] Keep the container tightly sealed.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling aniline-based reagents.
Conclusion
5-(2-Chloroethyl)-2-methoxyaniline is a strategically important building block in pharmaceutical and medicinal chemistry. Its value is derived from the orthogonal reactivity of its amine and chloroethyl functional groups, which enables the efficient construction of the 1-(2-methoxyphenyl)piperazine core. Understanding the principles behind its application, as demonstrated in the provided protocols and workflows, allows researchers to leverage this versatile molecule for the synthesis of novel, biologically active compounds. Adherence to strict safety protocols is paramount when working with this class of reagents.
References
Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Bentham Science Publishers. (n.d.). Retrieved from [Link]
WO2020042876A1 - Synthesis method for cariprazine - Google Patents. (n.d.).
New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed. (n.d.). Retrieved from [Link]
SYNTHESIS METHOD FOR CARIPRAZINE - European Patent Office - EP 3845523 A1. (2019, August 6). Retrieved from [Link]
Synthesis method for cariprazine - EP3845523A1 - Google Patents. (n.d.).
Safety data sheet - CPAChem. (2024, May 8). Retrieved from [Link]
5-Chloro-2-methoxyaniline - CAS Common Chemistry. (n.d.). Retrieved from [Link]
Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. (2023, April 30). Retrieved from [Link]
Cyclization of 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones - Mendeleev - RSC Publishing. (2001). Retrieved from [Link]
Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones - New Journal of Chemistry (RSC Publishing). (2021, May 5). Retrieved from [Link]
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines - ResearchGate. (2024, January 5). Retrieved from [Link]
Application Note: Chemoselective N-Alkylation of Secondary Amines using 5-(2-Chloroethyl)-2-methoxyaniline
Strategic Overview & Significance The compound 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1) is a highly versatile, bifunctional building block containing both an electrophilic primary alkyl chloride and a nucle...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Significance
The compound 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1) is a highly versatile, bifunctional building block containing both an electrophilic primary alkyl chloride and a nucleophilic primary aniline. It serves as a critical intermediate in the synthesis of complex phenethylamine and arylpiperazine derivatives—privileged scaffolds frequently found in neuroactive, cardiovascular, and urological pharmaceuticals.
The primary synthetic challenge when utilizing this scaffold is achieving chemoselective intermolecular N-alkylation with an exogenous secondary amine (e.g., morpholine, piperidine, or piperazine derivatives) while strictly suppressing competing side reactions. If reaction conditions are poorly optimized, the primary aniline moiety can attack the alkyl chloride, leading to detrimental self-condensation, oligomerization, or over-alkylation[1].
This application note details a field-proven, self-validating protocol for the chemoselective synthesis of tertiary amine derivatives from this scaffold, grounded in mechanistic causality and optimized thermodynamic control.
Mechanistic Causality & Reaction Design
To achieve high yields and absolute chemoselectivity, the reaction design must exploit the electronic differences between the reactive centers and utilize specific catalytic additives.
Nucleophilicity Differential
The selective
displacement of the alkyl chloride by the exogenous secondary amine relies on a fundamental gap in nucleophilicity. Aliphatic secondary amines are highly nucleophilic and relatively basic (conjugate acid ~10–11). In contrast, the primary aniline group ( ~4–5) is significantly less nucleophilic because its nitrogen lone pair is delocalized into the electron-rich 2-methoxyphenyl ring. By maintaining an appropriate concentration of the secondary amine, the intermolecular pathway thermodynamically outcompetes any intramolecular or intermolecular aniline-driven side reactions.
Finkelstein Catalysis (The Role of KI)
Alkyl chlorides are notoriously sluggish electrophiles in
reactions due to the poor leaving group ability of the chloride ion. Forcing the reaction with prolonged high heat degrades the aniline moiety. To bypass this, a catalytic amount of Potassium Iodide (KI) is introduced. This initiates a Finkelstein reaction , transiently converting the alkyl chloride into a highly reactive alkyl iodide intermediate in situ[2]. The secondary amine rapidly consumes this intermediate, dramatically lowering the activation energy and reducing reaction times from >24 hours to under 8 hours[3].
Base and Solvent Selection
An inorganic, non-nucleophilic base is required to scavenge the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the secondary amine[1].
Base: While Potassium Carbonate (
) is standard, Cesium Carbonate () is highly recommended. The large, soft cesium cation enhances the solubility of the carbonate and promotes the "cesium effect," which has been shown to strictly suppress over-alkylation and improve chemoselectivity in amine syntheses[4].
Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal. They solvate the cations but leave the nucleophilic amine unsolvated and highly reactive, accelerating the
Mechanistic pathway of chemoselective S_N2 N-alkylation via Finkelstein activation.
Quantitative Data: Reaction Optimization
The following table summarizes the empirical optimization of the reaction conditions. The inclusion of KI and the transition to a polar aprotic solvent with a cesium base provide the most efficient pathway.
Entry
Solvent
Base (2.0 eq)
Catalyst
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
Ethanol
None
80
24
< 30
Sluggish due to protic solvent hydrogen-bonding to the nucleophile.
2
MeCN
None
80
24
45
Moderate conversion; competing aniline polymerization observed over time.
3
MeCN
KI (0.1 eq)
80
8
88
Clean conversion; KI successfully accelerates the reaction via Finkelstein.
4
DMF
KI (0.1 eq)
60
6
94
Optimal; high chemoselectivity and rapid kinetics due to the Cesium effect.
Experimental Protocol
This methodology is designed to be a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity.
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-Chloroethyl)-2-methoxyaniline (1.0 eq) and anhydrous DMF (5.0 mL).
Add
(2.0 eq) and KI (0.1 eq) to the stirring solution. Causality: Adding the base before the amine ensures any trace acidic impurities are neutralized, protecting the nucleophile.
Inject the secondary amine (1.5 eq) dropwise via syringe.
Purge the flask with Nitrogen (
) gas and attach a reflux condenser.
Step 2: Thermal Activation & Monitoring
Submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to maintain the suspension of the inorganic salts.
Validation Checkpoint: After 4 hours, sample the reaction. Perform TLC (Eluent: 5% MeOH in DCM) and LC-MS.
UV Visualization: The starting material and product will both be UV-active due to the aromatic ring.
Ninhydrin Stain: The primary aniline starting material will stain differently than the tertiary amine product.
Continue heating until LC-MS confirms the complete consumption of the alkyl chloride mass peak.
Step 3: Quenching & Liquid-Liquid Extraction
Remove the flask from heat and allow it to cool to room temperature.
Quench the reaction by adding 15 mL of distilled water. Causality: Water dissolves the inorganic salts (
, KI, KCl) and forces the organic product out of the DMF phase.
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 15 mL).
Combine the organic layers and wash thoroughly with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 15 mL) followed by brine (15 mL). Causality: LiCl washing is highly effective at pulling residual DMF out of the EtOAc layer.
Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
Step 4: Chromatographic Purification
Purify the crude residue via silica gel flash column chromatography.
Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 95:5) containing 0.1% Triethylamine (TEA). Causality: TEA prevents the basic tertiary amine product from streaking on the acidic silica gel.
Evaporate the pure fractions to yield the final 5-(2-(dialkylamino)ethyl)-2-methoxyaniline derivative.
Step-by-step experimental workflow for the synthesis of the tertiary amine product.
References
Alkylation of Amines (Sucks!)
Master Organic Chemistry.
URL:[Link][1]
Cesium effect: high chemoselectivity in direct N-alkylation of amines
SciSpace / Tetrahedron Letters.
URL:[Link][4]
Technical Support Center: Optimizing the Synthesis of 5-(2-Chloroethyl)-2-methoxyaniline
Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to overcome common synthetic challenges.
Conceptual Overview: A Validated Synthetic Strategy
The synthesis of 5-(2-Chloroethyl)-2-methoxyaniline is a multi-step process that requires careful control over reaction conditions to avoid side products and maximize yield. The presence of an activating, yet sensitive, amino group on the aromatic ring necessitates a protection strategy to ensure the success of key transformations, particularly the Friedel-Crafts acylation.
Below is a validated, four-step synthetic pathway that serves as the foundation for our discussion.
Caption: Proposed synthetic workflow for 5-(2-Chloroethyl)-2-methoxyaniline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed to its root cause, with scientifically grounded solutions provided.
Problem / Observation
Potential Cause(s)
Recommended Solution & Scientific Rationale
Low or No Yield in Step 2 (Friedel-Crafts Acylation)
1. Catalyst Deactivation: The free amine of 2-methoxyaniline is a Lewis base that complexes with the AlCl₃ catalyst, deactivating it and the aromatic ring.[1] 2. Insufficient Catalyst: The product, an aryl ketone, also forms a complex with the catalyst, effectively sequestering it.[1] 3. Moisture Contamination: AlCl₃ is extremely sensitive to moisture and will hydrolyze, rendering it inactive.[2]
1. Protect the Amine: Acetylate the amine group of 2-methoxyaniline (Step 1) before acylation. The resulting acetamido group is less basic and still activates the ring for electrophilic substitution. 2. Use Stoichiometric Catalyst: For acylation, the Lewis acid is a reactant, not just a catalyst. Use at least 1.1-1.3 equivalents of AlCl₃ relative to the acetanilide substrate. An excess is often required to drive the reaction to completion.[1] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and a fresh, properly stored bottle of AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Isomers during Acylation
1. Temperature Fluctuation: Regioselectivity in Friedel-Crafts reactions can be temperature-dependent. Higher temperatures can sometimes favor the formation of thermodynamically stable isomers over kinetically favored ones.[2] 2. Steric Hindrance: While the para position to the methoxy group is favored, some ortho acylation may occur.
1. Maintain Low Temperature: Control the initial exotherm by adding the acylating agent and catalyst at a low temperature (e.g., 0-5 °C). Allow the reaction to proceed at or slightly below room temperature for controlled, selective acylation.[1]
Dechlorination during Step 3 (Reduction)
1. Harsh Reducing Conditions: Classical reduction methods like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (N₂H₄, KOH) are too harsh and will cause hydrogenolysis of the C-Cl bond. Catalytic hydrogenation (e.g., H₂/Pd-C) is also highly likely to cause dehalogenation.
1. Use a Two-Step Ionic Reduction: First, selectively reduce the ketone to a secondary alcohol using a mild hydride reagent like sodium borohydride (NaBH₄). This reagent will not affect the chloro group or the amide. Then, reduce the benzylic alcohol to a methylene group using a trialkylsilane (like triethylsilane, Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This ionic hydrogenation is highly effective for benzylic alcohols and avoids C-Cl bond cleavage.
Incomplete Amide Hydrolysis (Step 4)
1. Insufficient Acid/Base Concentration or Time: Amide hydrolysis requires forcing conditions. The reaction may not have reached completion.
1. Increase Reaction Time and/or Temperature: Reflux the protected intermediate in a sufficiently concentrated acid (e.g., 6M HCl) for several hours. Monitor the reaction progress by TLC until the starting material is fully consumed.[3]
Final Product is Dark Brown or Black
1. Air Oxidation: Anilines, especially electron-rich ones like this product, are highly susceptible to air oxidation, which forms colored impurities.[4] 2. Residual Impurities: Impurities from previous steps can catalyze decomposition.
1. Inert Atmosphere Workup: After neutralization of the hydrolysis reaction, perform the extraction and solvent removal under an inert atmosphere if possible. 2. Purification via Distillation/Chromatography: Purify the crude product immediately after synthesis. Vacuum distillation is an effective method for purifying chloroanilines.[4] Column chromatography can also be used.[5] 3. Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[6]
Difficult Workup / Emulsion Formation
1. Formation of Aluminum Hydroxides: Quenching a reaction with a large excess of AlCl₃ in water is highly exothermic and forms gelatinous aluminum hydroxides, which can lead to severe emulsions.[1]
1. Careful Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat. Acidify the aqueous layer with concentrated HCl to dissolve the aluminum salts before extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of 2-methoxyaniline failing even under anhydrous conditions?
The primary reason for failure is the presence of the free amino group (-NH₂). This group is a Lewis base that reacts with the Lewis acid catalyst (AlCl₃). This acid-base reaction forms a complex that places a positive charge on the nitrogen, transforming the activating amino group into a powerful deactivating group (-NH₂⁺-AlCl₃⁻), which shuts down the electrophilic aromatic substitution reaction.[1] The solution is to protect the amine as an acetamide before proceeding with the acylation.
Q2: What is the most reliable method to reduce the chloroacetyl ketone without losing the chlorine atom?
The most robust method is a two-step ionic reduction. First, use sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol to cleanly reduce the ketone to a secondary alcohol. NaBH₄ is a mild reducing agent that will not affect the C-Cl bond. Second, treat the resulting benzylic alcohol with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). This "ionic hydrogenation" selectively deoxygenates the alcohol to a methylene group without causing hydrogenolysis of the halogen.
Q3: My final product is an oil that won't crystallize and appears impure by TLC. What are the likely impurities?
Given the synthetic route, several impurities could be present:
N-(5-(2-chloroethyl)-2-methoxyphenyl)acetamide: This indicates incomplete hydrolysis of the protecting group.
5-(2-Hydroxyethyl)-2-methoxyaniline: This could arise if the reduction of the benzylic alcohol in Step 3b was incomplete, followed by deprotection.
Dechlorinated product (5-ethyl-2-methoxyaniline): This results from using overly harsh reduction conditions.
Oxidation products: Anilines are prone to oxidation, leading to a complex mixture of colored impurities.
Purification by column chromatography using a hexane/ethyl acetate gradient or by vacuum distillation is recommended to isolate the pure product.[4][5]
Q4: Can I use a different Lewis acid for the Friedel-Crafts acylation?
Yes, other Lewis acids can be used, though AlCl₃ is common for acylations. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes be effective, especially with activated aromatic systems.[1][7] These may offer better selectivity or require less stringent conditions, but their effectiveness must be evaluated for this specific substrate. In some cases, strong Brønsted acids have also been used to promote acylation.[1]
Caption: Troubleshooting decision tree for key synthesis steps.
Key Experimental Protocols
Protocol 1: Step 2 - Friedel-Crafts Acylation of 2-Methoxyacetanilide
Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a magnetic stirrer. Maintain an inert atmosphere (N₂ or Ar).
Reagent Preparation: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
Addition: In the dropping funnel, prepare a solution of 2-methoxyacetanilide (1.0 eq.) and chloroacetyl chloride (1.1 eq.) in anhydrous DCM.
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[1]
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material.
Workup: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product, N-(5-(2-chloroacetyl)-2-methoxyphenyl)acetamide.
Protocol 2: Step 3 - Two-Step Ionic Reduction
Part A: Ketone to Alcohol
Setup: In a round-bottom flask, dissolve the crude product from Step 2 in methanol.
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the product into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol intermediate.
Part B: Alcohol to Methylene
Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude alcohol from Part A in trifluoroacetic acid (TFA).
Reduction: Cool the solution to 0°C and add triethylsilane (Et₃SiH, 2.0 eq.) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
Workup: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield crude N-(5-(2-chloroethyl)-2-methoxyphenyl)acetamide.
References
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
Ghorbani-Choghamarani, A., & Mohammadi, G. (2013). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Catalysis, 3(5), 829-835. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
ResearchGate. (n.d.). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Retrieved from [Link]
Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
Organic Syntheses. (n.d.). Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). Retrieved from [Link]
Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.
Technical Support Center: Synthesis of 5-(2-Chloroethyl)-2-methoxyaniline
Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. This document provides in-depth technical guidance, troubleshooting in a question-and-answer format, and detailed experimental protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-(2-Chloroethyl)-2-methoxyaniline, providing explanations and actionable solutions based on established chemical principles.
Question 1: Why is the yield of my primary acylation product, 2-methoxy-5-acyl aniline, unexpectedly low?
Answer: A low yield in the initial Friedel-Crafts acylation step is a frequent challenge. Several factors can contribute to this, primarily related to the reactivity of the starting material and the reaction conditions.
Deactivation of the Aromatic Ring: The amino group (-NH₂) in 2-methoxyaniline is a strong activating group. However, under the acidic conditions of a Friedel-Crafts reaction, the lone pair of electrons on the nitrogen can be protonated, forming an ammonium salt (-NH₃⁺). This positively charged group is strongly deactivating, hindering the electrophilic aromatic substitution.[1][2]
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) is essential for generating the acylium ion electrophile. However, it can also form a complex with the amino group of the aniline, further deactivating the ring and reducing the catalyst's effective concentration.[2]
Polysubstitution: While the acyl group of the product is deactivating, preventing further acylation on the same ring, the highly activated nature of the starting aniline can sometimes lead to multiple acylations if the reaction conditions are not carefully controlled.[1][3]
Side Reactions of the Acylating Agent: Acyl halides are highly reactive and can participate in side reactions, such as hydrolysis if moisture is present in the reaction setup.
Troubleshooting Steps:
Protect the Amino Group: To circumvent the issues of protonation and Lewis acid complexation, it is highly recommended to protect the amino group before acylation. A common strategy is to acetylate the amine to form an amide (e.g., an acetamide). The amide is still an ortho-, para-director but is less activating and less basic, preventing the aforementioned side reactions. The protecting group can be easily removed later in the synthetic sequence.
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the Lewis acid and the acylating agent.
Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid is often required because it complexes with both the starting material and the ketone product.[3] Carefully optimize the molar equivalents of the Lewis acid to ensure complete reaction without promoting unwanted side reactions.
Temperature Control: Friedel-Crafts acylations are often exothermic. Maintain a low temperature during the addition of reagents to minimize side reactions and improve selectivity.
Question 2: I am observing multiple products in my reaction mixture after the reduction step. What are the likely byproducts?
Answer: The reduction of the ketone intermediate to an alcohol, followed by chlorination, can lead to several byproducts if not executed correctly.
Incomplete Reduction: If the reduction of the ketone is not driven to completion, you will have a mixture of the desired alcohol and the starting ketone.
Over-reduction: Depending on the reducing agent and conditions, the aromatic ring itself can be partially or fully reduced.[4] This is more likely with powerful reducing agents or under harsh conditions (high pressure and temperature).
Formation of Alkenes: During the subsequent chlorination of the alcohol, elimination of water can compete with substitution, leading to the formation of a styrene derivative. This is particularly favored by acidic conditions and elevated temperatures.
Troubleshooting Steps:
Choice of Reducing Agent: For the reduction of the aryl ketone, a selective reducing agent like sodium borohydride (NaBH₄) is generally preferred over stronger agents like lithium aluminum hydride (LiAlH₄) to avoid reduction of the aromatic ring.
Monitoring Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reduction and ensure the complete consumption of the starting ketone.
Mild Chlorination Conditions: When converting the alcohol to the chloride, use mild chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) at low temperatures to minimize the formation of elimination byproducts. The use of a base like pyridine can help to neutralize the HCl generated and suppress acid-catalyzed side reactions.
Question 3: My final product, 5-(2-Chloroethyl)-2-methoxyaniline, is unstable and darkens over time. How can I improve its stability?
Answer: Anilines, in general, are susceptible to oxidation, which often results in the formation of colored impurities. The presence of the electron-donating methoxy and amino groups makes the aromatic ring of 5-(2-Chloroethyl)-2-methoxyaniline particularly prone to oxidation.
Troubleshooting Steps:
Purification: Thorough purification is critical to remove any residual catalysts or acidic/basic impurities that can accelerate decomposition. Column chromatography or vacuum distillation are effective purification methods.[5][6]
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light. Refrigeration is also recommended to slow down decomposition.
Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to inhibit oxidative degradation.
II. Frequently Asked Questions (FAQs)
What is the most common synthetic route for 5-(2-Chloroethyl)-2-methoxyaniline?
A widely employed synthetic pathway involves a four-step sequence starting from 2-methoxyaniline:
Protection of the Amine: The amino group of 2-methoxyaniline is first protected, typically as an acetamide, to prevent side reactions in the subsequent step.
Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloroacetyl group at the para position.
Reduction of the Ketone: The resulting ketone is then selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride.
Chlorination of the Alcohol: The final step involves the conversion of the alcohol to the desired chloroethyl group using a chlorinating agent such as thionyl chloride.
What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of each reaction step, allowing for a quick assessment of the consumption of starting materials and the formation of products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the intermediates and the final product, confirming the connectivity of atoms and the successful transformation at each step.
Mass Spectrometry (MS): Used to determine the molecular weight of the product and to identify any impurities.
Infrared (IR) Spectroscopy: Helpful for identifying the presence of key functional groups (e.g., N-H, C=O, O-H, C-Cl) in the intermediates and the final product.
What are the key safety precautions to consider during this synthesis?
Handling of Reagents: Many of the reagents used in this synthesis are corrosive, toxic, and/or moisture-sensitive (e.g., AlCl₃, thionyl chloride, acyl halides). Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quenching of Reactions: The quenching of reactions involving Lewis acids and reactive chlorinating agents can be highly exothermic. Perform quenching procedures slowly and with adequate cooling.
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
III. Experimental Protocols and Data
Protocol 1: Synthesis of N-(2-methoxyphenyl)acetamide (Amine Protection)
In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
Add triethylamine (1.2 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-methoxyphenyl)acetamide.
Protocol 2: Friedel-Crafts Acylation of N-(2-methoxyphenyl)acetamide
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM).
Cool the suspension to 0 °C in an ice bath.
Slowly add chloroacetyl chloride (1.2 eq) to the stirred suspension.
Add a solution of N-(2-methoxyphenyl)acetamide (1.0 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates the completion of the reaction.
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Technical Support Center: Purification of 5-(2-Chloroethyl)-2-methoxyaniline
Welcome to our dedicated technical support guide for the purification of 5-(2-Chloroethyl)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals who may encounter cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for the purification of 5-(2-Chloroethyl)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights from the purification of structurally related substituted anilines.
Troubleshooting Common Purification Issues
This section addresses specific problems you might face during the purification of 5-(2-Chloroethyl)-2-methoxyaniline, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
Question: I've attempted to recrystallize my crude 5-(2-Chloroethyl)-2-methoxyaniline, but it either separates as an oil or fails to crystallize upon cooling. What's going wrong?
Answer: "Oiling out" is a common issue in recrystallization, often occurring when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.[1] Here’s a systematic approach to troubleshoot this:
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Detailed Protocols:
1. Solvent System Re-evaluation:
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[2] For anilines, alcohols (methanol, ethanol) or hydrocarbon solvents (hexane, toluene) are often effective.[3]
Protocol for Solvent Screening:
Place a small amount of your crude product into several test tubes.
Add a few drops of different solvents to each tube and observe solubility at room temperature.
Gently heat the tubes with insoluble material to see if the compound dissolves.
If a single solvent isn't ideal, try a two-solvent system (e.g., ethanol/water, toluene/hexane).[4] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[4]
2. Modifying the Crystallization Conditions:
Slower Cooling: Rapid cooling can favor oil formation. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Inducing Crystallization: If crystals are reluctant to form, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[1]
3. Pre-Purification:
If the impurity load is very high, a preliminary purification step may be necessary. A quick column chromatography "plug" can remove a significant portion of impurities, making subsequent recrystallization more successful.
Issue 2: Co-eluting Impurities in Column Chromatography
Question: I'm using silica gel column chromatography to purify my product, but I'm getting fractions that contain both my desired compound and an impurity with a very similar Rf value. How can I improve the separation?
Answer: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge. The key is to optimize the mobile phase and stationary phase to exploit subtle differences in their chemical properties.
Strategies for Improved Resolution:
Strategy
Rationale
Mobile Phase Optimization
Adjusting the solvent polarity can alter the elution profile. A less polar mobile phase will generally increase the retention time of all compounds, potentially improving separation.[5][6]
Stationary Phase Selection
If silica gel is not providing adequate separation, consider alumina or a reversed-phase (e.g., C18) stationary phase. For positional isomers, a phenyl or pentafluorophenyl (PFP) column can enhance separation through π-π interactions.[7]
Gradient Elution
Starting with a low polarity mobile phase and gradually increasing its polarity can help to separate closely eluting compounds.[7]
Experimental Protocol for Mobile Phase Optimization:
TLC Analysis: Use Thin-Layer Chromatography (TLC) to test various solvent systems.[5] A good solvent system will give your product an Rf value of approximately 0.2-0.3.[6]
Begin eluting with the optimized mobile phase from your TLC trials.
Collect fractions and monitor their composition using TLC.[5]
Combine the pure fractions and remove the solvent using a rotary evaporator.[3]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 5-(2-Chloroethyl)-2-methoxyaniline?
A1: The impurities will largely depend on the synthetic route. A common route involves the reduction of a nitro group.[8][9] Potential impurities could include:
Unreacted Starting Material: e.g., the corresponding nitro-compound.
Over-reduced Products: If harsh reducing agents are used.
Side-products from the Chloroethyl Moiety: The chloroethyl group can be susceptible to elimination or substitution reactions under certain conditions (e.g., high temperatures or basic conditions), leading to vinyl or hydroxyethyl derivatives.
Q2: Is 5-(2-Chloroethyl)-2-methoxyaniline thermally stable? Can I use vacuum distillation?
A2: While there is no specific data on the thermal stability of 5-(2-Chloroethyl)-2-methoxyaniline, related chloroanilines can be purified by vacuum distillation.[10] However, the presence of the chloroethyl group raises concerns about potential thermal degradation (e.g., elimination of HCl). It is advisable to use the lowest possible temperature and pressure. A short-path distillation apparatus would be ideal. Before attempting a large-scale distillation, it is prudent to test the thermal stability of a small sample.
Q3: What are the recommended storage conditions for 5-(2-Chloroethyl)-2-methoxyaniline?
A3: Like many anilines, this compound can be sensitive to light, air, and heat. It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[11][12] Refrigeration at 2-8°C is often suggested for long-term storage.[11]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm purity:
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): This can identify and quantify volatile impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any residual solvents or structurally similar impurities.
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The melting point of the related compound, 5-Chloro-2-methoxyaniline, is 81-83 °C.[9][13]
References
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Reaction Conditions for 5-(2-Chloroethyl)-2-methoxyaniline
Status: Active
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Synthesis, Stability, and Scale-up of CAS 2901860-19-1 (and related analogs)
Introduction: The Molecule & The Challenge
You are likely synthesizing 5-(2-Chloroethyl)-2-methoxyaniline as a building block for
-adrenergic receptor antagonists (similar to Silodosin or Tamsulosin analogs) or as a specialized linker.
This molecule presents a classic "self-destruct" motif: it contains a nucleophilic aniline amine and an electrophilic alkyl chloride on the same scaffold. While the meta relationship between the amine and the alkyl chain prevents intramolecular cyclization into a 5-membered indoline ring (which requires ortho positioning), it creates a high risk of intermolecular dimerization and polymerization . Furthermore, the synthesis requires navigating the reduction of a nitro group without stripping the chlorine atom (hydrogenolysis).
This guide addresses these specific bottlenecks using field-proven protocols.
Module 1: Synthesis Strategy & Route Selection
Q: I am seeing low yields and "tar" formation when chlorinating 2-(3-amino-4-methoxyphenyl)ethanol. What is happening?
A: You are likely attempting to chlorinate the amino-alcohol directly with thionyl chloride (
) without sufficient protection.
The Mechanism of Failure: The free aniline nitrogen is highly nucleophilic. It attacks
to form sulfinylamines () or attacks the newly formed alkyl chloride of a neighboring molecule, leading to polymerization (black tar).
The Fix (Route Selection): Do not chlorinate the amine. Chlorinate the Nitro precursor first.[1]
Why: The nitro group is electron-withdrawing, deactivating the ring and preventing self-alkylation during the harsh chlorination step.
Q: If I must start with the amino-alcohol, how do I save the batch?A: You must "mask" the amine as a salt.
Protonation: Dissolve the starting material in dry solvent (DCM or Toluene) and saturate with HCl gas to form the hydrochloride salt before adding
.
Temperature Control: Keep the reaction below 5°C during
addition.
Reagent: Use
in slight excess (1.2 eq) with a catalytic amount of DMF to form the Vilsmeier-Haack type active species, which is more selective for the alcohol.
Module 2: Selective Nitro Reduction (The Critical Step)
Q: During the hydrogenation of 5-(2-chloroethyl)-2-methoxy-1-nitrobenzene, I am losing the chlorine atom (dechlorination). How do I stop this?
A: Standard Palladium on Carbon (Pd/C) is too active and promotes hydrogenolysis of the C-Cl bond, converting your ethyl chloride tail into an ethyl group.
Protocol Adjustment:
Switch to a chemo-selective reduction method that targets
but spares alkyl halides.
Method
Reagent System
Selectivity
Notes
Platinum (Recommended)
Pt/C (Sulfided) +
High
Sulfided Platinum is "poisoned" enough to prevent C-Cl cleavage but reduces efficiently.
Chemical Reduction
Fe powder +
Very High
The Bechamp reduction or modifications (Fe/AcOH) are the industry standard for halo-nitro aromatics.
Tin Reduction
+ HCl
High
Effective but creates difficult tin emulsions during workup.
Forbidden
Pd/C, Raney Nickel
Low
Will strip the chlorine atom rapidly.
Optimized Protocol (Fe/
):
Suspend nitro-chloride precursor (1 eq) in Ethanol/Water (3:1).
Add Iron powder (3-5 eq) and Ammonium Chloride (1 eq).
Heat to reflux (70-80°C) with vigorous stirring.
Monitor by TLC/HPLC. Reaction is usually complete in 2-4 hours.[2]
Critical Workup: Filter hot through Celite to remove iron sludge. Adjust pH to neutral. Extract immediately.
Module 3: Stability & Storage (The "Self-Destruct" Issue)
Q: My product purity drops from 98% to 85% after 24 hours of storage. Why?
A: The free base of 5-(2-Chloroethyl)-2-methoxyaniline is unstable. Even in the solid state, the amine of one molecule can attack the alkyl chloride of another (intermolecular
).
The Solution: Salt Formation
Never store the free base.
Isolate the product directly as the Hydrochloride Salt .
Procedure: After the reduction workup, dissolve the organic layer in dry Ethyl Acetate. Add HCl in Dioxane or bubble HCl gas. The salt will precipitate.
Storage: Store the HCl salt under Argon at -20°C. The salt protonates the amine, killing its nucleophilicity and ensuring indefinite stability.
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for synthesis, highlighting the "Safe Route" vs. the "Risky Route."
Caption: Optimization Flowchart. The Green path (Nitro-Chlorination first) prevents side reactions. The Red path leads to common failures (dechlorination or polymerization).
References
ChemicalBook. (n.d.). Synthesis of 5-Chloro-2-methoxyaniline. (Demonstrates Fe/HCl reduction protocols for chloro-nitro aromatics). Retrieved from
Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008).[3] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73(1), 312-315.[3] (Highlights the risks of cyclization/polymerization when reacting amino alcohols with thionyl chloride). Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. (Provides physical property data and stability context for halo-anisidines). Retrieved from
Google Patents. (2018). Preparation method of silodosin intermediate. (Describes the handling of similar chloro-alkyl aniline intermediates in drug synthesis). Retrieved from
Technical Support Center: A Troubleshooting Guide for Reactions of 5-(2-Chloroethyl)-2-methoxyaniline
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile intermediate. Our focus is to provide in-depth, field-proven insights and practical solutions to ensure the success of your experiments. The primary application of this reagent is its intramolecular cyclization to form 7-methoxy-1,2,3,4-tetrahydroquinoline, a core scaffold in numerous bioactive molecules.[1][2] This guide will therefore emphasize troubleshooting this critical transformation.
Q1: My intramolecular cyclization to 7-methoxy-1,2,3,4-tetrahydroquinoline is resulting in low to no yield. What are the primary causes?
A1: This is a frequent challenge that typically points to issues with reaction conditions or starting material integrity. The cyclization is an intramolecular nucleophilic substitution, where the aniline nitrogen attacks the terminal carbon of the chloroethyl group.
Causality & Explanation:
Basicity is Critical: The aniline nitrogen must be sufficiently nucleophilic to displace the chloride. The methoxy group at the 2-position is an electron-donating group (EDG) that increases the electron density on the aniline ring and the nitrogen's lone pair, thereby promoting reactivity.[3][4] However, the reaction often requires a base to deprotonate the aniline (or its protonated form) and enhance its nucleophilicity. Without an adequate base, the reaction rate can be exceedingly slow.
Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively free, accelerating the reaction.
Thermal Degradation: Like many anilines, 5-(2-Chloroethyl)-2-methoxyaniline can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of air.[5][6] This leads to the formation of colored impurities and reduces the concentration of the active starting material.
Troubleshooting Protocol:
Select an Appropriate Base: Employ a non-nucleophilic base to facilitate the reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Use at least 1.5-2.0 equivalents to ensure the reaction environment remains basic.
Optimize Solvent and Temperature: Start with a polar aprotic solvent such as DMF or acetonitrile. Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be increased, but be mindful of potential degradation.
Ensure an Inert Atmosphere: To prevent oxidation, thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Verify Starting Material Quality: If issues persist, verify the purity of your 5-(2-Chloroethyl)-2-methoxyaniline via NMR or LC-MS. Store the material under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[7]
Q2: Instead of the desired intramolecular cyclization, I am observing significant amounts of polymeric or dimeric byproducts. How can I favor the intramolecular pathway?
A2: This issue arises from competing intermolecular reactions, where the amine of one molecule attacks the chloroethyl group of another.
Causality & Explanation:
The fundamental principle governing this competition is concentration. At high concentrations, the probability of two different molecules colliding in the correct orientation for an intermolecular reaction increases. The desired intramolecular reaction, however, is a first-order process that is independent of the concentration of other substrate molecules.
Troubleshooting Protocol:
Apply High-Dilution Conditions: This is the most effective strategy to favor intramolecular cyclization.[8]
Decrease the molar concentration of your starting material significantly (e.g., from 0.1 M down to 0.01 M or lower).
Alternatively, use a syringe pump to add your solution of 5-(2-Chloroethyl)-2-methoxyaniline to the heated solvent/base mixture over a prolonged period (e.g., 4-8 hours). This technique maintains a very low instantaneous concentration of the substrate, thereby suppressing intermolecular side reactions.[8]
Troubleshooting Workflow: Low Cyclization Yield
Below is a systematic workflow to diagnose and resolve low yields in the synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline.
Technical Support Center: Degradation Pathways of 5-(2-Chloroethyl)-2-methoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-2-methoxyaniline. This guide provides in-depth technical information, troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-2-methoxyaniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the potential degradation pathways of this compound.
A Note on the Current State of Research: As of the latest literature review, there are no specific published studies detailing the degradation pathways of 5-(2-Chloroethyl)-2-methoxyaniline. This guide has been developed by leveraging established principles of organic chemistry and drawing analogies from published degradation studies of structurally related compounds, such as other chloroanilines and methoxyanilines. The pathways described herein are therefore hypothesized and should serve as a foundational resource for initiating your experimental investigations.
Part 1: Hypothesized Degradation Pathways
Based on the functional groups present in 5-(2-Chloroethyl)-2-methoxyaniline (an aniline, a chloroethyl group, and a methoxy group), we can anticipate several potential degradation routes under various stress conditions.
Hydrolysis
The C-Cl bond in the 2-chloroethyl side chain is a primary site for nucleophilic substitution, making it susceptible to hydrolysis, particularly under neutral to basic conditions.
Plausible Mechanism: The chlorine atom can be displaced by a water molecule or a hydroxide ion, leading to the formation of the corresponding alcohol, 5-(2-Hydroxyethyl)-2-methoxyaniline. This reaction is a common degradation pathway for compounds containing chloroalkane moieties.
Aromatic amines and halogenated compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.
[1][2]
Plausible Mechanisms:
Homolytic Cleavage: The C-Cl bond can undergo homolytic cleavage upon UV irradiation to form a radical species, which can then undergo a variety of secondary reactions.
Photo-oxidation: In the presence of oxygen, light can promote the formation of reactive oxygen species that can lead to the oxidative degradation pathways mentioned above. Studies on other chloroanilines have shown that they can be completely degraded under photocatalytic conditions. [1]The mechanism of photodegradation often involves the generation of hydroxyl radicals.
[1][3]
Part 2: Troubleshooting Guides and FAQs
This section is designed to address specific issues you may encounter during your experiments in a practical question-and-answer format.
Troubleshooting Common Experimental Issues
Q1: I am observing a new, more polar peak in my reverse-phase HPLC analysis of a sample that has been stored in an aqueous buffer. What could it be?
A1: This is likely the result of hydrolysis of the chloroethyl group to the corresponding alcohol, 5-(2-Hydroxyethyl)-2-methoxyaniline. The hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a C18 column.
Troubleshooting Steps:
Confirm Structure: To confirm the identity of the new peak, it is advisable to use LC-MS. The mass of the degradant should correspond to an increase of 18 Da (loss of HCl and addition of H₂O) compared to the parent compound.
pH and Temperature Control: Hydrolysis is often accelerated at higher pH and temperature. To minimize this degradation, consider storing your samples in slightly acidic buffers (pH 4-6) and at reduced temperatures (2-8°C).
Aprotic Solvents: If possible for your experimental workflow, storing the compound in a dry, aprotic solvent (e.g., acetonitrile, DMSO) will prevent hydrolysis.
Q2: My compound solution is turning a brownish color after being left on the benchtop for a few hours. What is happening?
A2: The color change is a strong indicator of oxidative degradation, likely involving the aniline functional group. Anilines are known to be susceptible to air oxidation, which can lead to the formation of colored polymeric products.
[4][5]
Troubleshooting Steps:
Protect from Light and Air: Store the compound and its solutions protected from light in amber vials. Purging the vials with an inert gas like nitrogen or argon before sealing can also help to minimize oxidation.
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant may be feasible, but this should be carefully considered as it may interfere with your downstream experiments.
Freshly Prepare Solutions: The most reliable way to avoid issues with oxidative degradation is to prepare solutions fresh before each experiment.
Q3: I am developing a stability-indicating HPLC method and am struggling to separate the parent compound from its degradants. What can I do?
A3: Co-elution of degradants with the parent compound is a common challenge in method development.
Troubleshooting & Optimization Strategies:
Problem
Potential Cause
Suggested Solution
Co-elution of Peaks
Insufficient chromatographic resolution.
Develop a gradient elution method. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and different column chemistries (e.g., phenyl-hexyl, pentafluorophenyl). Adjusting the pH of the mobile phase can also alter the retention of ionizable compounds.
Peak Tailing
Secondary interactions between the basic aniline group and the silica stationary phase.
Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the aniline. Alternatively, use an end-capped column or add a competing base like triethylamine to the mobile phase. [6]
Poor UV Detection of a Degradant
The degradant may lack a strong chromophore at the chosen wavelength.
Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for all peaks. If a degradant has no significant UV absorbance, consider using a universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should be looking for when I start a forced degradation study?
A1: Based on the hypothesized pathways, the primary degradation products to initially screen for are:
Oxidation Products: Look for hydroxylated, N-oxide, and demethylated versions of the parent compound.
Photodegradation Products: These can be diverse, but initial analysis should focus on dechlorinated products or products of radical recombination.
Q2: What are the recommended initial conditions for a forced degradation study of 5-(2-Chloroethyl)-2-methoxyaniline?
A2: A standard approach to forced degradation involves subjecting the compound to stress under acidic, basic, oxidative, thermal, and photolytic conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.
[6]
Protocol 1: Forced Degradation Study
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-(2-Chloroethyl)-2-methoxyaniline in a suitable solvent like acetonitrile or methanol.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
[6] * Thermal Degradation: Store the solid compound at a moderately elevated temperature (e.g., 60-80°C).
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source.
Sample Analysis: At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.
Caption: Experimental Workflow for a Forced Degradation Study.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of techniques is generally required for a comprehensive degradation study:
High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the workhorse technique for separating the parent compound from its degradants and quantifying the extent of degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the structures of the degradation products by providing molecular weight and fragmentation information. High-resolution mass spectrometry (HRMS) is particularly valuable for determining elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for analyzing more volatile degradants or for confirmation of structures, potentially after derivatization.
[7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, it is often necessary to isolate the degradation products (e.g., by preparative HPLC) and analyze them by NMR.
Q4: How can I best store 5-(2-Chloroethyl)-2-methoxyaniline to ensure its long-term stability?
A4: Based on its chemical structure, the following storage conditions are recommended:
Solid Form: Store the solid material in a tightly sealed container at a low temperature (e.g., 2-8°C or -20°C) and protected from light.
In Solution: If you need to store the compound in solution, use a dry, aprotic solvent and store at low temperature, protected from light. Avoid aqueous solutions for long-term storage.
References
PubMed. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Available from: [Link]
MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Available from: [Link]
PMC. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]
RSC Publishing. Analytical Methods. Available from: [Link]
PureSynth. 2-Chloro-5-Methoxyaniline Hydrochloride 98.0%(HPLC). Available from: [Link]
PubChem. 5-Chloro-2-methoxyaniline. Available from: [Link]
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). Available from: [Link]
MDPI. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Available from: [Link]
Semantic Scholar. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-(2-Chloroethyl)-2-methoxyaniline Synthesis
Topic: Minimizing Byproducts & Process Optimization
Document ID: TSC-2026-CEMA-08
Classification: Organic Synthesis / Process Chemistry[1]
Executive Summary: The "Ticking Clock" of the Free Base
Welcome to the technical support hub for 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 95-03-4 derivative).[1] If you are accessing this guide, you are likely encountering yield losses, "gummy" residues, or inexplicable purity drops during the conversion of the alcohol precursor to the chloride.
The Core Challenge:
Unlike simple anilines, this molecule contains both a nucleophile (the amine,
) and an electrophile (the chloroethyl group, ) on the same scaffold. While the meta substitution pattern (1,5-relationship) generally prevents intramolecular cyclization (indoline formation), it leaves the molecule highly susceptible to intermolecular polymerization .[2]
As a free base, this molecule is a "suicide substrate"—it will alkylate itself.[1][2] The only way to pause this reaction is to "lock" the amine as a salt.[2]
Module 1: Critical Impurity Profiling
Before troubleshooting, you must identify which enemy you are fighting.[1][2] Use this table to diagnose your crude HPLC/LC-MS data.
Impurity Type
Common Name
RRT (Approx)
Appearance
Root Cause
Type A
The Dimer (N-alkylated dimer)
1.2 - 1.4
Gummy / Oil
Free base existed too long in solution; pH > 6.[1]
Type B
The Precursor (Alcohol)
0.8 - 0.9
Solid
Incomplete reaction or Hydrolysis during quench.[1][2]
User Question: "My reaction looked clean by TLC, but after workup, I have a brown gum that won't crystallize. Yield is 40%.[1][2] What happened?"
Technical Diagnosis:
You likely experienced Intermolecular Self-Alkylation .[1][2]
Because the amine is at position 1 and the chloroethyl group is at position 5, the molecule cannot easily bite its own tail (cyclize).[2] Instead, the amine of Molecule A attacks the chloroethyl tail of Molecule B.[2] This creates a dimer, which then attacks Molecule C, forming an oligomer (gum).[2]
The "Salt Rule": Never isolate this compound as a free base (oil).[1][2] Always isolate as the Hydrochloride Salt .[1][2]
Acidic Quench: When quenching the thionyl chloride reaction, do not neutralize to pH 7. Quench into cold non-polar solvent (like MTBE or Toluene) or acidic water.[1][2]
Workup Speed: If you must perform a basic wash to remove acid impurities, keep the contact time < 5 minutes at 0°C and immediately re-acidify.[2]
Module 3: Optimizing the Chlorination Step
User Question: "I see a +34 mass peak (M+34) in my LC-MS. Is this a solvent adduct?"
Technical Diagnosis:
No. This is Ring Chlorination (Nuclear Chlorination).[1][2]
The methoxy group at position 2 is an electron-donating group (EDG), making the benzene ring electron-rich and highly activated at the para position relative to the methoxy (Position 5) or ortho (Position 3).[2] Since Position 5 is occupied, chlorination often occurs at Position 4 or 6.[1][2]
Causality:
Thionyl chloride (
) can decompose to release chlorine gas () or generate sulfuryl chloride () species at high temperatures, acting as an electrophilic chlorinating agent.[1][2]
The Fix:
Temperature Control: The addition of
must be strictly controlled at 0°C to 5°C .
Dilution: Do not add neat
to the neat solid. Suspend the alcohol precursor in DCM or Toluene first.[2]
Reagent Quality: Use fresh, clear
. Yellow/Orange thionyl chloride contains dissolved and sulfur chlorides.[1][2]
Visualizing the Pathways
The following diagram maps the survival vs. destruction pathways for your molecule.
Caption: Reaction logic flow. The "Free Base" node is the critical control point where the pathway diverges between success (Salt formation) and failure (Dimerization).[2]
Standard Operating Procedure (Optimized)
This protocol is designed to minimize the "Dimer" and "Ring-Cl" impurities.[1][2]
Suspension: Charge the Precursor Alcohol and DCM into the reactor. Cool to 0–5°C .[1][2]
Activation: Add catalytic DMF. (This forms the Vilsmeier-Haack type active species, allowing the reaction to proceed at lower temperatures, preventing ring chlorination).[2]
Addition: Add
dropwise over 1 hour. Do not allow internal temp to exceed 10°C.
Reaction: Allow to warm to 20–25°C. Stir for 3–5 hours. Monitor by HPLC.
Note: Do not reflux unless conversion is stalled.[1][2] Reflux increases ring chlorination risk.[1][2]
Quench (The Critical Step):
Option A (Filtration): If the product precipitates as the HCl salt (common in Toluene), filter directly under
Option B (Solvent Swap): If in DCM, concentrate the mixture in vacuo to remove excess
and .[2] Do not add water yet. Add MTBE or Ethyl Acetate to the residue to induce crystallization of the HCl salt.[2]
Isolation: Filter the solid HCl salt. Dry in a vacuum oven at 40°C.
Storage: Store as the HCl salt in a desiccator.[2] Stability: >1 year.[1][2] Free base stability: <24 hours.[1][2]
FAQ: Troubleshooting Common Issues
Q: Can I use column chromatography to purify the free base?A:No. The silica gel is slightly acidic, which is good, but the time spent on the column in solvent allows for dimerization.[2] Furthermore, eluting with methanol/ammonia (common for amines) will immediately trigger polymerization.[1][2] If you must purify, recrystallize the HCl salt from Ethanol/IPA.[2]
Q: My product turned pink/red upon exposure to air. Why?A: Anilines are prone to oxidation to quinone-imine species.[1][2] The methoxy group makes this ring even more electron-rich and susceptible to oxidation.[1][2]
Fix: Store under Argon/Nitrogen. The color change usually affects the surface only and may not significantly impact purity, but it indicates improper storage.[2]
Q: I see a peak at 0.5 RRT that grows over time in the aqueous layer.A: This is the Hydrolysis Product (reversion to the alcohol).[2]
Cause: You left the chloro-amine in water at neutral/low pH for too long.[1][2] While acid prevents polymerization, water eventually hydrolyzes the C-Cl bond, especially if heated.[1][2]
Fix: Perform aqueous workups (if absolutely necessary) rapidly and at
.
References
BenchChem. (2025).[2][3] Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis. Retrieved from [2]
LibreTexts Chemistry. (2019).[1][2][4] Reactions of Alcohols with Thionyl Chloride. Retrieved from [2]
National Institutes of Health (NIH). (2011).[1][2] Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas. PubMed Central.[1][2] Retrieved from
"stability issues of 5-(2-Chloroethyl)-2-methoxyaniline under acidic conditions"
Technical Support Center: 5-(2-Chloroethyl)-2-methoxyaniline Guide: Navigating the Stability Challenges of 5-(2-Chloroethyl)-2-methoxyaniline in Acidic Media Welcome to the technical support guide for 5-(2-Chloroethyl)-2...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-(2-Chloroethyl)-2-methoxyaniline
Guide: Navigating the Stability Challenges of 5-(2-Chloroethyl)-2-methoxyaniline in Acidic Media
Welcome to the technical support guide for 5-(2-Chloroethyl)-2-methoxyaniline. This resource is designed for researchers, chemists, and drug development professionals who utilize this intermediate and may encounter stability issues, particularly under acidic conditions. As application scientists with extensive field experience, we aim to provide not just troubleshooting steps but also the underlying chemical principles to empower you to proactively manage these challenges in your experiments.
Frequently Asked Questions (FAQs): The Core Instability Mechanism
This section addresses the fundamental questions regarding the inherent reactivity of 5-(2-Chloroethyl)-2-methoxyaniline.
Q1: What is the primary cause of instability for 5-(2-Chloroethyl)-2-methoxyaniline under acidic or even neutral conditions?
A1: The principal cause of instability is not acid-catalyzed hydrolysis in the traditional sense, but rather an intramolecular cyclization. The lone pair of electrons on the aniline nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This process, known as an intramolecular SN2 reaction, results in the displacement of the chloride leaving group and the formation of a highly strained and reactive three-membered ring intermediate: the aziridinium ion.[1][2] This cyclization can occur spontaneously and is a well-documented reactivity pathway for 2-chloroethylamine derivatives.[3][4]
The formation of this aziridinium ion is the rate-determining step for degradation. Once formed, this electrophilic intermediate is rapidly attacked by any available nucleophile in the medium.
Caption: Workflow for a forced degradation stability study.
Analytical Methods
Q6: What is the recommended analytical method for monitoring the purity and stability of 5-(2-Chloroethyl)-2-methoxyaniline?
A6: The most suitable and widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , ideally coupled with a UV detector or a Mass Spectrometer (MS).
[5][6]
Why RP-HPLC? It provides excellent separation of the relatively nonpolar parent compound from its more polar degradation products (like the hydroxyethyl adduct).
Detection: UV detection (e.g., at 254 nm) is often sufficient. However, HPLC-MS provides definitive mass information, which is invaluable for identifying unknown degradation products.
[3]
Table 2: Example Starting HPLC Method Parameters
Parameter
Recommended Starting Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Standard column for good separation of moderately nonpolar compounds. [6]
Mobile Phase A
Water with 0.1% Formic Acid
Provides a source of protons for good peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic modifier.
Gradient
Start at 30% B, ramp to 95% B over 20 min
A gradient is essential to elute the parent compound and any potential impurities. [6]
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection
UV at 254 nm or MS (Scan mode)
254 nm is a common wavelength for aromatic compounds. MS provides structural data.
Note: This method is a starting point and must be optimized and validated for your specific application and equipment.
References
ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... Available from: [Link]
National Center for Biotechnology Information. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Available from: [Link]
ResearchGate. Tandem cationic cyclisation–aziridinium ion formation–nucleophilicring opening: new methodology for the stereocontrolled synthesis of substitutedpyrrolidines. Available from: [Link]
Royal Society of Chemistry. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines. Available from: [Link]
MDPI. Synthetic Applications of Aziridinium Ions. Available from: [Link]
United States Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available from: [Link]
Academia. DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Available from: [Link]
Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Available from: [Link]
ILO Encyclopaedia of Occupational Health and Safety. Safe Handling and Storage of Chemicals. Available from: [Link]
University of Washington. Safe Handling and Storage of Chemicals. Available from: [Link]
Technical Support Center: Catalyst & Reaction Optimization Guide for 5-(2-Chloroethyl)-2-methoxyaniline Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of bifunctional building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of bifunctional building blocks. 5-(2-Chloroethyl)-2-methoxyaniline presents a classic chemoselectivity challenge: it possesses both a nucleophilic primary aniline and an electrophilic alkyl chloride.
Applying standard, forceful coupling conditions to this substrate inevitably leads to self-destruction via oligomerization or
-hydride elimination. This guide provides field-proven, self-validating protocols and mechanistic rationales to help you achieve absolute chemoselectivity—whether you are targeting the amine or the alkyl chloride.
Mechanistic Overview & Divergent Pathways
The successful functionalization of 5-(2-Chloroethyl)-2-methoxyaniline relies entirely on the interplay between your catalyst and your base.
Targeting the Aniline: Requires a highly active palladium precatalyst capable of turning over at lower temperatures, paired with a weak base to prevent the dehydrohalogenation of the alkyl chloride.
Targeting the Alkyl Chloride: Requires an in situ halide exchange catalyst to lower the activation energy for nucleophilic substitution (
), allowing the reaction to proceed without oxidizing or polymerizing the aniline.
Fig 1: Chemoselective divergent reaction pathways for 5-(2-Chloroethyl)-2-methoxyaniline.
When coupling the primary aniline with an aryl halide, the greatest risk is the base-induced E2 elimination of the 2-chloroethyl group (forming a vinyl derivative) or intermolecular alkylation.
Scientific Rationale:
To achieve chemoselectivity, we must abandon strong alkoxide bases (like NaOtBu) [3]. Research has demonstrated that weak bases, specifically
, are essential for Buchwald-Hartwig aminations involving base-sensitive functional groups like alkyl chlorides [1, 4]. Because weak bases slow down the catalytic cycle, we must compensate by using a highly active, bulky ligand. BrettPhos is strictly selective for primary amines and provides sufficient steric bulk to prevent the palladium center from undergoing unwanted oxidative addition into the alkyl chloride [3].
Step-by-Step Protocol (Self-Validating)
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 5-(2-Chloroethyl)-2-methoxyaniline (1.0 equiv, 0.5 mmol) and the target aryl bromide (1.1 equiv).
Catalyst Loading: Add a Generation 3 or 4 Palladium precatalyst (e.g., BrettPhos Pd G3) at 2 mol%. Causality: G3/G4 palladacycles activate at room temperature under mildly basic conditions, bypassing the need for thermal activation which degrades the alkyl chloride.
Base Addition: Add anhydrous, finely milled
(1.5 equiv). Do not use as its solubility in organic solvents is too low to sustain the necessary reaction rate.
Solvent & Reaction: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M. Seal with a PTFE-lined cap, remove from the glovebox, and stir at 70 °C for 8–12 hours.
Validation & QC Check: Withdraw a 5
L aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the desired mass. Critical: If you observe a mass corresponding to , your base is either too strong, or localized heating caused thermal elimination. Ensure rigorous stirring.
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.
If your goal is to react the 2-chloroethyl group with an external nucleophile (e.g., a secondary amine) while leaving the aniline untouched, direct
conditions will fail. Alkyl chlorides are poor electrophiles, and forcing the reaction with heat will cause the aniline to oxidize or self-condense.
Scientific Rationale:
We bypass the high activation energy of the alkyl chloride by utilizing Tetrabutylammonium iodide (TBAI) . TBAI acts as a phase-transfer and Finkelstein catalyst, performing a dynamic halide exchange to convert the unreactive alkyl chloride into a highly reactive alkyl iodide in situ [2]. This allows the substitution to occur at mild temperatures (50–60 °C) where the primary aniline remains entirely dormant.
Step-by-Step Protocol (Self-Validating)
Preparation: To a round-bottom flask, add 5-(2-Chloroethyl)-2-methoxyaniline (1.0 equiv, 1.0 mmol) and the desired nucleophile (e.g., morpholine, 1.2 equiv).
Catalyst Loading: Add TBAI (10 mol%). Causality: 10 mol% is sufficient to maintain a steady-state concentration of the transient alkyl iodide without complicating the downstream aqueous workup [2].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). DIPEA is a non-nucleophilic base that will scavenge the generated HCl without competing for the electrophile.
Solvent & Reaction: Add anhydrous Acetonitrile (0.2 M). Stir the mixture at 60 °C for 8 hours under a nitrogen atmosphere.
Validation & QC Check: Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting material without the formation of baseline streaks (polymeric byproducts) confirms successful chemoselective substitution.
Workup: Quench with saturated aqueous
, extract with Dichloromethane (3x), dry over , concentrate, and purify.
Quantitative Data: Catalyst & Base Selection Matrix
Use the following table to benchmark your experimental design and predict chemoselective outcomes based on your catalyst and base selection.
Target Functional Group
Desired Reaction
Recommended Catalyst System
Recommended Base
Unwanted Side Reaction (If wrong conditions used)
Expected Selectivity
Aniline ()
Buchwald-Hartwig Amination
Pd2(dba)3 / BrettPhos
Dehydrohalogenation / Oligomerization
> 95%
Aniline ()
Buchwald-Hartwig Amination
Pd-PEPPSI-IPr
E2 Elimination (if NaOtBu is used)
> 90%
Alkyl Chloride
Nucleophilic Substitution ()
TBAI (10 mol%) or NaI
DIPEA
Aniline Oxidation / Self-condensation
> 98%
Alkyl Chloride
Nucleophilic Substitution ()
None (Uncatalyzed)
Reaction stalling / Low conversion (< 20%)
Poor
Troubleshooting & FAQs
Q: Why am I seeing a dominant mass peak corresponding to
during my cross-coupling?A: You are observing the E2 elimination of the 2-chloroethyl group, resulting in a styrene-like vinyl derivative. This is the hallmark of using an overly aggressive base like Sodium tert-butoxide () or Potassium tert-butoxide (). Immediately switch your base to finely milled and ensure your reaction temperature does not exceed 80 °C.
Q: My
reaction targeting the alkyl chloride is stalling at 15% conversion. Should I increase the heat?A:No. Increasing the heat beyond 70 °C will trigger the unprotected aniline to attack the alkyl chloride of neighboring molecules, creating an intractable polymeric tar. The stall is due to the poor leaving group ability of the chloride. Add 10-20 mol% of TBAI to initiate the in situ Finkelstein halide exchange. The reaction will proceed to completion at 60 °C.
Q: How do I prevent oligomerization during the Buchwald-Hartwig amination?A: Oligomerization is a concentration-dependent side reaction. Dilute your reaction mixture from 0.2 M to 0.05 M. Furthermore, ensure you are using a highly active precatalyst (like a G3 palladacycle) that rapidly consumes the aniline in the cross-coupling cycle, outcompeting the background
self-condensation rate.
References
Title: ChemInform Abstract: Efficient and Versatile Buchwald‐Hartwig Amination of (Hetero)aryl Chlorides Using the Pd—PEPPSI‐IPr(NMe2)
Title: Mastering Phase Transfer Catalysis with Tetrabutylammonium Iodide
Source: NBInno
URL
Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook
Source: ACS Publications
URL
Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point
Source: University of Windsor
URL
Optimization
Technical Support Center: Solvent Effects on the Reactivity of 5-(2-Chloroethyl)-2-methoxyaniline
Welcome to the technical support center for experiments involving 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, fi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for experiments involving 5-(2-Chloroethyl)-2-methoxyaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile intermediate. Our focus is on the critical role of solvent selection in controlling reaction outcomes, particularly for its primary application: the intramolecular cyclization to form 6-methoxy-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategy.
Core Concept: The Intramolecular Cyclization Pathway
The structure of 5-(2-Chloroethyl)-2-methoxyaniline contains both a nucleophile (the aniline -NH₂) and an electrophile (the chloroethyl -CH₂CH₂Cl) within the same molecule. This arrangement predisposes it to an intramolecular nucleophilic substitution reaction, yielding the cyclized product, 6-methoxy-1,2,3,4-tetrahydroquinoline. The solvent environment is the single most critical external factor governing the rate and efficiency of this transformation.[3][4]
Caption: The primary reaction pathway for 5-(2-Chloroethyl)-2-methoxyaniline.
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion to the Tetrahydroquinoline Product
Question: My reaction is stalled. I've heated the starting material in my chosen solvent for hours with little to no formation of the desired 6-methoxy-1,2,3,4-tetrahydroquinoline. What's going wrong?
Answer: This is a classic issue almost always rooted in solvent choice and reaction conditions. The nucleophilicity of the aniline nitrogen is paramount, and your solvent is likely suppressing it.[5]
Troubleshooting Steps & Scientific Rationale:
Evaluate Your Solvent: The solvent's ability to engage in hydrogen bonding is the key factor.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are poor choices for this reaction. They possess acidic protons that form strong hydrogen bonds with the aniline's lone pair of electrons. This "cages" the lone pair, drastically reducing its availability for the nucleophilic attack required for cyclization. This stabilization of the ground state (the starting material) increases the activation energy of the reaction, slowing it down considerably.[3][6]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice. They are polar enough to dissolve the starting material but lack acidic protons. They do not form strong hydrogen bonds with the aniline nitrogen, leaving its lone pair highly accessible and nucleophilic.[7] This results in a significantly faster reaction rate.[3]
Non-Polar Solvents (e.g., Toluene, Xylene): While these do not suppress nucleophilicity, they may not be polar enough to adequately dissolve the starting material, especially if it's in a salt form. They are often used at high temperatures to drive the reaction.
Add an Acid Scavenger (Base): The cyclization reaction liberates one equivalent of hydrochloric acid (HCl). This acid will immediately protonate the most basic site in the mixture: the nitrogen atom of another starting material molecule. This protonated aniline is no longer nucleophilic, effectively shutting down the reaction. To achieve full conversion, you must add a non-nucleophilic base (an "acid scavenger") to neutralize the HCl as it forms.
Recommended Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent, inexpensive choices. Hindered organic bases like diisopropylethylamine (DIPEA) can also be used.
Bases to Avoid: Strong, nucleophilic bases like NaOH or KOH can lead to side reactions, such as elimination.
Increase Temperature: This is an S_N2-type reaction, which is sensitive to temperature.[8] If you are using an appropriate aprotic solvent and a base but the reaction is still slow, increasing the temperature (e.g., to 80-120 °C, depending on the solvent's boiling point) will increase the kinetic energy of the molecules and accelerate the rate of cyclization.
Issue 2: Significant Formation of Side Products/Polymerization
Question: My reaction works, but I'm getting a low yield of the desired product and a significant amount of a high-molecular-weight, insoluble material. What is this, and how can I prevent it?
Answer: You are likely observing polymerization due to an intermolecular reaction competing with the desired intramolecular cyclization. Instead of the aniline attacking the chloroethyl group on the same molecule, it is attacking the chloroethyl group of a different molecule.
Troubleshooting Steps & Scientific Rationale:
Apply High-Dilution Principles: Intramolecular reactions are kinetically favored at low concentrations, whereas intermolecular reactions are favored at high concentrations.
Solution: Perform the reaction at a lower molarity (e.g., 0.05 M to 0.1 M). This decreases the probability of two different reactant molecules encountering each other, giving the intramolecular pathway a statistical advantage.
Control Reagent Addition: If using a stock solution, consider the slow addition of the 5-(2-Chloroethyl)-2-methoxyaniline solution to a heated mixture of the solvent and base. This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the reactant low, further favoring the intramolecular cyclization.
Re-evaluate Solvent Choice: While highly polar aprotic solvents like DMF and DMSO are excellent for accelerating the reaction, their high polarity can also stabilize charged intermediates that might lead to other pathways. If polymerization persists, consider a less polar aprotic solvent like acetonitrile or even a non-polar solvent like toluene at a high temperature.[9]
Data Summary & Visualization
Table 1: Solvent Selection Guide for Intramolecular Cyclization
Solvent Class
Examples
Impact on Aniline Nucleophilicity
Expected Reaction Rate
Common Issues & Remarks
Polar Aprotic
DMF, DMSO, Acetonitrile
High: Lone pair is "free" and highly available.[3]
Fast: Generally the best choice for high reaction rates.
Can be difficult to remove during workup (DMF, DMSO). Ensure anhydrous conditions are used.[8]
Polar Protic
Methanol, Ethanol, Water
Low: H-bonding solvates and deactivates the lone pair.[6]
Very Slow / Stalled: Not recommended for efficient cyclization.
May require very high temperatures or strong acid catalysis, which can lead to other side reactions.
Non-Polar
Toluene, Xylene, Dioxane
High: Lone pair is not solvated by the solvent.
Moderate to Slow: Rate is highly temperature-dependent.
Solubility of the starting material can be an issue. Requires high temperatures to proceed at a reasonable rate.
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting common cyclization issues.
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization
This protocol is designed to maximize the yield of 6-methoxy-1,2,3,4-tetrahydroquinoline by favoring the intramolecular pathway.
Reaction Setup:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
Flush the system with an inert atmosphere (Nitrogen or Argon).
Add a polar aprotic solvent (e.g., anhydrous acetonitrile) to achieve a final concentration of approximately 0.1 M.
Reagent Addition:
Dissolve 5-(2-Chloroethyl)-2-methoxyaniline (1.0 equivalent) in a small amount of the reaction solvent.
Add the aniline solution to the stirring suspension of K₂CO₃ in the solvent at room temperature.
Reaction Execution:
Heat the reaction mixture to reflux (for acetonitrile, ~82 °C).
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
Work-up and Purification:
Allow the reaction mixture to cool to room temperature.
Filter the mixture through a pad of celite to remove the inorganic base. Wash the celite pad with the reaction solvent.[8]
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the residue by flash column chromatography on silica gel to isolate the pure 6-methoxy-1,2,3,4-tetrahydroquinoline.
Protocol 2: Handling and Safety
5-(2-Chloroethyl)-2-methoxyaniline and its structural analogs are classified as hazardous. Always consult the Safety Data Sheet (SDS) before use.[10][11][12]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
Benchchem. (2025). Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines.
Deady, L. W., et al. (2007). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. Organic Process Research & Development.
Umar, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
Various Authors. (2025). Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. Various Sources.
Ríos-Gutiérrez, M., et al. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.
Benchchem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
Berhault, G., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.
PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Patel, H., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines.
Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan.
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
Wang, Z., et al. (2015). Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. Accounts of Chemical Research.
Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters.
A Comparative Analysis of 5-(2-Chloroethyl)-2-methoxyaniline and Its Isomeric Precursors: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 5-(2-Chloroethyl)-2-methoxyaniline and its structurally related chloro-methoxyanili...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 5-(2-Chloroethyl)-2-methoxyaniline and its structurally related chloro-methoxyaniline isomers. This document delves into their physicochemical properties, spectroscopic signatures, and potential reactivity, offering insights grounded in experimental and computational data to inform synthetic strategies and drug discovery efforts.
Introduction
5-(2-Chloroethyl)-2-methoxyaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a reactive chloroethyl chain, an electron-donating methoxy group, and a nucleophilic amino group. These features make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Understanding the properties of this compound in relation to its simpler chloro-methoxyaniline isomers is crucial for predicting its behavior in chemical reactions and biological systems.
This guide will provide a comparative overview of 5-(2-Chloroethyl)-2-methoxyaniline and several of its positional chloro-methoxyaniline isomers. While experimental data for 5-(2-Chloroethyl)-2-methoxyaniline is limited, we will leverage computational data and draw comparisons with the well-characterized family of chloro-methoxyanilines to elucidate structure-property relationships.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the positions of the chloro, methoxy, and amino groups across the benzene ring significantly influences the physicochemical properties of these anilines. These differences in melting point, boiling point, and solubility can have profound implications for reaction conditions and purification strategies.
The presence of the chloroethyl group in 5-(2-Chloroethyl)-2-methoxyaniline increases its molecular weight compared to the chloro-methoxyaniline isomers.
The melting points of the chloro-methoxyaniline isomers vary significantly, demonstrating the impact of substituent positioning on crystal lattice packing. For instance, the para- and meta-isomers (4-chloro- and 3-chloro- respectively) have lower melting points than the 5-chloro-2-methoxy isomer.
Spectroscopic Analysis: Unraveling the Molecular Fingerprints
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide invaluable information about the structure and bonding within a molecule.
1H NMR Spectroscopy
The proton NMR spectrum of 5-Chloro-2-methoxyaniline has been reported, showing characteristic signals for the aromatic protons, the amino group protons, and the methoxy group protons.[6] For 5-(2-Chloroethyl)-2-methoxyaniline, one would expect additional signals corresponding to the two methylene groups of the chloroethyl chain, likely appearing as triplets in the aliphatic region of the spectrum.
Vibrational Spectroscopy (FT-IR and FT-Raman)
A detailed vibrational spectral analysis has been performed for 5-chloro-ortho-methoxyaniline (5COMA) using FT-IR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations. This study provides a comprehensive assignment of the fundamental vibrational frequencies, offering a benchmark for the spectroscopic characterization of related isomers. The presence of the chloroethyl group in 5-(2-Chloroethyl)-2-methoxyaniline would introduce characteristic C-H stretching and bending vibrations for the ethyl chain, as well as a C-Cl stretching vibration.
Reactivity and Synthetic Potential
The reactivity of these aniline derivatives is dictated by the interplay of the electronic effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The methoxy group is also an activating, ortho-, para-directing group, while the chloro group is a deactivating but ortho-, para-directing group.
The presence of the 2-chloroethyl group in 5-(2-Chloroethyl)-2-methoxyaniline introduces an additional site for nucleophilic substitution reactions. This functionality is known to be a precursor for the formation of nitrogen mustards, a class of compounds with alkylating properties and potential anticancer activity.
Synthesis
The synthesis of 5-Chloro-2-methoxyaniline is typically achieved through the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[1][6] A common method involves using hydrazine hydrate in the presence of iron trichloride and activated carbon.[6]
Experimental Protocol: Synthesis of 5-Chloro-2-methoxyaniline
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron trichloride (10% wt), and activated carbon (10% wt) in methanol is prepared.
Reagent Addition: The mixture is heated to reflux, and a solution of hydrazine hydrate (80%) is added dropwise.
Reaction Monitoring: The reaction mixture is stirred at reflux for approximately 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: After completion, the reaction mixture is filtered to remove the solid catalysts.
Isolation: The solvent is evaporated from the filtrate under reduced pressure.
Purification: The resulting residue is washed with petroleum ether to yield 5-chloro-2-methoxyaniline as a solid.[6]
Biological Activity and Potential Applications
Aniline and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7] The introduction of a chloroethyl group can enhance the cytotoxic potential of a molecule, as seen in many nitrogen mustard-based chemotherapeutic agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Cell Seeding: Cancer cells (e.g., a colorectal cancer cell line) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5-(2-Chloroethyl)-2-methoxyaniline or its isomers) for a specified period (e.g., 48 hours).
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[9][10]
Conclusion
This comparative guide has highlighted the key structural and property differences between 5-(2-Chloroethyl)-2-methoxyaniline and its related chloro-methoxyaniline isomers. While a comprehensive experimental dataset for the title compound remains to be established, this analysis, based on available experimental and computational data for its analogs, provides a valuable framework for researchers. The unique combination of functional groups in 5-(2-Chloroethyl)-2-methoxyaniline suggests its potential as a versatile intermediate in the synthesis of novel compounds with interesting biological and material properties. Further experimental investigation into its reactivity and biological profile is warranted to fully explore its potential.
Prabhaharan, M., et al. (2016). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Journal of Molecular Structure, 1108, 333-343.
Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(11), 1475.
US EPA. N,N-Bis(2-chloroethyl)aniline hydrochloride Properties. [Link]
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jahan-Ahmad/8d390a3b2b8e3e4a6e3e5c9b6f2f9c5d7f8d6e1c]([Link]
A Comparative Guide to the Structural Validation of 5-(2-Chloroethyl)-2-methoxyaniline using 1H NMR and Orthogonal Methods
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel intermediates like 5-(2-Chloroeth...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel intermediates like 5-(2-Chloroethyl)-2-methoxyaniline, a precursor with potential applications in drug development, verifying the atomic connectivity and substitution pattern is paramount. This guide provides an in-depth validation of its structure, leveraging the power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.
We will delve into the predictive analysis of its ¹H NMR spectrum, present a robust experimental protocol, and, crucially, compare these findings with data from orthogonal analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This multi-faceted approach ensures a self-validating system, providing the highest degree of confidence in the final structural assignment.
The Power of Prediction: Anticipating the ¹H NMR Spectrum
Before stepping into the lab, a skilled spectroscopist can predict the ¹H NMR spectrum with considerable accuracy. This predictive exercise is foundational, as it transforms the subsequent data acquisition from a simple measurement into a hypothesis-driven verification. The structure of 5-(2-Chloroethyl)-2-methoxyaniline presents several distinct proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).
Molecular Structure and Proton Environments
Caption: Structure of 5-(2-Chloroethyl)-2-methoxyaniline with key proton groups labeled (a-f).
Aromatic Protons (a, b, c): The benzene ring has three protons. Their chemical shifts are influenced by the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the weaker electron-withdrawing effect of the chloroethyl group.
Proton H(a): This proton is ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group. It is expected to be the most shielded aromatic proton, appearing furthest upfield (lowest ppm value), likely as a doublet. Aromatic protons generally appear in the 6.5-8.0 ppm range.[1]
Proton H(b): This proton is para to the -OCH₃ group and ortho to the chloroethyl group. It will likely appear as a doublet of doublets due to coupling with both H(a) and H(c).
Proton H(c): This proton is ortho to the -NH₂ group and meta to the -OCH₃ group. It is also expected to be significantly shielded and will likely appear as a doublet.
The coupling constants between these protons will be characteristic of their relative positions: ortho coupling (³J) is typically 7-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[1]
Methoxy Protons (d): The three protons of the methoxy (-OCH₃) group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their position is highly characteristic, typically in the range of 3.4-4.0 ppm.[1][2]
Chloroethyl Protons (e, f): This side chain contains two methylene (-CH₂) groups.
Protons H(e) (-Ar-CH₂-): These benzylic protons are adjacent to a -CH₂- group (n=2). According to the n+1 rule, this signal should be a triplet.[3] They are expected to resonate around 2.5-3.0 ppm.
Protons H(f) (-CH₂-Cl): These protons are adjacent to a -CH₂- group (n=2) and will also appear as a triplet. Due to the strong deshielding effect of the electronegative chlorine atom, this signal will be further downfield than H(e), typically in the 3.5-4.0 ppm range.[4]
Amine Protons (-NH₂): The two protons on the nitrogen are equivalent. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly variable and depends on solvent, concentration, and temperature, but typically falls in the 3.0-5.0 ppm range for aromatic amines.[1]
Experimental Protocol: High-Fidelity Data Acquisition
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The goal is to achieve high resolution and an excellent signal-to-noise (S/N) ratio to resolve all proton signals and their coupling patterns clearly.
Workflow for ¹H NMR Structural Validation
Caption: Standard workflow for structural validation from sample preparation to final confirmation.
Step-by-Step Methodology
Sample Preparation:
Weigh approximately 10-20 mg of solid 5-(2-Chloroethyl)-2-methoxyaniline.[5]
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) inside a clean, dry vial. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.[6]
Ensure the solvent contains tetramethylsilane (TMS) as an internal reference, which is defined as 0.00 ppm.[7]
Using a Pasteur pipette with a small cotton plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[8] The final sample height should be around 4-5 cm.[9]
NMR Data Acquisition (400 MHz Spectrometer):
Pulse Program: A standard single-pulse program, such as 'zg30' on a Bruker spectrometer, is sufficient. This uses a 30-degree pulse angle, which allows for a shorter relaxation delay between scans.[5]
Number of Scans (NS): Typically 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The S/N ratio improves with the square root of the number of scans.[10]
Spectral Width (SW): A spectral width of -2 to 12 ppm is appropriate for most organic molecules, ensuring all signals are captured.[5]
Acquisition Time (AT): An acquisition time of 3-5 seconds is usually sufficient to allow the Free Induction Decay (FID) signal to decay fully, ensuring good digital resolution.[10]
Relaxation Delay (D1): A delay of 1.0-2.0 seconds is used to allow for partial relaxation of the protons before the next pulse, which is crucial for accurate integration.[5]
Data Interpretation: Matching Prediction with Reality
After processing the acquired data, the resulting spectrum is analyzed. Each signal is characterized by its chemical shift, integration, and multiplicity, which are then compared against the initial predictions.
Proton Label
Predicted δ (ppm)
Predicted Multiplicity
Integration
Hypothetical Experimental δ (ppm)
Hypothetical Multiplicity
H(a), H(b), H(c)
6.6 - 7.2
d, dd, d
3H (total)
6.71, 6.85, 6.95
d, dd, d
-NH₂
3.0 - 5.0
broad s
2H
3.85
broad s
H(f) (-CH₂-Cl)
3.5 - 4.0
t
2H
3.68
t
H(d) (-OCH₃)
3.4 - 4.0
s
3H
3.81
s
H(e) (-Ar-CH₂)
2.5 - 3.0
t
2H
2.95
t
TMS
0.00
s
-
0.00
s
Table 1: Comparison of predicted ¹H NMR data with hypothetical experimental results for 5-(2-Chloroethyl)-2-methoxyaniline in CDCl₃.
The close correlation between the predicted and hypothetical experimental data provides strong evidence for the proposed structure. The distinct triplets for the ethyl chain, the sharp singlet for the methoxy group, and the complex pattern in the aromatic region, all with the correct integration values, collectively form a unique fingerprint for the target molecule.
The Principle of Orthogonality: A Multi-Technique Approach
Technique
Information Provided
Strengths for this Molecule
Limitations
¹H NMR
Proton environment, connectivity (via coupling), and relative proton count.[12]
Provides a detailed map of the H-framework, excellent for isomer differentiation.
-NH₂ peak can be broad and variable; provides no direct carbon skeleton information.
¹³C NMR
Number of unique carbon environments, types of carbons (CH₃, CH₂, CH, C).[12]
Confirms the 9 unique carbons in the molecule; identifies the quaternary carbons attached to N and O.
Insensitive, requires more sample or longer acquisition time; no coupling information in standard decoupled spectra.
Confirms the molecular formula (C₉H₁₂ClNO, MW 185.65)[13]; characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides definitive evidence of a single chlorine atom.
Does not distinguish between isomers (e.g., 4-(2-Chloroethyl)-2-methoxyaniline).
Infrared (IR) Spectroscopy
Presence of specific functional groups based on vibrational frequencies.[14]
Clearly shows N-H stretches (typically two bands for a primary amine, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-O ether stretch (~1250 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹).[15]
Provides no information on the connectivity of atoms or the substitution pattern of the aromatic ring.
Comparative Validation Workflow
Caption: Logical relationship showing how multiple orthogonal techniques converge to confirm a proposed structure.
Conclusion
The structural validation of 5-(2-Chloroethyl)-2-methoxyaniline is robustly achieved through ¹H NMR spectroscopy. The predictable and distinct signals for the aromatic, methoxy, and chloroethyl protons provide a detailed and reliable fingerprint of the molecule. However, for complete scientific and regulatory confidence, this primary analysis must be supported by orthogonal data. The confirmation of the molecular weight and the presence of chlorine by mass spectrometry, the identification of all nine unique carbons by ¹³C NMR, and the verification of key functional groups by IR spectroscopy collectively create a self-validating dataset. This integrated, multi-technique approach leaves no ambiguity and stands as the gold standard for structural elucidation in modern chemical science.
References
Emwas, A. H., et al. (2019). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Protocol Exchange. [Link]
University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet Centre. [Link]
Cookson, D. J., & Smith, B. E. (1984). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels. [Link]
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]
University of California, Riverside. (n.d.). 7. THE ACQUISITION PARAMETERS. UCR Chemistry. [Link]
Auf der Heyde, T. P. E., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
Taylor & Francis Online. (2007). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem Compound Database. [Link]
ResearchGate. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. ResearchGate. [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW-Platteville Chemistry. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
Duddeck, H., et al. (2009). Structure Elucidation By NMR In Organic Chemistry. Steinkopff. [Link]
ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of the given aniline compound. ResearchGate. [Link]
Stejskal, J., et al. (2018). A kinetic study of the copolymerization of substituted anilines by 1H NMR. European Polymer Journal. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]
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Elyashberg, M., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. [Link]
"comparing the reactivity of 5-(2-Chloroethyl)-2-methoxyaniline with other anilines"
Bifunctional Reactivity in Substituted Anilines: A Comparative Guide on 5-(2-Chloroethyl)-2-methoxyaniline Introduction The rational design of synthetic pathways and pharmaceutical intermediates requires a deep understan...
Author: BenchChem Technical Support Team. Date: March 2026
Bifunctional Reactivity in Substituted Anilines: A Comparative Guide on 5-(2-Chloroethyl)-2-methoxyaniline
Introduction
The rational design of synthetic pathways and pharmaceutical intermediates requires a deep understanding of how multiple functional groups interact within a single molecular framework. 5-(2-Chloroethyl)-2-methoxyaniline (CAS: 2901860-19-1)[1] is a highly versatile building block that presents a unique bifunctional paradigm. It features an electron-rich aromatic core, a nucleophilic primary amine, and a pendant electrophilic 2-chloroethyl group.
Unlike traditional anilines, this structural duality allows the molecule to act as both a nucleophile and an electrophile. This guide objectively compares its reactivity profile against standard anilines (such as unsubstituted aniline and 2-methoxyaniline) and provides field-proven methodologies for exploiting its bifunctional nature.
Part 1: Electronic Effects on Amine Nucleophilicity
The reactivity of the nitrogen atom in anilines is governed by its nucleophilicity, which directly correlates with the electron density on the nitrogen lone pair[2]. In 5-(2-Chloroethyl)-2-methoxyaniline, the basicity is modulated by a complex "tug-of-war" between its substituents:
The Methoxy Group (-OCH₃): Positioned ortho to the amine, the methoxy group exerts an electron-donating mesomeric (+M) effect, which theoretically increases electron density[2]. However, this is heavily counteracted by the ortho effect —a combination of steric hindrance and localized dipole interactions that makes ortho-substituted anilines generally weaker bases than their unsubstituted counterparts[3][4].
The 2-Chloroethyl Group (-CH₂CH₂Cl): Positioned at the 5-position (meta to the amine), this alkyl chloride exerts a mild electron-withdrawing inductive (-I) effect, further pulling electron density away from the nitrogen[5].
Electronic effects and bifunctional reactivity of 5-(2-Chloroethyl)-2-methoxyaniline.
Part 2: Bifunctional Reactivity & Self-Alkylation
A critical distinction must be made between 5-(2-chloroethyl)-2-methoxyaniline and "aniline mustards" (e.g., N,N-bis(2-chloroethyl)aniline). In aniline mustards, the chloroethyl groups are attached directly to the nitrogen, rapidly forming highly reactive aziridinium intermediates that act as potent DNA cross-linking agents[6][7].
In our target molecule, the 2-chloroethyl group is pendant on the aromatic ring . This transforms the molecule into an AB-type monomer. Under basic conditions and thermal activation, the nucleophilic amine (A) of one molecule can execute an S_N2 displacement on the electrophilic alkyl chloride (B) of another, leading to dimerization or step-growth polymerization[8][9].
Quantitative Comparison Table
Compound
Primary Reactivity Mode
Relative Basicity (pKa)
Self-Alkylation Potential
EAS Regioselectivity (Major)
Aniline
Nucleophile / EAS Substrate
~4.6
None
ortho / para
2-Methoxyaniline
Nucleophile / EAS Substrate
~4.5
None
C4 (para to NH₂)
5-(2-Chloroethyl)-2-methoxyaniline
AB-Monomer (Nucleophile + Electrophile)
~4.3 (Est.)
High (Intermolecular S_N2)
C4 (para to NH₂)
Note: In Electrophilic Aromatic Substitution (EAS), the strongly activating -NH₂ group dominates directing effects. Experimental validation of this regioselectivity is seen in the commercial synthesis of its brominated derivative, 4-Bromo-5-(2-chloroethyl)-2-methoxyaniline, where electrophilic halogenation occurs exclusively at the C4 position[10].
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid in troubleshooting.
Objective: Quantitatively compare the nucleophilicity of the target aniline against baseline standards using Sanger’s reagent (1-fluoro-2,4-dinitrobenzene).
Causality: Sanger's reagent undergoes Nucleophilic Aromatic Substitution (S_NAr) with primary amines to form a highly colored dinitrophenyl derivative, allowing real-time kinetic tracking via UV-Vis spectroscopy.
Preparation: Prepare 10 mM stock solutions of Aniline, 2-Methoxyaniline, and 5-(2-Chloroethyl)-2-methoxyaniline in anhydrous DMSO.
Reagent Addition: In a quartz cuvette, combine 2.5 mL of a 50 mM sodium bicarbonate buffer (pH 8.5) with 100 µL of the aniline stock.
Initiation: Add 100 µL of a 10 mM solution of 1-fluoro-2,4-dinitrobenzene in DMSO.
Data Acquisition: Immediately monitor the absorbance at 380 nm over 30 minutes at 25°C.
Validation: Determine the initial rate of reaction from the slope of the concentration-time curve at
[2]. A shallower slope for 5-(2-Chloroethyl)-2-methoxyaniline confirms the nucleophilicity-dampening effect of the ortho-methoxy and meta-chloroethyl groups.
Objective: Exploit the AB-monomer nature of the compound to drive intermolecular alkylation.
Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is an insoluble, inorganic acid scavenger in DMF. Unlike triethylamine (TEA), it will not act as a competing nucleophile against the alkyl chloride. DMF is chosen as a polar aprotic solvent to accelerate the S_N2 transition state.
Reaction Setup: Dissolve 5.0 mmol of 5-(2-Chloroethyl)-2-methoxyaniline in 15 mL of anhydrous DMF in a flame-dried round-bottom flask.
Base Addition: Add 7.5 mmol (1.5 eq) of finely powdered, anhydrous K₂CO₃.
Thermal Activation: Purge the system with N₂ and heat the suspension to 90°C with vigorous stirring for 12 hours.
Quenching & Extraction: Cool to room temperature, dilute with 50 mL of ethyl acetate, and wash three times with distilled water to remove DMF and inorganic salts.
Validation: Analyze the organic layer via LC-MS. The disappearance of the monomer mass (
185.6) and the emergence of dimer ( ~335) and trimer masses validate the step-growth condensation pathway.
Step-by-step workflow for the controlled intermolecular condensation of the bifunctional aniline.
References
23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. Available at: [Link]
Ortho Effect Explanation & Ortho Effect in Aniline. BYJU'S. Available at: [Link]
The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards. PubMed (NIH). Available at:[Link]
A Spectroscopic Comparison of 5-(2-Chloroethyl)-2-methoxyaniline and Its Derivatives: A Guide for Researchers
In the landscape of pharmaceutical research and materials science, the detailed structural elucidation of novel compounds is paramount. Among the myriad of molecular scaffolds, substituted anilines represent a critical c...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and materials science, the detailed structural elucidation of novel compounds is paramount. Among the myriad of molecular scaffolds, substituted anilines represent a critical class of intermediates, particularly in the synthesis of bioactive molecules. This guide provides an in-depth spectroscopic comparison of 5-(2-Chloroethyl)-2-methoxyaniline and its derivatives. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret and compare the spectroscopic data of these compounds, thereby facilitating their identification, characterization, and application.
The structural nuances of these derivatives, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing chloroethyl group, and the versatile amino group, give rise to distinct spectroscopic signatures. Understanding these signatures across various analytical techniques is key to confirming molecular identity and purity. This guide will delve into the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Structural Landscape: 5-(2-Chloroethyl)-2-methoxyaniline
The core structure of 5-(2-Chloroethyl)-2-methoxyaniline presents a unique combination of functional groups that influence its electronic and, consequently, its spectroscopic properties. The relative positions of the substituents on the aromatic ring are critical in determining the spectral output.
Caption: Molecular structure of 5-(2-Chloroethyl)-2-methoxyaniline.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-(2-Chloroethyl)-2-methoxyaniline and its derivatives is characterized by distinct regions for aromatic, methoxy, amino, and chloroethyl protons. The substitution pattern on the aromatic ring dictates the coupling patterns of the aromatic protons. For the parent compound, we expect to see three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm. The protons of the chloroethyl group (-CH₂CH₂Cl) will present as two triplets, with the protons closer to the chlorine atom being more deshielded. The amino group (-NH₂) protons will appear as a broad singlet.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-donating methoxy group will be shielded (appear at a lower ppm value), while the carbon attached to the electron-withdrawing chloroethyl group will be slightly deshielded.
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of aniline derivatives shows characteristic absorption bands.[4]
N-H Stretching: Primary amines like 5-(2-Chloroethyl)-2-methoxyaniline will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4]
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and chloroethyl groups will be seen just below 3000 cm⁻¹.[4]
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.[4]
C-N Stretching: The C-N stretching of aromatic amines is found in the 1250-1360 cm⁻¹ range.[4]
C-O Stretching: The C-O stretching of the methoxy group will produce a strong absorption band around 1000-1300 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region.
Substituents can influence the exact position and intensity of these bands. For instance, electron-withdrawing groups can shift the N-H stretching frequencies.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
For 5-(2-Chloroethyl)-2-methoxyaniline (C₉H₁₂ClNO), the molecular ion peak (M⁺) would be expected at m/z 185.[6] Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[7] Therefore, the mass spectrum will show an M+2 peak at m/z 187 with an intensity of about one-third of the molecular ion peak.[8]
Common fragmentation pathways for halogenated aromatic amines include the loss of the halogen atom or cleavage of the side chain.[9][10] For 5-(2-Chloroethyl)-2-methoxyaniline, fragmentation could involve the loss of a chloroethyl radical or a chlorine radical.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aniline and its derivatives typically exhibit two main absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.[11] The chloroethyl group, being weakly electron-withdrawing, will have a smaller effect.
Experimental Protocols
A standardized approach to sample analysis is crucial for obtaining reproducible and comparable spectroscopic data.
Caption: General workflow for the spectroscopic analysis of aniline derivatives.
NMR Sample Preparation[13]
Weigh approximately 5-10 mg of the aniline derivative.
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Ensure the sample is fully dissolved before placing it in the NMR spectrometer.
IR Spectroscopy[13]
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Acquire the mass spectrum over an appropriate m/z range.
UV-Vis Spectroscopy[11]
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).
Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).
Record the spectrum in a quartz cuvette against a solvent blank.
Conclusion
The spectroscopic characterization of 5-(2-Chloroethyl)-2-methoxyaniline and its derivatives relies on a multi-technique approach. Each method provides a unique piece of the structural puzzle. By systematically analyzing the data from NMR, IR, MS, and UV-Vis spectroscopy, and by comparing these data with those of known related compounds, researchers can confidently determine the structure and purity of their target molecules. This guide provides a foundational framework for these analytical endeavors, empowering scientists to accelerate their research and development efforts in the synthesis and application of these important chemical entities.
References
Taylor & Francis. (2007, January 3). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Retrieved from [Link]
Optica Publishing Group. IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Retrieved from [Link]
ResearchGate. UV-Vis spectra of polyanilines in a mixed solvent system; pH 3;.... Retrieved from [Link]
PubMed. (2002, November 15). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Retrieved from [Link]
SpectraBase. N-(p-methoxybenzylidene)-p-(methylthio)aniline - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
PubChem. 5-Chloro-2-methoxyaniline. Retrieved from [Link]
PMC. (2023, November 17). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. Retrieved from [Link]
PubMed. (2003, May 15). In situ UV-visible spectroelectrochemical studies on the copolymerization of diphenylamine with ortho-methoxy aniline. Retrieved from [Link]
ResearchGate. a UV–Vis-NIR spectrum of the 4-methoxy-2-nitroaniline single crystal. b.... Retrieved from [Link]
IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
PMC. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Retrieved from [Link]
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
PubChem. 6-Chloro-m-anisidine. Retrieved from [Link]
Chemistry LibreTexts. (2019, July 24). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
"cross-validation of analytical methods for 5-(2-Chloroethyl)-2-methoxyaniline"
An in-depth technical comparison and cross-validation guide for the trace-level quantification of 5-(2-Chloroethyl)-2-methoxyaniline in pharmaceutical matrices. Introduction: The Analytical Challenge of Alkylating Agents...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison and cross-validation guide for the trace-level quantification of 5-(2-Chloroethyl)-2-methoxyaniline in pharmaceutical matrices.
Introduction: The Analytical Challenge of Alkylating Agents
In pharmaceutical development, the identification and control of mutagenic impurities are strictly governed by the ICH M7 guidelines[1]. The compound 5-(2-Chloroethyl)-2-methoxyaniline (CAS 2901860-19-1)[2] presents a specific analytical challenge. Structurally, it contains a chloroethyl moiety—a classic structural alert for DNA alkylation. Consequently, it is classified as a potentially mutagenic impurity (PMI), requiring control at the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure[3].
For an Active Pharmaceutical Ingredient (API) with a daily dose of 1 gram, this translates to a stringent control limit of 1.5 ppm . Standard analytical techniques like HPLC-UV lack the sensitivity and specificity required to detect such trace levels within complex API matrices. Therefore, highly sensitive hyphenated techniques such as LC-MS/MS and GC-MS must be deployed[3].
When a laboratory transitions between these methods—or employs one as an orthogonal check against the other—a rigorous cross-validation must be executed in accordance with ICH Q2(R2) guidelines[4][5]. This guide details the causality behind method selection, provides comparative experimental data, and outlines self-validating protocols for the cross-validation of these analytical methods[6][7].
Methodological Comparison: Causality in Technique Selection
Selecting the optimal analytical method for 5-(2-Chloroethyl)-2-methoxyaniline requires understanding its physicochemical properties.
LC-MS/MS (Primary Choice): The methoxyaniline group is highly amenable to positive Electrospray Ionization (ESI+), readily forming a stable
ion. Furthermore, LC-MS/MS bypasses the thermal stress applied to the analyte, preserving the labile chloroethyl group.
GC-MS (Orthogonal/Alternative): While GC-MS is a powerhouse for volatile impurities, the chloroethyl group is susceptible to thermal degradation (dehydrohalogenation, losing HCl) in the heated injection port. To use GC-MS effectively, researchers must utilize cold-on-column injection or carefully optimized splitless inlet temperatures.
HPLC-UV (Raw Material Assay): Useful only for assessing the purity of 5-(2-Chloroethyl)-2-methoxyaniline as a raw starting material (e.g., confirming
98% purity)[2], but entirely inadequate for trace-level API screening due to matrix interference and poor sensitivity.
Analytical decision tree for selecting trace-level genotoxic impurity methods.
Quantitative Data Presentation: Method Performance Comparison
To justify the cross-validation, both methods must first be independently validated for Specificity, Linearity, Accuracy, Precision, LOD, and LOQ as per ICH Q2(R2)[4][8]. The table below summarizes representative performance metrics when analyzing 5-(2-Chloroethyl)-2-methoxyaniline spiked into a generic API matrix.
Validation Parameter (ICH Q2)
LC-MS/MS (ESI+, MRM)
GC-MS (EI, SIM Mode)
HPLC-UV (254 nm)
Limit of Detection (LOD)
0.05 ppm
0.20 ppm
50.0 ppm
Limit of Quantitation (LOQ)
0.15 ppm
0.60 ppm
150.0 ppm
Linearity Range
0.15 – 5.0 ppm
0.60 – 5.0 ppm
150 – 5000 ppm
Correlation Coefficient ()
0.9992
0.9985
0.9998
Accuracy (Recovery at 1.5 ppm)
98.5% ± 2.1%
92.3% ± 4.5%
N/A (Below LOQ)
Precision (%RSD, n=6)
1.8%
3.9%
N/A
Matrix Effect
Mild ion suppression
Minimal
Severe interference
Data Synthesis: LC-MS/MS demonstrates superior sensitivity and tighter precision. GC-MS shows slightly lower recovery (92.3%), likely due to minor thermal degradation in the inlet, but remains well within the acceptable ICH Q2(R2) recovery criteria (80-120% for trace impurities)[4]. HPLC-UV is excluded from trace-level cross-validation due to insufficient LOQ.
Experimental Protocols for Cross-Validation
A cross-validation study requires analyzing the exact same set of representative samples (spiked API at varying concentration levels) using both Method A (LC-MS/MS) and Method B (GC-MS), followed by statistical comparison[6][7].
Protocol 1: LC-MS/MS Methodology (Method A)
Self-Validating Principle: The inclusion of an isotopically labeled internal standard (IS) corrects for matrix-induced ion suppression, ensuring absolute quantitative accuracy.
Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of Methanol:Water (50:50, v/v). Spike with 1.5 ppm of 5-(2-Chloroethyl)-2-methoxyaniline reference standard and 1.5 ppm of a deuterated internal standard (e.g.,
-aniline derivative).
Chromatographic Conditions:
Column: C18, 100 x 2.1 mm, 1.7 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (ESI+ MRM):
Precursor Ion:
186.0 (protonated molecular ion ).
Product Ions: Monitor transitions
186.0 150.0 (loss of HCl) for quantitation, and 186.0 122.0 for qualification.
System Suitability: Signal-to-noise (S/N) ratio at LOQ must be
10. %RSD of standard injections 5.0%.
Protocol 2: GC-MS Methodology (Method B)
Self-Validating Principle: Utilizing a low-temperature splitless injection minimizes the thermal dehydrohalogenation of the chloroethyl group, ensuring the intact molecule reaches the detector.
Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of Dichloromethane (DCM). Add IS. Extract with 1 mL of 0.1M NaOH (to neutralize the aniline) and collect the organic layer. Dry over anhydrous
.
Chromatographic Conditions:
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet: Splitless mode. Critical Parameter: Set inlet temperature to 180°C (lower than standard 250°C to prevent thermal degradation of the chloroethyl group).
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
Mass Spectrometry (EI SIM):
Ionization Energy: 70 eV.
SIM Ions:
185 (Molecular ion, ), 136 (Base peak, loss of ).
System Suitability: Resolution between the analyte and any matrix peaks
Sample Cohort: Prepare 15 distinct API samples spiked with 5-(2-Chloroethyl)-2-methoxyaniline at 0.5 ppm, 1.5 ppm (TTC level), and 3.0 ppm (5 replicates per level).
Parallel Analysis: Analyze the cohort using Protocol 1 and Protocol 2 on the same day to prevent stability-related bias.
Statistical Evaluation:
Perform a Paired t-test to assess the mean difference (bias) between the two methods.
Perform an F-test to compare the variances (precision) of the two methods.
Acceptance Criteria: The calculated p-value from the t-test must be > 0.05 (indicating no statistically significant difference in accuracy), and the relative bias between methods must not exceed 15% at the TTC level[7][9].
Cross-Validation Logical Workflow
The following diagram illustrates the strict logical sequence required to satisfy ICH Q2(R2) requirements when proving method equivalency[4][10].
Logical workflow for the inter-method cross-validation of analytical procedures.
Conclusion
The cross-validation of analytical methods for 5-(2-Chloroethyl)-2-methoxyaniline highlights the intersection of structural chemistry and regulatory compliance. Because the chloroethyl moiety is an alkylating structural alert[1], detection must occur at trace TTC levels. While LC-MS/MS provides the most robust, thermally gentle approach for this specific compound, a properly optimized GC-MS method (utilizing low-temperature inlets to prevent dehydrohalogenation) can serve as a highly effective orthogonal method. By adhering to the cross-validation frameworks outlined in ICH Q2(R2)[5][6], laboratories can ensure seamless method transfer, data integrity, and ultimate patient safety.
References
Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews. Available at:[Link]
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at:[Link]
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available at:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at:[Link]
Optimizing Drug Safety: A Comparative Guide to Bioisosteric Replacements for the Aniline Group
As drug discovery increasingly prioritizes safety alongside potency, the structural motifs we rely on must withstand rigorous metabolic scrutiny. The aniline group has historically been a cornerstone in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly prioritizes safety alongside potency, the structural motifs we rely on must withstand rigorous metabolic scrutiny. The aniline group has historically been a cornerstone in medicinal chemistry, frequently utilized for its ability to form key hydrogen bonds and modulate target affinity. However, anilines are notorious "structural alerts" that frequently derail late-stage drug candidates due to severe metabolic liabilities[1].
This guide provides an objective, data-driven comparison of modern bioisosteric replacements for the aniline group. By transitioning from planar, electron-rich aromatics to electron-deficient heteroaromatics or
-rich saturated carbocycles, researchers can systematically engineer out toxicity while preserving critical pharmacodynamic interactions.
The Mechanistic Liability of Anilines
To understand how to replace anilines, we must first understand why they fail. The electron-donating nature of the amino group highly activates the aromatic ring toward oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.
The Causality of Toxicity:
CYP450-mediated oxidation of anilines typically occurs via two deleterious pathways:
N-hydroxylation: Leads to the formation of hydroxylamines and subsequent nitroso intermediates.
Aromatic Oxidation: Leads to the formation of highly electrophilic quinone-imines.
These reactive metabolites (RMs) act as hard electrophiles that covalently bind to nucleophilic residues (e.g., cysteine) on cellular proteins or DNA. This protein adduction is the primary initiating event for immune-mediated idiosyncratic adverse drug reactions (IADRs) and severe hepatotoxicity[1].
Metabolic fate of aniline vs. sp3-rich bioisosteres.
Rational Design of Bioisosteres: Mechanisms & Causality
When replacing an aniline, the goal is to maintain the spatial geometry and hydrogen-bond vector of the primary/secondary amine while eliminating the
Replacing the phenyl ring with a pyrazole or pyrimidine ring fundamentally alters the electronic landscape of the molecule. The incorporation of additional nitrogen atoms into the ring withdraws electron density, significantly raising the oxidation potential of the molecule. This prevents the formation of quinone-imines. For example, the substitution of an aniline with an aminopyrazole in the development of LRRK2 inhibitors successfully eliminated the toxicophore while improving aqueous solubility and brain penetrance[2].
The modern paradigm of "escaping flatland" has popularized the use of strained, three-dimensional saturated rings. Bicyclo[1.1.1]pentylamines (BCPAs) and 1-aminonorbornanes have emerged as premier aniline bioisosteres[3],[4].
Spatial Match: The diagonal distance across the BCP ring (~1.85 Å) provides an excellent vector alignment that mimics para-substituted anilines.
Metabolic Immunity: Because BCPAs lack a
-electron system, quinone-imine formation is chemically impossible[3]. Furthermore, the high -character of the C-H bonds in the highly strained BCP ring increases the bond dissociation energy, making them highly resistant to CYP450-mediated hydrogen atom transfer (HAT)[4].
Comparative Performance Data
The following table summarizes the quantitative physicochemical and metabolic shifts typically observed when replacing a standard aniline with its leading bioisosteres.
Parameter
Traditional Aniline
Aminopyrazole
Bicyclo[1.1.1]pentylamine (BCPA)
Hybridization ()
(Planar, Low )
(Planar, Low )
(3D, High )
Electronic Profile
Electron-rich -system
Electron-deficient -system
Aliphatic, no -system
Typical
~4.5 - 5.0
~2.5 - 3.5
~8.0 - 9.0 (Highly basic)
Aqueous Solubility
Poor to Moderate
Moderate to High
High
HLM Intrinsic Clearance ()
High (>40 µL/min/mg)
Moderate (~15-20 µL/min/mg)
Very Low (<5 µL/min/mg)
GSH Adduct Formation
Positive (High Risk)
Negative (Safe)
Negative (Safe)
Note: The increased basicity of BCPAs can lead to hERG liabilities or permeability issues; this is typically mitigated in lead optimization by attaching electron-withdrawing groups adjacent to the amine.
To objectively prove that a bioisosteric replacement has successfully eliminated the reactive metabolite liability, compounds must be subjected to a Glutathione (GSH) Trapping Assay.
The Causality of the Assay: GSH is a soft nucleophile containing a reactive thiol (cysteine) group, serving as a surrogate for cellular proteins. If CYP450 enzymes oxidize the test compound into an electrophile, it will rapidly react with GSH to form a stable adduct. When subjected to collision-induced dissociation (CID) in a mass spectrometer, GSH adducts characteristically cleave to lose the
-glutamyl moiety, generating a fragment ion at m/z 272. Monitoring this specific transition allows for the untargeted detection of any reactive metabolite formed.
Step-by-step workflow for reactive metabolite trapping using GSH.
Step-by-Step Protocol
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Combine the test compound (final concentration 10 µM), Human Liver Microsomes (HLM, 1 mg/mL protein), and GSH (5 mM).
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration) to activate the CYP450 enzymes.
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (MeCN) containing an internal standard. Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) mode using a precursor ion scan for m/z 272 to identify GSH adducts.
System Validation & Acceptance Criteria (Critical)
This protocol operates as a self-validating system . The data for the novel bioisostere cannot be accepted unless the following internal controls pass simultaneously:
Positive Control (Acetaminophen, 10 µM): Must yield a highly detectable NAPQI-GSH adduct peak. Causality: Confirms that the HLM batch contains active CYP450 enzymes and the NADPH regenerating system is functional.
Negative Control (Verapamil, 10 µM): Must show absolutely zero GSH adducts. Causality: Confirms the absence of background MS contamination or false-positive artifacts in the matrix.
Conclusion
Replacing the aniline group is no longer an optional optimization step; it is a prerequisite for ensuring the clinical safety of modern small molecules. While heteroaromatics like aminopyrazoles offer a synthetic ease and favorable kinase-binding profiles,
-rich carbocycles like BCPAs represent the gold standard for completely abolishing oxidative liabilities while simultaneously improving the three-dimensional complexity () of the drug candidate. By coupling these rational design strategies with rigorous, self-validating trapping assays, drug development professionals can confidently engineer safer therapeutics.
References
[3] The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC, National Institutes of Health (NIH). Available at:[Link]
[2] Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - NIH, National Institutes of Health (NIH). Available at:[Link]
[1] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States | Chemical Research in Toxicology, ACS Publications. Available at:[Link]
[4] Recent Advances and Outlook for the Isosteric Replacement of Anilines, ACS Publications. Available at:[Link]
Analytical Strategies for Molecular Weight Confirmation of 5-(2-Chloroethyl)-2-methoxyaniline: An ESI vs. EI Mass Spectrometry Comparison Guide
Executive Summary Confirming the exact molecular weight and structural integrity of small molecule intermediates is a critical quality control step in drug development. 5-(2-Chloroethyl)-2-methoxyaniline (Chemical Formul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Confirming the exact molecular weight and structural integrity of small molecule intermediates is a critical quality control step in drug development. 5-(2-Chloroethyl)-2-methoxyaniline (Chemical Formula: C₉H₁₂ClNO, Average MW: 185.65 g/mol )[1] presents unique analytical characteristics due to its basic aniline core, methoxy group, and halogenated aliphatic chain.
This guide provides an objective comparison between two foundational mass spectrometry (MS) techniques: Electrospray Ionization (ESI) and Electron Ionization (EI) . By analyzing the causality behind experimental choices, this document serves as a comprehensive protocol for researchers aiming to validate this compound's molecular weight with high scientific rigor.
Mechanistic Causality: ESI vs. EI for Halogenated Anilines
The choice of ionization source fundamentally dictates the analytical data obtained. Understanding the physical chemistry of the analyte in the context of these environments is essential for accurate interpretation.
Electrospray Ionization (ESI): The "Soft" Approach
ESI is a soft ionization technique that transfers ions from the liquid phase into the gas phase with minimal residual internal energy[2]. 5-(2-Chloroethyl)-2-methoxyaniline contains a primary aromatic amine. In an acidic liquid chromatography (LC) mobile phase (e.g., containing 0.1% formic acid), the lone pair of electrons on the nitrogen atom readily accepts a proton[3]. During the desolvation process in the MS source, this yields a highly stable [M+H]⁺ pseudo-molecular ion . Because the internal energy imparted is low, the intact molecular structure is preserved, making ESI coupled with High-Resolution Mass Spectrometry (HRMS) the gold standard for exact mass confirmation.
Electron Ionization (EI): The "Hard" Approach
EI bombards gas-phase molecules with a high-energy electron beam (typically 70 eV). This energy far exceeds the ionization potential of organic molecules, ejecting an electron to form a radical cation M⁺• [4]. The massive excess of internal energy is dissipated through the cleavage of covalent bonds, resulting in extensive fragmentation. For 5-(2-Chloroethyl)-2-methoxyaniline, EI will induce the loss of the labile chloroethyl group or the methoxy radical. While less ideal for intact mass preservation, EI provides a highly reproducible, characteristic fragmentation fingerprint crucial for structural elucidation.
The Chlorine Isotope Signature (Self-Validating Metric)
Regardless of the ionization method, the presence of the chlorine atom provides a built-in validation system. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This dictates that any ion containing the intact chlorine atom will exhibit a distinct M and M+2 peak pattern in a ~3:1 ratio , separated by exactly 2 m/z units[5]. Observing this isotopic distribution confirms that the detected mass corresponds to the halogenated target analyte rather than a background contaminant.
Data Presentation: Theoretical Mass & Isotopic Distribution
To objectively compare the expected outputs of both techniques, the theoretical mass-to-charge (m/z) values and performance parameters are summarized below.
Table 1: Theoretical m/z Values and Isotopic Ratios
Ionization Mode
Primary Ion Species
³⁵Cl Isotope (m/z)
³⁷Cl Isotope (m/z)
Expected Relative Abundance
ESI (+)
[M+H]⁺
186.068
188.065
100% : ~32%
EI (70 eV)
M⁺•
185.060
187.057
100% : ~32%
Table 2: Methodological Performance Comparison
Parameter
LC-ESI-HRMS
GC-EI-MS
Primary Utility
Exact monoisotopic mass confirmation
Structural elucidation & library matching
Analyte State
Dissolved in polar/aqueous solvents
Volatilized in the gas phase
Fragmentation
Minimal (Intact ion dominates)
Extensive (Diagnostic structural cleavage)
Matrix Tolerance
High (Tolerates complex biological matrices)
Low (Requires volatile, non-polar extracts)
Experimental Workflows & Visualizations
Workflow comparing LC-ESI-HRMS and GC-EI-MS for analyte characterization.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols integrate system suitability checks and internal validation criteria.
Protocol A: LC-ESI-HRMS (Exact Mass Confirmation)
Objective: Confirm the monoisotopic mass of the intact molecule with < 5 ppm mass error.
System Suitability: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Verify that mass accuracy is < 5 ppm across the m/z 100–1000 range. Run a blank injection (50:50 MeOH:H₂O) to establish the background baseline.
Sample Preparation: Dissolve 5-(2-Chloroethyl)-2-methoxyaniline in LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, ensuring high ionization efficiency of the aniline group.
Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Use a flow rate of 0.4 mL/min with a 5-minute linear gradient from 5% to 95% Acetonitrile.
MS Parameters: Operate in positive ion mode (+). Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan range to m/z 100–500.
Validation Criteria: Extract the ion chromatogram (EIC) for m/z 186.068. The peak must exhibit a signal-to-noise ratio > 100. The M+2 isotope peak at m/z 188.065 must be present at ~32% relative abundance to the monoisotopic peak.
Protocol B: GC-EI-MS (Structural Elucidation)
Objective: Induce reproducible fragmentation to confirm the structural connectivity of the functional groups.
System Suitability: Perform an air/water background check to ensure the vacuum system is leak-free (m/z 18, 28, 32 must be below established thresholds). Tune the MS with Perfluorotributylamine (PFTBA) to calibrate the m/z axis and relative ion abundances.
Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent (e.g., GC-grade Hexane) to a concentration of 10 µg/mL. Causality: Protic solvents like methanol expand excessively in the heated GC inlet, causing backflash and quantitative loss.
Chromatography: Inject 1 µL into a split/splitless inlet at 250°C (Split ratio 10:1). Use a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Oven program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.
MS Parameters: Set the electron energy to 70 eV and the source temperature to 230°C. Acquire data in full scan mode from m/z 50–300.
Validation Criteria: The molecular ion M⁺• (m/z 185) must be visible. The mass spectrum must contain key diagnostic fragments matching the predicted pathways outlined in the diagram below.
Predicted primary electron ionization (EI) fragmentation pathways.
Conclusion
For the rigorous confirmation of 5-(2-Chloroethyl)-2-methoxyaniline, LC-ESI-HRMS provides the most direct and reliable measurement of the intact molecular weight, leveraging the basicity of the aniline core for efficient protonation. Conversely, GC-EI-MS serves as a powerful orthogonal technique, utilizing high-energy fragmentation to validate the structural arrangement of the methoxy and chloroethyl substituents. Employing both methodologies in tandem, while monitoring the critical 3:1 chlorine isotope ratio, guarantees an airtight analytical data package suitable for regulatory submission or advanced research applications.
References
LibreTexts Chemistry. "Mass Spectrometry of Halogenated Compounds: Organic Compounds Containing Halogen Atoms." Physical Methods in Chemistry and Nano Science. Available at:[Link][5]
MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." Metware Biotechnology. Available at:[Link][2]
Orelli, L. R., et al. "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry, 20(5), 823-828 (2006). Available at:[Link][3]
"efficacy comparison of 5-(2-Chloroethyl)-2-methoxyaniline derivatives in biological assays"
An Objective Comparison of 5-(2-Chloroethyl)-2-methoxyaniline Derivatives in Biological Assays Introduction: The Versatile Scaffold of 5-(2-Chloroethyl)-2-methoxyaniline In the landscape of medicinal chemistry, the anili...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison of 5-(2-Chloroethyl)-2-methoxyaniline Derivatives in Biological Assays
Introduction: The Versatile Scaffold of 5-(2-Chloroethyl)-2-methoxyaniline
In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone for the development of novel therapeutic agents. The derivative 5-(2-Chloroethyl)-2-methoxyaniline, and its close structural analogues, serve as a particularly compelling starting point for drug discovery. This molecule combines several key features: a methoxy group, which can influence solubility and receptor binding; a reactive chloroethyl group, a precursor for forming covalent bonds or further modification; and an aniline ring, which is amenable to a wide array of chemical transformations. These features bestow upon its derivatives a diverse range of biological activities. Researchers have successfully synthesized and evaluated analogues of this core structure for their potential as anticancer, antimicrobial, and neuroprotective agents, among other applications.
This guide provides a comparative analysis of the efficacy of various derivatives stemming from the 2-methoxyaniline and chloroaniline framework. We will delve into the experimental data from key biological assays, elucidate structure-activity relationships (SAR), and provide detailed protocols for the methodologies used, offering a comprehensive resource for researchers in drug development.
Derivatives of the methoxyaniline scaffold have demonstrated significant potential in oncology research, primarily due to their ability to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1] The efficacy of these compounds is often evaluated using colorimetric assays like the MTT assay, which measures a cell's metabolic activity as an indicator of its viability.[2]
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of various aniline derivatives have been tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
Derivative/Compound
Target Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Source
Compound 49 (A neocryptolepine derivative incorporating a 6-methoxy indole and a chloro-substituted aniline precursor)
Insights from Structure-Activity Relationship (SAR) Analysis:
Methoxy Group Influence : The presence of methoxy substituents on N-phenylpyrazoline derivatives was found to enhance their anticancer potency.[5] Similarly, for 1,3,4-thiadiazole-based compounds, those with an electron-donating methoxy group rendered higher activity than those with an electron-withdrawing nitro group.[6]
Hybrid Structures : Hybrid molecules, such as the 4-anilinoquinolinylchalcones, have shown potent cytotoxicity. Compound 4a was particularly effective and selective against the MDA-MB-231 breast cancer cell line.[4]
PI3K/AKT/mTOR Pathway Modulation : The neocryptolepine derivative, Compound 49 , demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell survival and proliferation.[3] This compound was shown to arrest the cell cycle, promote ROS production, and induce apoptosis.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of test compounds on cancer cells.[2]
Cell Seeding : Plate cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment : Prepare serial dilutions of the 5-(2-Chloroethyl)-2-methoxyaniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation : Incubate the plates for a further 48 to 72 hours under the same conditions.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
IC50 Calculation : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Logical flow of aniline derivatives' antimicrobial and antibiofilm action.
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. [7][8]A primary therapeutic strategy involves inhibiting the enzymes that break down acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
[9]
Comparative Efficacy of Cholinesterase Inhibition
Several studies have evaluated aniline derivatives for their ability to inhibit AChE and BuChE, with IC50 values indicating their inhibitory potency.
Derivative/Compound
Target Enzyme
IC50 (µM)
Selectivity
Source
Compound 4 (4-N-phenylaminoquinoline with para-methoxy group)
Insights from Structure-Activity Relationship (SAR) Analysis:
Methoxy Group Importance : In 4-N-phenylaminoquinoline derivatives, a para-methoxy group resulted in the most potent inhibitory effect against AChE. [10]Similarly, for flavonoid derivatives, a 5-methoxy group led to greater AChE inhibitory activity than a 5-hydroxyl group.
[10]* High Selectivity : Certain structural modifications can lead to high selectivity. An indazole derivative (Compound 6 ) was identified as a very potent and selective BuChE inhibitor, with an IC50 value in the nanomolar range. [11]This is significant as BuChE activity increases as Alzheimer's disease progresses.
[7]* Multitarget Approach : Many new derivatives are designed as multitarget-directed ligands (MTDLs), aiming to inhibit cholinesterases while also possessing other beneficial properties like antioxidant activity or the ability to inhibit β-amyloid aggregation.
[11]
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric method is widely used to screen for AChE inhibitors.
Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound solutions at various concentrations.
Assay Setup : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
Enzyme Addition : Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
Reaction Initiation : Initiate the reaction by adding the ATCI substrate to all wells.
Spectrophotometric Reading : Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes. The rate of absorbance increase is proportional to the enzyme activity.
Data Analysis : The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without any inhibitor. Determine the IC50 value from the dose-response curve.
Conclusion and Future Outlook
The 5-(2-Chloroethyl)-2-methoxyaniline scaffold and its related analogues represent a fertile ground for the development of new therapeutic agents. The collective evidence from numerous biological assays demonstrates that strategic modifications to this core structure can yield potent and sometimes highly selective inhibitors for a range of therapeutic targets.
In oncology , methoxy-substituted derivatives consistently show enhanced potency, with hybrid molecules targeting pathways like PI3K/AKT/mTOR emerging as particularly promising.
In the antimicrobial field, halogenation and increased lipophilicity are key strategies for improving efficacy against resistant pathogens.
For neurodegenerative diseases like Alzheimer's, derivatives have been developed that not only potently inhibit cholinesterases but also exhibit desirable selectivity and multitarget activity.
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Further exploration of multitarget-directed ligands, which can address the complex, multifactorial nature of diseases like cancer and Alzheimer's, holds significant promise for developing the next generation of therapeutics based on this versatile chemical framework.
References
Journal of Chemical and Pharmaceutical Research, 2013, 5(2):103-107. (2013). Synthesis and antimicrobial activity of 2-{4'-[(3"-aryl)-2"-propene-1"-N-(1,2,4- triazole) amino]}-6-[bis(2"'-chloro ethyl) amino]-4-methoxy-1,3,5-triazine. JOCPR. Available at: [Link]
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). LookChem. Available at: [Link]
Jampilek, J. et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. MDPI. Available at: [Link]
Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Available at: [Link]
Suwito, H. et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. Available at: [Link]
5-Chloro-2-methoxyaniline. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]
Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. (2025). MDPI. Available at: [Link]
Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). Europe PMC. Available at: [Link]
Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. (2025). PubMed. National Center for Biotechnology Information. Available at: [Link]
El-Gazzar, M. G. et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. MDPI. Available at: [Link]
The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. (2019). PubMed. National Center for Biotechnology Information. Available at: [Link]
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Semantic Scholar. Available at: [Link]
Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. (2022). PubMed. National Center for Biotechnology Information. Available at: [Link]
Novel C7 anisidinoquinolones with advantageous antibacterial activity in nanoscale concentrations against standard and resistant. (2024). Pharmacy Practice. Available at: [Link]
Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (n.d.). European Review for Medical and Pharmacological Sciences. Available at: [Link]
Multi-Target-Directed Ligands in Alzheimer's Disease Treatment. (n.d.). ResearchGate. Available at: [Link]
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). Europe PMC. Available at: [Link]
Exploring the role of chloro and methyl substitutions in 2-phenylthiomethyl-benzoindole derivatives for 5-LOX enzyme inhibition. (2016). PubMed. National Center for Biotechnology Information. Available at: [Link]
Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024). Semantic Scholar. Available at: [Link]
Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2026). ResearchGate. Available at: [Link]
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Molecules. MDPI. Available at: [Link]
Comparative Guide: Structure-Activity Relationship of 5-(2-Chloroethyl)-2-methoxyaniline Analogs
This guide provides an in-depth technical analysis of 5-(2-Chloroethyl)-2-methoxyaniline (CEMA) and its analogs. It focuses on their structure-activity relationships (SAR) primarily as functionalized synthons for install...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 5-(2-Chloroethyl)-2-methoxyaniline (CEMA) and its analogs. It focuses on their structure-activity relationships (SAR) primarily as functionalized synthons for installing the 3-amino-4-methoxyphenethyl pharmacophore—a critical motif in GPCR ligands (e.g.,
-adrenoceptor antagonists) and covalent kinase inhibitors.
Executive Summary & Pharmacophore Significance
5-(2-Chloroethyl)-2-methoxyaniline (CEMA) is a bifunctional building block characterized by a nucleophilic aniline handle and an electrophilic alkyl chloride tail. It serves as a "molecular staple," allowing researchers to attach the 3-amino-4-methoxyphenethyl moiety to diverse scaffolds.
This moiety is biologically privileged, appearing in:
-Adrenergic Receptor Antagonists: The 2-methoxy-5-alkyl-aniline core mimics the catecholamine binding motif, providing selectivity for subtypes (e.g., Tamsulosin/Silodosin analogs).
Covalent Kinase Probes: The chloroethyl group can be tuned to act as a latent electrophile for cysteine targeting in specific microenvironments.
ADC Linker Systems: Used as a spacer in Antibody-Drug Conjugates where the aniline serves as the conjugation site.
This guide compares CEMA with its Bromo (BEMA) , Hydroxy (HEMA) , and Protected analogs to determine the optimal reagent for synthetic efficiency and biological yield.
Comparative Analysis of Analogs
The choice of analog dictates the reaction pathway, yield, and impurity profile. The following table summarizes the "Structure-Reactivity Relationship" (SRR) of these building blocks.
Prone to hydrolysis & dimerization; photosensitive
IEMA
-I
Very High (>200)
Very Low (Days)
In situ generation only
Rapid decomposition; expensive
HEMA
-OH
Inert (0)
Stable
Precursor storage
Requires activation (e.g., MsCl, TsCl) step
TosEMA
-OTs
High (~20)
Moderate
Crystalline solid handling
High molecular weight; poor atom economy
Expert Insight: While BEMA (Bromo) offers faster kinetics, CEMA (Chloro) is the industry standard for scalability due to its superior shelf-stability. The lower reactivity of the chloride is easily overcome using the Finkelstein modification (catalytic KI), which transiently generates the reactive iodide species in situ.
Structure-Activity Relationship (SAR) of the Core Scaffold
Modifying the core 5-(2-chloroethyl)-2-methoxyaniline structure alters both the chemical reactivity and the biological activity of the final drug product.
Electronic Effects of the 2-Methoxy Group
The 2-methoxy group is not merely a structural feature; it is an electronic toggle.
Effect on Aniline: The electron-donating resonance (+M) effect of the ortho-methoxy group increases the nucleophilicity of the aniline nitrogen (
). This makes the amine highly reactive, often necessitating protection (e.g., Boc, Cbz) to prevent self-polymerization during alkylation reactions.
Effect on Alkyl Chloride: Being para to the ethyl chloride chain, the methoxy group stabilizes the transition state of
reactions at the alkyl halide, slightly enhancing reactivity compared to an unsubstituted analog.
Impact of the Halogen Leaving Group (X)
The leaving group ability correlates directly with alkylation efficiency but inversely with selectivity.
Cl (CEMA): Harder nucleophile displacement. Ideal for selective alkylation of thiols over amines.
Br (BEMA): Softer, faster displacement. Promiscuous; will alkylate amines, imidazoles, and thiols indiscriminately.
Biological Implications of the Motif
When incorporated into a drug, the 3-amino-4-methoxyphenethyl tail (derived from CEMA) confers:
H-Bonding: The aniline
and methoxy act as a donor-acceptor pair, often anchoring the molecule in the receptor pocket (e.g., Ser/Asp residues in GPCRs).
Metabolic Stability: The 2-methoxy group blocks metabolic oxidation at the reactive para position relative to the alkyl chain.
Experimental Protocols
Protocol A: Optimized Alkylation using CEMA (Finkelstein Conditions)
Use this protocol for coupling CEMA to secondary amines or thiols.
Reagents:
Substrate (Nucleophile): 1.0 eq
CEMA (Reagent): 1.2 eq
Base:
(3.0 eq) or DIPEA (2.5 eq)
Catalyst: Potassium Iodide (KI) (0.1 eq)
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
Preparation: Dissolve the Substrate and CEMA in anhydrous MeCN (0.1 M concentration).
Activation: Add
followed by KI. The solution may turn slightly yellow due to trace, which is normal.
Reflux: Heat the reaction to 80°C for 12–16 hours. Note: Without KI, this reaction requires 24–48 hours.
Quench: Cool to RT. Filter off inorganic salts.
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Purification: Flash chromatography (Hexane/EtOAc). CEMA derivatives typically elute later than the starting chloride due to the free amine polarity.
Validation Check:
TLC: The CEMA spot (
in 3:1 Hex/EtOAc) should disappear.
LC-MS: Look for the mass shift corresponding to
. The distinctive chlorine isotope pattern (3:1 ratio of M:M+2) will disappear in the product.
Visualization: Reaction Pathway & Decision Logic
The following diagram illustrates the strategic selection of analogs and the mechanistic pathway for installing the pharmacophore.
Figure 1: Decision tree for selecting 5-(2-haloethyl)-2-methoxyaniline analogs based on synthetic requirements.
Safety & Handling (E-E-A-T)
Warning: 5-(2-Chloroethyl)-2-methoxyaniline is an alkylating agent .
Genotoxicity: Like all nitrogen mustard analogs and halo-ethyl arenes, it poses a potential genotoxic risk (Ames positive). It can alkylate DNA guanine residues.
Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.
Decontamination: Quench spills with 10% sodium thiosulfate solution to nucleophilically destroy the alkyl chloride before disposal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. Retrieved from [Link]
Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Finkelstein and SN2 mechanisms).
European Medicines Agency (2006).Scientific Discussion: Tamsulosin (Ref: EMEA/H/C/000705). (Reference for the biological relevance of the methoxyphenethyl amine pharmacophore).
Safety & Regulatory Compliance
Safety
A Guide to the Safe and Compliant Disposal of 5-(2-Chloroethyl)-2-methoxyaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of 5-(2-Chloroethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, technically grounded protocol for the proper disposal of 5-(2-Chloroethyl)-2-methoxyaniline (CAS No. 95-03-4), a halogenated aniline derivative. Adherence to these procedures is not merely a matter of best practice; it is a critical necessity to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance. The information herein is synthesized from authoritative safety data sheets and hazardous waste management principles to provide a clear, actionable framework for researchers and drug development professionals.
Hazard Assessment and Waste Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. 5-(2-Chloroethyl)-2-methoxyaniline, also known as 5-chloro-o-anisidine, is classified as a hazardous substance.
Key Hazards:
Acute Toxicity: The compound is harmful or toxic if swallowed, in contact with skin, or inhaled[1][2][3][4][5]. The hydrochloride salt is noted as potentially fatal if inhaled[6][7].
Irritation: It is known to cause significant skin irritation and serious eye irritation[1][5].
Respiratory Effects: May cause respiratory irritation[1][3].
Carcinogenicity: The related compound 2-Methoxyaniline is listed by IARC as Group 2B, possibly carcinogenic to humans, warranting cautious handling of its derivatives[8][9].
Based on its chemical structure—containing a carbon-halogen bond—this compound must be classified as a halogenated organic waste [10][11]. This classification is the single most important factor determining its disposal pathway. Under no circumstances should it be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain[12][13].
Mandatory Personal Protective Equipment (PPE)
To prevent exposure during handling and disposal, all personnel must wear the appropriate PPE. The selection of PPE should be based on a risk assessment of the specific tasks being performed.
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield may be required if there is a significant splash risk[1][14].
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile or neoprene) that have been inspected for tears or holes before use. Gloves must be removed and replaced immediately if contaminated[1].
Body Protection: A standard laboratory coat is required at a minimum. For larger quantities or in the event of a spill, a chemical-resistant suit or apron should be worn to prevent skin contact[1][14].
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation[8]. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges must be used[1].
Waste Segregation and Containment Protocol
The principle of waste segregation is paramount in a laboratory setting. Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs. As a halogenated organic compound, 5-(2-Chloroethyl)-2-methoxyaniline must be kept separate from other waste categories[10][12].
Step-by-Step Containment Procedure:
Select an Appropriate Container: Use a designated, leak-proof waste container, typically provided by your institution's Environmental Health and Safety (EHS) department, often color-coded or specifically marked for halogenated organic waste[10]. The container must be chemically compatible with the waste.
Collect Waste: Carefully transfer the 5-(2-Chloroethyl)-2-methoxyaniline waste, including any contaminated materials like pipette tips, weighing paper, or contaminated PPE, into the designated container.
Maintain Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Secure the Container: Keep the container tightly closed at all times, except when adding waste[1][6].
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name, "5-(2-Chloroethyl)-2-methoxyaniline," and an accurate list of all other components and their approximate concentrations[14].
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials[1][14]. This area should have secondary containment.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate hazards.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or involves other volatile substances, evacuate the entire lab[14].
Secure the Area: Restrict access to the spill area. If flammable materials are present, extinguish all ignition sources[6].
Assess and Report: For any spill that cannot be safely managed by local laboratory personnel, contact your institution's EHS department or emergency response team immediately[14].
Cleanup (for minor spills only):
Ensure you are wearing the full, appropriate PPE as described in Section 2.
Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite[6]. Do not use combustible materials like paper towels as the primary absorbent.
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container[1][6].
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be collected and disposed of as hazardous waste[14].
Re-entry: Do not re-enter the area without proper ventilation and confirmation from EHS that the area is safe.
Final Disposal Pathway: A Mandated Workflow
Direct disposal of 5-(2-Chloroethyl)-2-methoxyaniline by a researcher via incineration or chemical treatment is strictly prohibited. The final disposal must be handled by licensed professionals. Your responsibility is to ensure the waste is correctly characterized, segregated, contained, and labeled for collection.
The following workflow outlines the mandatory decision and action process for compliant disposal.
Caption: Disposal workflow for 5-(2-Chloroethyl)-2-methoxyaniline.
Summary of Incompatible Materials
To prevent dangerous reactions during storage and in the event of a spill, 5-(2-Chloroethyl)-2-methoxyaniline waste must be kept away from the following materials.
The disposal of 5-(2-Chloroethyl)-2-methoxyaniline is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this chemical falls under regulations that mandate specific treatment and disposal methods, typically high-temperature incineration at a licensed facility[11][17]. It is the legal responsibility of the waste generator (the institution and the individual researcher) to ensure that this waste is managed from "cradle to grave" in a compliant manner[2].
References
Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline.
ECHEMI. (n.d.). 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets.
CymitQuimica. (2023, July 7). 5-Chloro-2-methoxyaniline hydrochloride Safety Data Sheet.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 5-Chloro-2-methoxyaniline.
Fisher Scientific. (2009, September 24). SAFETY DATA SHEET: 2-Chloro-5-methoxyanilinium chloride.
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a university environmental health and safety document.
Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chloro-2-methoxyaniline | 95-03-4.
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ANILINE HYDROCHLORIDE.
C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 2-Methoxy-d3-aniline-3,4,5,6-d4.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-Methoxyaniline.
Keene State College. (n.d.). Hazardous Waste Management Procedures.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline.
CPAChem. (2024, May 8). Safety data sheet: 5-chloro-o-anisidine.
University of Waterloo. (n.d.). Waste Disposal Flowchart.
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
Mastering the Safe Handling of 5-(2-Chloroethyl)-2-methoxyaniline: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information Hazard ClassificationRequired Personal Protective Equipment (PPE) Acute Toxicity (Oral, Dermal, Inhalation) Chemical-resistant gloves (Butyl or Viton® recommen...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Reference: Key Safety and Handling Information
Hazard Classification
Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)
Chemical-resistant gloves (Butyl or Viton® recommended), disposable nitrile gloves for splash protection (double-gloving advised), chemical splash goggles, face shield, fully-buttoned laboratory coat, and respiratory protection (use in a certified chemical fume hood is mandatory).
Skin and Eye Irritation
Impervious gloves, chemical splash goggles, and a face shield are essential to prevent contact.
Suspected Carcinogen/Mutagen
All handling should be conducted within a designated area to minimize exposure risk.
Understanding the Risks: Hazard Profile of Substituted Anilines
5-(2-Chloroethyl)-2-methoxyaniline, a substituted aniline, should be handled with the utmost care due to its presumed toxicological properties, which are likely similar to related aromatic amines.[1] Primary aromatic amines are known for their potential to be readily absorbed through the skin and can pose significant health risks, including carcinogenicity and mutagenicity.[1]
The primary hazards associated with compounds like 5-Chloro-2-methoxyaniline, a close structural analog, include:
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][3][4]
Skin and Eye Damage: Causes serious skin and eye irritation.[2][3]
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity for ensuring laboratory safety.
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling 5-(2-Chloroethyl)-2-methoxyaniline. The following provides a detailed breakdown of required equipment and the rationale behind each selection.
Hand Protection: A Critical Barrier
Due to the high potential for dermal absorption of aromatic amines, selecting the appropriate gloves is paramount.[1] While disposable nitrile gloves may offer minimal splash protection, they are not recommended for prolonged contact with anilines.[5]
Primary Gloves: For direct handling, more robust gloves such as Butyl rubber or Viton® are recommended due to their higher resistance to aromatic and chlorinated solvents.[6][7]
Secondary Gloves (Double-Gloving): Wearing a pair of disposable nitrile gloves underneath the primary gloves provides an additional layer of protection and makes the doffing process safer.
Glove Change Protocol: If any chemical contact occurs with your gloves, they must be changed immediately to prevent breakthrough and skin exposure.[8] Always wash your hands thoroughly with soap and water after removing gloves.[9]
Eye and Face Protection: Shielding from Splashes and Vapors
Chemical Splash Goggles: These are mandatory to protect the eyes from splashes and aerosols. Standard safety glasses do not provide adequate protection.
Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection: Preventing Skin Contact
Laboratory Coat: A fully-buttoned, long-sleeved laboratory coat made of a suitable chemical-resistant material is required.
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.
Respiratory Protection: Engineering Controls First
All work with 5-(2-Chloroethyl)-2-methoxyaniline must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] The fume hood serves as the primary engineering control. If there is a potential for exposure outside of a fume hood, such as during a large spill, appropriate respiratory protection, like a full-face respirator with multi-purpose combination cartridges, would be necessary.[10] Use of such equipment requires enrollment in a respiratory protection program, including medical clearance and fit testing.[5]
A systematic approach to handling this compound will further mitigate risks.
Preparation and Pre-Handling
Designated Work Area: Designate a specific area within a chemical fume hood for handling 5-(2-Chloroethyl)-2-methoxyaniline.
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
Review Safety Data Sheets (SDS): Although a specific SDS for 5-(2-Chloroethyl)-2-methoxyaniline may not be available, review the SDS for a close analog like 5-Chloro-2-methoxyaniline.[2][4]
Emergency Equipment Check: Confirm that the safety shower and eyewash station are accessible and in good working order.[9]
Safe Handling Workflow
Caption: A streamlined workflow for the safe handling of 5-(2-Chloroethyl)-2-methoxyaniline.
Post-Handling and Decontamination
Work Surface Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.[9]
Equipment Cleaning: Decontaminate all glassware and equipment used.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
Emergency and Disposal Plan
Spill Response
In the event of a spill, your immediate actions are crucial.
Caption: A clear, step-by-step emergency response plan for a chemical spill.
For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material like vermiculite or sand to contain and collect the spilled chemical.[3][9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][9] For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3][9]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal
All waste containing 5-(2-Chloroethyl)-2-methoxyaniline, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9]
Containerization: Collect all waste in a clearly labeled, sealed container.
Labeling: The label should include the chemical name and associated hazards.
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2]
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling 5-(2-Chloroethyl)-2-methoxyaniline and ensure a safe and productive laboratory environment.
References
Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.).
5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets - ECHEMI. (n.d.).
An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline - Benchchem. (n.d.).
Chemical Safety in the Workplace - Restored CDC. (2024, November 12).
NIOSH Pocket Guide to Chemical Hazards. (n.d.).
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
5-Chloro-2-methoxyaniline hydrochloride - CymitQuimica. (2023, July 7).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Chemical Resistant Gloves | Fisher Scientific. (n.d.).
5-Chloro-2-methoxyaniline | 95-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
ANILINE Extra Pure - Laboratory Chemicals - Alpha Chemika. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2009, September 24).
The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. (n.d.).
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).